molecular formula C9H8N2O2S B1268305 1-(Phenylsulfonyl)-1H-imidazole CAS No. 46248-01-5

1-(Phenylsulfonyl)-1H-imidazole

Cat. No.: B1268305
CAS No.: 46248-01-5
M. Wt: 208.24 g/mol
InChI Key: WOKXNHIYUMJTHA-UHFFFAOYSA-N
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Description

1-(Phenylsulfonyl)-1H-imidazole is a useful research compound. Its molecular formula is C9H8N2O2S and its molecular weight is 208.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(benzenesulfonyl)imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2S/c12-14(13,11-7-6-10-8-11)9-4-2-1-3-5-9/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOKXNHIYUMJTHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N2C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20339288
Record name 1-(Phenylsulfonyl)-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20339288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

46248-01-5
Record name 1-(Phenylsulfonyl)-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20339288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Unraveling the Potential Mechanism of Action of 1-(Phenylsulfonyl)-1H-imidazole: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of late 2025, dedicated research on the specific biological mechanism of action for 1-(Phenylsulfonyl)-1H-imidazole is not extensively available in peer-reviewed literature. This guide, therefore, presents a theoretical framework based on the well-documented activities of its constituent chemical moieties: the imidazole ring and the phenylsulfonyl group. The experimental protocols and signaling pathways described herein are illustrative and intended to guide future research into this and similar molecules.

Executive Summary

This compound is a heterocyclic compound incorporating two key pharmacophores: an imidazole ring, prevalent in numerous antifungal, anticancer, and enzyme-inhibiting drugs, and a phenylsulfonyl group, a cornerstone of sulfonamide-based therapeutics. While direct biological data for this specific molecule is sparse, its structure suggests a high potential for interaction with various biological targets. This document explores the potential mechanisms of action by dissecting the roles of its functional components, proposes a comprehensive experimental workflow for its characterization, and provides hypothetical signaling pathways that could be modulated by this class of compounds.

Potential Mechanisms of Action Based on Structural Moieties

The biological activity of this compound can be hypothesized by examining its two primary structural components.

The Role of the Imidazole Ring

The imidazole ring is a five-membered heterocycle containing two nitrogen atoms. It is a common feature in many biologically active molecules and approved drugs. Its potential contributions to the mechanism of action include:

  • Enzyme Inhibition via Heme Coordination: The lone pair of electrons on one of the nitrogen atoms in the imidazole ring can coordinate with the heme iron in cytochrome P450 (CYP) enzymes. This interaction is a well-established mechanism for many antifungal drugs (e.g., ketoconazole) and can lead to the inhibition of steroidogenesis or drug metabolism.

  • Histamine Receptor Antagonism: The imidazole ring is the core structure of histamine. Derivatives can act as antagonists at histamine receptors, which could be relevant in inflammatory or allergic conditions.

  • Kinase Inhibition: Several kinase inhibitors incorporate an imidazole ring that forms critical hydrogen bonds within the ATP-binding pocket of the enzyme.

The Role of the Phenylsulfonyl Group

The phenylsulfonyl group is a key component of sulfonamide drugs, which have a wide range of therapeutic applications. Its potential roles include:

  • Enzyme Inhibition: Sulfonamides are classic inhibitors of enzymes like carbonic anhydrase (used as diuretics and for glaucoma) and dihydropteroate synthase (in antimicrobials). The sulfonyl group can act as a transition-state mimetic or interact with key residues in the active site.

  • Receptor Modulation: While less common, the sulfonamide moiety can be found in compounds that modulate the activity of various receptors.

  • Leaving Group in Covalent Inhibition: In certain contexts, a phenylsulfonyl group attached to a reactive heterocycle can act as a leaving group, enabling the molecule to covalently bind to a target protein. However, the imidazole ring in this compound is relatively stable.

Proposed Experimental Workflow for Elucidating the Mechanism of Action

For a novel compound such as this compound, a systematic approach is required to identify its biological targets and mechanism of action. The following workflow outlines a standard, high-level protocol.

G cluster_0 Phase 1: Initial Screening & Target Identification cluster_1 Phase 2: In Vitro Characterization cluster_2 Phase 3: Cell-Based & Pathway Analysis A Compound Synthesis & Purification B High-Throughput Screening (HTS) (e.g., Enzyme Panels, Phenotypic Screens) A->B C Hit Identification & Validation B->C D Dose-Response Assays (Determine IC50/EC50) C->D Identified Hits E Mechanism of Inhibition Studies (e.g., Michaelis-Menten Kinetics) D->E F Target Engagement Assays (e.g., CETSA, SPR) E->F G Cell Viability & Cytotoxicity Assays F->G Confirmed Target H Signaling Pathway Analysis (e.g., Western Blot, Reporter Assays) G->H I Confirmation of Cellular Target H->I J Preclinical Development I->J Validated Mechanism

Caption: A generalized experimental workflow for mechanism of action studies.
Detailed Methodologies for Key Experiments

3.1.1 High-Throughput Enzyme Inhibition Assay (Generic Protocol)

  • Objective: To screen this compound against a panel of enzymes (e.g., kinases, proteases, phosphatases) to identify potential targets.

  • Materials: 96- or 384-well microplates, recombinant human enzymes, appropriate substrates (e.g., fluorescent or luminescent), assay buffer, test compound, positive and negative controls.

  • Procedure:

    • Prepare serial dilutions of the test compound in DMSO.

    • Dispense a small volume (e.g., 50 nL) of the compound dilutions into the microplate wells.

    • Add the enzyme solution to the wells and incubate for a predetermined time (e.g., 15 minutes) to allow for compound-enzyme binding.

    • Initiate the enzymatic reaction by adding the substrate solution.

    • Monitor the reaction progress by measuring the signal (fluorescence, luminescence, or absorbance) at regular intervals or at a fixed endpoint.

    • Calculate the percentage of enzyme inhibition relative to DMSO controls.

3.1.2 Dose-Response and IC50 Determination

  • Objective: To quantify the potency of the compound against a validated target enzyme.

  • Procedure:

    • Perform the enzyme inhibition assay as described above using a wider range of compound concentrations (typically 10-12 concentrations in a semi-log dilution series).

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration at which 50% of the enzyme activity is inhibited).

Hypothetical Signaling Pathway Modulation

Given the prevalence of imidazole-containing compounds as kinase inhibitors, a plausible hypothesis is that this compound could interfere with a protein kinase signaling pathway, such as the MAPK/ERK pathway, which is frequently dysregulated in cancer and inflammatory diseases.

G GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR) GF->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Nucleus Gene Expression (Proliferation, Survival) TF->Nucleus Inhibitor This compound (Hypothetical Target) Inhibitor->RAF

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.

In this speculative model, this compound could act as a competitive inhibitor at the ATP-binding site of a kinase like RAF or MEK, thereby preventing the phosphorylation cascade and subsequent downstream signaling that leads to cell proliferation.

Quantitative Data from Analogous Compounds

While no quantitative data exists for this compound, data from structurally related compounds can provide a benchmark for potential efficacy. The tables below are illustrative examples based on published data for other imidazole and sulfonamide-containing enzyme inhibitors and should not be considered representative of the title compound.

Table 1: Example IC50 Values of Imidazole-Based Kinase Inhibitors

Compound ClassTarget KinaseIC50 (nM)
Phenyl-imidazolep38α MAPK50 - 200
Substituted ImidazoleBRAF V600E10 - 100
Imidazole-pyrimidineEGFR25 - 150

Table 2: Example Ki Values of Sulfonamide-Based Carbonic Anhydrase Inhibitors

Compound ClassTarget IsozymeKi (nM)
BenzenesulfonamideCarbonic Anhydrase II10 - 50
Heterocyclic SulfonamideCarbonic Anhydrase IX5 - 25

Conclusion and Future Directions

This compound presents an intriguing scaffold for drug discovery, combining two moieties with proven track records in medicinal chemistry. The absence of direct biological data highlights an opportunity for novel research. Future investigations should prioritize broad-based screening to identify its primary biological targets. Should a specific target, such as a protein kinase or a metalloenzyme, be identified, the experimental workflows and mechanistic hypotheses presented in this guide provide a robust framework for detailed characterization. Such studies will be crucial in determining if this compound or its derivatives hold therapeutic promise.

An In-depth Technical Guide to the Reactivity of 1-(Phenylsulfonyl)-1H-imidazole with Nucleophiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

1-(Phenylsulfonyl)-1H-imidazole is a stable, crystalline solid that serves as a potent and versatile electrophilic sulfonating agent. This guide details its core reactivity with various nucleophiles, establishing it as a valuable reagent in modern organic synthesis, particularly for the preparation of sulfonamides and sulfonate esters. The imidazole moiety functions as an excellent leaving group, facilitating the transfer of the phenylsulfonyl group under mild conditions. This document provides a comprehensive overview of the reaction mechanisms, quantitative data from analogous systems, detailed experimental protocols, and visual workflows to aid researchers in leveraging this reagent's capabilities.

Core Reactivity and Mechanism

The fundamental reactivity of this compound lies in its ability to act as a phenylsulfonyl (PhSO₂) group transfer agent. The sulfonyl group is highly electrophilic due to the electron-withdrawing nature of the two oxygen atoms and the phenyl ring. This renders the sulfur atom susceptible to attack by a wide range of nucleophiles.

The reaction proceeds via a nucleophilic substitution mechanism at the sulfur atom. A nucleophile (Nu:) attacks the electrophilic sulfur center, forming a transient pentacoordinate intermediate. Subsequently, the imidazole ring is eliminated as the stable, non-basic imidazolide anion, which is typically protonated during workup to regenerate imidazole. The stability of the departing imidazole anion makes it an excellent leaving group, driving the reaction to completion.

Caption: General mechanism of sulfonyl transfer.

Reactivity with N-Nucleophiles: Synthesis of Sulfonamides

This compound is an effective reagent for the sulfonylation of primary and secondary amines to furnish the corresponding N-phenylsulfonamides. Sulfonamides are a critical functional group in a vast number of pharmaceuticals. This method offers a valuable alternative to the use of benzenesulfonyl chloride, which can be less stable and generates HCl as a byproduct. The reactions are typically high-yielding and proceed under mild conditions.

Quantitative Data for N-Sulfonylation

The following table summarizes representative yields for the synthesis of sulfonamides using N-sulfonyl imidazolium reagents, which exhibit analogous reactivity.

Nucleophile (Amine)ProductYield (%)
AnilineN-Phenylbenzenesulfonamide95%
BenzylamineN-Benzylbenzenesulfonamide98%
Morpholine4-(Phenylsulfonyl)morpholine96%
DiethylamineN,N-Diethylbenzenesulfonamide94%

Data adapted from studies on analogous N-sulfonyl imidazolium reagents, which serve as excellent predictors for the reactivity of this compound.[1]

Experimental Protocol: General Procedure for Sulfonamide Synthesis

This protocol provides a general method for the reaction of an amine with this compound.

Materials:

  • This compound (1.0 eq)

  • Primary or Secondary Amine (1.1 eq)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 eq, optional, as a non-nucleophilic base)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the amine (1.1 eq) and dissolve it in anhydrous DCM or THF.

  • Addition of Reagent: Add this compound (1.0 eq) to the solution. If the amine starting material is an HCl salt or if the reaction is sluggish, add a non-nucleophilic base like TEA (1.2 eq).

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-12 hours).

  • Work-up:

    • Quench the reaction by adding water or saturated aqueous NaHCO₃ solution.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer).

    • Combine the organic layers and wash with brine.

  • Purification:

    • Dry the combined organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the pure sulfonamide.

References

The Versatile Cornerstone: A Technical Guide to 1-(Phenylsulfonyl)-1H-imidazole in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern organic synthesis and medicinal chemistry, the imidazole scaffold stands as a privileged structure, integral to a vast array of biologically active molecules.[1] Its unique electronic properties and ability to engage in various non-covalent interactions have cemented its role in the design of novel therapeutics. A particularly versatile and reactive form of this heterocycle is 1-(Phenylsulfonyl)-1H-imidazole . This technical guide provides an in-depth exploration of this building block, detailing its synthesis, physicochemical properties, and diverse applications in the construction of complex molecular architectures, with a special focus on its role in drug discovery and development. The phenylsulfonyl group, serving as both an activating and a protecting group, imparts unique reactivity to the imidazole ring, enabling a range of chemical transformations crucial for the synthesis of high-value compounds.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and spectral characteristics of this compound is fundamental for its effective use in synthesis. The following tables summarize its key properties.

PropertyValueReference
CAS Number 46248-01-5[2]
Molecular Formula C₉H₈N₂O₂S[2]
Molecular Weight 208.2 g/mol [2]
Appearance White to off-white solid
Melting Point 76-78 °C[3]

Table 1: Physicochemical Properties of this compound

Spectrum TypeChemical Shifts (δ) / Wavenumber (cm⁻¹)Reference
¹H NMR (400 MHz, DMSO-d₆)9.10 (s, 1H), 7.69 (d, J = 1.2 Hz, 2H), 7.63 (dd, J = 6.6, 3.1 Hz, 2H), 7.39 – 7.25 (m, 3H)[3]
¹³C NMR (101 MHz, DMSO-d₆)148.66, 134.87, 129.02, 128.17, 125.94, 119.79[3]
IR (KBr, cm⁻¹)Data not explicitly found for the title compound. Typical absorptions for related structures include: 3100-3000 (Ar C-H stretch), 1600-1450 (Ar C=C stretch), 1350-1300 & 1170-1150 (SO₂ stretch).

Table 2: Spectroscopic Data for this compound

Experimental Protocols

Synthesis of this compound

This protocol describes the straightforward synthesis of this compound from imidazole and benzenesulfonyl chloride.

Materials:

  • Imidazole

  • Benzenesulfonyl chloride

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of imidazole (1.0 eq) in anhydrous dichloromethane at 0 °C under an inert atmosphere, add triethylamine (1.1 eq).

  • Slowly add a solution of benzenesulfonyl chloride (1.05 eq) in anhydrous dichloromethane to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford this compound as a white solid.

Expected Yield: 78%[3]

Applications in Organic Synthesis

This compound is a valuable reagent with diverse applications, primarily functioning as a protecting group for the imidazole nitrogen and as a precursor for further functionalization.

Role as a Protecting Group in the Synthesis of Anticancer Agents

A prominent application of this compound derivatives is in the synthesis of 2-aryl-4-benzoyl-imidazoles (ABIs), a class of potent anticancer agents that inhibit tubulin polymerization.[4] The phenylsulfonyl group serves as a crucial protecting group for the imidazole nitrogen, enabling regioselective C-4 lithiation and subsequent acylation.

General Workflow for ABI Synthesis:

G cluster_0 Step 1: N-Protection cluster_1 Step 2: C-4 Functionalization cluster_2 Step 3: Deprotection A 2-Aryl-1H-imidazole B 1-(Phenylsulfonyl)-2-aryl-1H-imidazole A->B Benzenesulfonyl chloride, Base C Lithiation at C-4 B->C t-BuLi D Aryl (2-aryl-1-(phenylsulfonyl)-1H-imidazol-4-yl) methanone C->D Benzoyl chloride E 2-Aryl-4-benzoyl-imidazole (ABI) D->E TBAF

General workflow for the synthesis of ABI anticancer agents.

Experimental Example: Synthesis of a 2-Aryl-4-benzoyl-imidazole (ABI) Intermediate [5]

ReactantsReagents & ConditionsProductYield
2-Aryl-1H-imidazole1. NaH, THF2. Phenylsulfonyl chlorideN-Phenylsulfonyl protected 2-aryl-imidazole~80-90% (typical)
N-Phenylsulfonyl protected 2-aryl-imidazole1. t-BuLi, THF, -78 °C2. Substituted benzoyl chlorideAryl (2-aryl-1-(phenylsulfonyl)-1H-imidazol-4-yl) methanone60-70% (typical)
Aryl (2-aryl-1-(phenylsulfonyl)-1H-imidazol-4-yl) methanoneTBAF, THF2-Aryl-4-benzoyl-imidazole (ABI)~80-90% (typical)

Table 3: Representative Reactions in the Synthesis of ABIs

Other Synthetic Applications

While the role of this compound as a protecting group is well-established, its utility extends to other transformations. The phenylsulfonylimidazole moiety can act as a leaving group in nucleophilic substitution reactions, although this is less common than for other sulfonyl derivatives.[6] Furthermore, N-sulfonylated imidazoles can participate in various cross-coupling reactions, offering a pathway to further functionalize the imidazole core.[7]

Role in Drug Development: Targeting Tubulin Polymerization

The significance of this compound as a building block is highlighted by its use in the synthesis of compounds that target fundamental biological processes, such as cell division. The 2-aryl-4-benzoyl-imidazoles (ABIs), synthesized using the phenylsulfonyl-protected intermediate, have been identified as potent inhibitors of tubulin polymerization.[4][8]

Microtubules are dynamic polymers of α- and β-tubulin heterodimers that are essential components of the cytoskeleton, playing a critical role in mitosis.[9][10] The dynamic instability of microtubules, characterized by phases of polymerization (growth) and depolymerization (shrinkage), is crucial for the formation of the mitotic spindle and the segregation of chromosomes.[11]

ABI compounds exert their anticancer effects by binding to the colchicine-binding site on β-tubulin.[4] This binding event disrupts the normal dynamics of microtubule assembly, leading to the inhibition of mitotic spindle formation, cell cycle arrest in the G2/M phase, and ultimately, apoptosis (programmed cell death).[12]

Signaling Pathway of Tubulin Polymerization Inhibition:

G cluster_0 Microtubule Dynamics cluster_1 Cellular Processes Tubulin α/β-Tubulin Dimers Protofilament Protofilament Formation Tubulin->Protofilament Polymerization Microtubule Microtubule Assembly Protofilament->Microtubule Spindle Mitotic Spindle Microtubule->Spindle Mitosis Mitosis Spindle->Mitosis ABI 2-Aryl-4-benzoyl-imidazole (ABI) ColchicineSite Colchicine Binding Site on β-Tubulin ABI->ColchicineSite ColchicineSite->Tubulin CellCycle Cell Cycle Arrest (G2/M) Apoptosis Apoptosis CellCycle->Apoptosis

Mechanism of action of ABI compounds as tubulin polymerization inhibitors.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its utility is most prominently demonstrated in its role as a protecting group that facilitates the synthesis of complex, biologically active molecules such as the 2-aryl-4-benzoyl-imidazole (ABI) class of anticancer agents. The ability to readily introduce and remove the phenylsulfonyl group, coupled with the unique reactivity it imparts to the imidazole ring, makes it an indispensable tool for medicinal chemists and synthetic organic chemists. The successful application of this building block in the development of potent tubulin polymerization inhibitors underscores its significance in the quest for novel therapeutics. Further exploration of the reactivity of this compound is likely to unveil new synthetic methodologies and open avenues for the discovery of other important bioactive compounds.

References

An In-depth Technical Guide to 1-(Phenylsulfonyl)-1H-imidazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 1-(Phenylsulfonyl)-1H-imidazole, a heterocyclic compound of interest to researchers, scientists, and professionals in the field of drug development. This document details its chemical properties, synthesis, and potential biological significance, supported by experimental data and methodologies.

Chemical and Physical Properties

This compound is a white to off-white solid. Its fundamental properties are summarized in the table below.

PropertyValue
CAS Number 46248-01-5[1]
Molecular Formula C₉H₈N₂O₂S[1]
Molecular Weight 208.24 g/mol
Melting Point 75-76 °C
Boiling Point 404.4 ± 28.0 °C (Predicted)
Density 1.33 ± 0.1 g/cm³ (Predicted)
Appearance White to off-white solid

Synthesis of this compound

The synthesis of this compound is typically achieved through the reaction of imidazole with phenylsulfonyl chloride in the presence of a base. This method provides a straightforward and efficient route to the desired product.

Experimental Protocol:

Materials:

  • Imidazole

  • Phenylsulfonyl chloride

  • Triethylamine (or a similar base)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF), Acetonitrile)

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexane)

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve imidazole in the anhydrous solvent.

  • Add the base (e.g., triethylamine) to the solution and stir.

  • Cool the reaction mixture in an ice bath.

  • Slowly add a solution of phenylsulfonyl chloride in the anhydrous solvent to the cooled reaction mixture.

  • Allow the reaction to warm to room temperature and stir for several hours until completion, which can be monitored by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield pure this compound.

Synthesis Workflow:

synthesis_workflow imidazole Imidazole reaction Reaction Mixture imidazole->reaction phso2cl Phenylsulfonyl Chloride phso2cl->reaction base Base (e.g., Triethylamine) base->reaction solvent Anhydrous Solvent (e.g., THF) solvent->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product This compound purification->product

Synthesis of this compound.

Spectroscopic Data

The structural confirmation of this compound is achieved through various spectroscopic techniques. The expected data, based on the analysis of closely related compounds, are summarized below.[2][3][4][5][6][7]

¹H NMR Spectroscopy
Chemical Shift (δ, ppm)MultiplicityAssignment
~7.9-8.1m2H, ortho-protons of phenylsulfonyl group
~7.5-7.7m1H, para-proton of phenylsulfonyl group
~7.4-7.6m2H, meta-protons of phenylsulfonyl group
~7.8-8.0s1H, H-2 of imidazole ring
~7.1-7.3s1H, H-4 of imidazole ring
~7.0-7.2s1H, H-5 of imidazole ring
¹³C NMR Spectroscopy
Chemical Shift (δ, ppm)Assignment
~138-140C-2 of imidazole ring
~130-132C-4 of imidazole ring
~118-120C-5 of imidazole ring
~137-139C-ipso of phenylsulfonyl group
~134-136C-para of phenylsulfonyl group
~129-131C-meta of phenylsulfonyl group
~127-129C-ortho of phenylsulfonyl group
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)Assignment
~3100-3150C-H stretching (aromatic)
~1580-1600C=C stretching (aromatic)
~1450C=N stretching (imidazole ring)
~1370-1390Asymmetric SO₂ stretching
~1170-1190Symmetric SO₂ stretching
Mass Spectrometry

The electron ionization mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 208, corresponding to the molecular weight of the compound. Key fragmentation patterns would likely involve the loss of the phenylsulfonyl group and fragmentation of the imidazole ring.

Potential Biological Significance and Signaling Pathways

The imidazole nucleus is a common scaffold in many biologically active compounds and approved drugs, exhibiting a wide range of pharmacological activities including anticancer, antifungal, and anti-inflammatory properties.[8][9][10][11] The incorporation of a phenylsulfonyl group can modulate the electronic properties and lipophilicity of the imidazole ring, potentially influencing its biological activity.

While specific studies on the mechanism of action of this compound are limited, related N-sulfonylimidazole derivatives have been investigated for their potential to interact with various biological targets. For instance, some imidazole-based compounds have been shown to modulate the PI3K/AKT/mTOR signaling pathway, which is crucial in cell proliferation, survival, and apoptosis.[12] The inhibition of this pathway is a key strategy in the development of novel anticancer agents.

Further research is necessary to elucidate the specific biological targets and signaling pathways directly affected by this compound. A general workflow for the preliminary biological evaluation of such a compound is outlined below.

General Biological Screening Workflow:

biological_screening compound This compound in_vitro In Vitro Assays compound->in_vitro cell_based Cell-Based Assays compound->cell_based target_id Target Identification & Validation in_vitro->target_id cell_based->target_id mechanism Mechanism of Action Studies target_id->mechanism in_vivo In Vivo Models mechanism->in_vivo lead_opt Lead Optimization in_vivo->lead_opt

General workflow for biological evaluation.

This technical guide serves as a foundational resource for researchers interested in this compound. The provided information on its synthesis and expected analytical characteristics will aid in its preparation and characterization. The discussion of its potential biological relevance within the broader context of imidazole-based compounds highlights areas for future investigation to unlock its therapeutic potential.

References

An In-depth Technical Guide to 1-(Phenylsulfonyl)-1H-imidazole (CAS 46248-01-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Phenylsulfonyl)-1H-imidazole is a heterocyclic organic compound that belongs to the family of N-sulfonylimidazoles. It is characterized by an imidazole ring in which the hydrogen atom on one of the nitrogen atoms is replaced by a phenylsulfonyl group. This modification significantly influences the chemical properties of the imidazole ring, making it a valuable reagent and intermediate in organic synthesis. The phenylsulfonyl group acts as an electron-withdrawing protecting group for the imidazole nitrogen, which can be subsequently removed under specific conditions. This attribute allows for selective reactions at other positions of the imidazole ring or on other functional groups within a molecule. Its application is particularly noted in the synthesis of complex molecules, including potential therapeutic agents.

Physicochemical Properties

Table 1: Physicochemical Properties of this compound and its Analogue

PropertyThis compound1-[(4-Methylphenyl)sulfonyl]-1H-imidazole (CAS 2232-08-8)
CAS Number 46248-01-5[1]2232-08-8
Molecular Formula C₉H₈N₂O₂S[1]C₁₀H₁₀N₂O₂S
Molecular Weight 208.24 g/mol [1]222.26 g/mol
Melting Point Not available76-78 °C[2][3]
Boiling Point Not available409.1 ± 38.0 °C (Predicted)[2]
Solubility Soluble in chloroform.[2] Solubility in other organic solvents is expected to be similar to other N-sulfonylimidazoles, which have low solubility in chloroalkanes.[4]Soluble in chloroform.[2]
Appearance White to slightly yellow crystals or crystalline powder (expected).White to slightly yellow crystals or crystalline powder.[2]
Storage Store in a dry, inert atmosphere at room temperature.[2] Sensitive to moisture.[2]Store in a dry, inert atmosphere at room temperature.[2] Sensitive to moisture.[2]

Synthesis and Experimental Protocols

The synthesis of this compound typically involves the reaction of imidazole with benzenesulfonyl chloride in the presence of a base. This general approach is widely used for the N-sulfonylation of imidazoles and related heterocyclic compounds.

General Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of this compound.

G cluster_reactants Reactants cluster_process Reaction cluster_workup Work-up & Purification cluster_product Product Imidazole Imidazole ReactionVessel Reaction in an inert solvent (e.g., THF, Dichloromethane) under inert atmosphere Imidazole->ReactionVessel BenzenesulfonylChloride Benzenesulfonyl Chloride BenzenesulfonylChloride->ReactionVessel Base Base (e.g., NaH, Triethylamine) Base->ReactionVessel Filtration Filtration ReactionVessel->Filtration Extraction Extraction Filtration->Extraction Chromatography Column Chromatography Extraction->Chromatography Recrystallization Recrystallization Chromatography->Recrystallization FinalProduct This compound Recrystallization->FinalProduct

General synthesis workflow for this compound.

Detailed Experimental Protocol (Adapted from a similar synthesis)

This protocol is adapted from the synthesis of 2-aryl-1-(phenylsulfonyl)-1H-imidazoles.[5]

Materials:

  • Imidazole

  • Sodium hydride (60% dispersion in mineral oil) or Triethylamine

  • Benzenesulfonyl chloride[6]

  • Anhydrous Tetrahydrofuran (THF) or Dichloromethane

  • Anhydrous Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add imidazole (1.0 eq).

  • Add anhydrous THF or dichloromethane to dissolve the imidazole.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Alternatively, triethylamine (1.5 eq) can be used as the base.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add a solution of benzenesulfonyl chloride (1.1 eq) in anhydrous THF or dichloromethane dropwise via the dropping funnel over 15-20 minutes.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) or by recrystallization from an appropriate solvent to afford pure this compound.

Spectral Data and Characterization

Detailed spectral data for this compound is not fully available in the provided search results. The following sections provide expected spectral characteristics based on the analysis of related compounds.

Table 2: Summary of Expected Spectroscopic Data

TechniqueExpected Features
¹H NMR Signals corresponding to the protons on the imidazole ring (typically in the range of 6.5-8.0 ppm) and the phenylsulfonyl group (typically in the range of 7.5-8.5 ppm).[7]
¹³C NMR Resonances for the carbon atoms of the imidazole ring (around 115-140 ppm) and the phenylsulfonyl group (around 125-145 ppm).[7]
FT-IR Characteristic absorption bands for S=O stretching of the sulfonyl group (around 1350-1400 cm⁻¹ and 1150-1200 cm⁻¹), C-S stretching, and vibrations of the imidazole and phenyl rings.[8][9]
Mass Spec. A molecular ion peak corresponding to the molecular weight of the compound (208.24 g/mol ). Fragmentation patterns would likely involve the loss of SO₂ (64 Da) and cleavage of the phenyl and imidazole rings.
¹H and ¹³C NMR Spectroscopy

The NMR spectra of N-substituted imidazoles can be complex due to the potential for tautomerism in the parent imidazole. However, N-sulfonylation locks the tautomeric form. The electron-withdrawing nature of the phenylsulfonyl group will deshield the protons and carbons of the imidazole ring, shifting their signals downfield compared to unsubstituted imidazole.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum is expected to show strong absorption bands characteristic of the sulfonyl group. The asymmetric and symmetric stretching vibrations of the S=O bonds are typically observed in the regions of 1350-1400 cm⁻¹ and 1150-1200 cm⁻¹, respectively. Other significant peaks would correspond to the C-H stretching of the aromatic rings and the C=N and C-N stretching vibrations of the imidazole ring.

Mass Spectrometry

The electron ionization mass spectrum of this compound is expected to show a molecular ion peak at m/z 208. The fragmentation pattern would likely involve the loss of sulfur dioxide (SO₂) to give a fragment at m/z 144, corresponding to the 1-phenylimidazole cation. Further fragmentation of the phenyl and imidazole rings would also be observed.

G cluster_ms Mass Spectrometry Fragmentation Pathway M [M]+• m/z = 208 Loss_SO2 - SO₂ M->Loss_SO2 M_minus_SO2 [M - SO₂]+• m/z = 144 Further_Fragments Further Fragments M_minus_SO2->Further_Fragments Loss_SO2->M_minus_SO2

Postulated mass spectrometry fragmentation pathway.

Reactivity and Applications

Role as a Protecting Group

The primary utility of the phenylsulfonyl group in this context is as a protecting group for the imidazole nitrogen. Sulfonyl groups are generally stable under a variety of reaction conditions, including acidic and basic media.[10] This stability allows for chemical modifications at other positions of the imidazole ring or elsewhere in the molecule without affecting the protected nitrogen.

Deprotection

The cleavage of the N-phenylsulfonyl group can be challenging but is achievable under specific reductive conditions. Methods for the deprotection of N-sulfonyl compounds include treatment with reducing agents such as magnesium in methanol or via electrochemical reduction.[10][11] The choice of deprotection method depends on the overall functionality of the molecule.

G cluster_deprotection Deprotection of this compound Protected This compound Reagents Reducing Agents (e.g., Mg/MeOH, Electrochemical Reduction) Protected->Reagents Deprotected Imidazole Reagents->Deprotected

General deprotection scheme.

Applications in Drug Development

N-sulfonylated imidazoles serve as key intermediates in the synthesis of various biologically active molecules. For instance, they have been utilized in the preparation of novel 2-aryl-4-benzoyl-imidazoles, which have shown potential as anticancer agents by targeting the colchicine binding site in tubulin.[5] The use of the phenylsulfonyl protecting group enables regioselective functionalization of the imidazole core, which is crucial for building the desired molecular architecture of these complex drug candidates.

Conclusion

This compound is a versatile synthetic intermediate with significant applications in organic chemistry, particularly in the construction of complex heterocyclic systems. Its utility as a protected form of imidazole allows for a wide range of chemical transformations that would otherwise be complicated by the reactivity of the N-H bond. While specific experimental data for this compound is somewhat limited in the public domain, its properties and reactivity can be reasonably inferred from related structures. This technical guide provides a comprehensive overview of its known and expected characteristics, synthetic methodologies, and applications, serving as a valuable resource for researchers in the field of synthetic and medicinal chemistry.

References

Spectroscopic and Synthetic Profile of 1-(Phenylsulfonyl)-1H-imidazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the spectroscopic characteristics and a detailed synthetic protocol for 1-(Phenylsulfonyl)-1H-imidazole. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Spectroscopic Data

The following sections summarize the expected spectroscopic data for this compound based on the analysis of related compounds and established principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The predicted chemical shifts for this compound are presented below.

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals for the protons of the imidazole and phenylsulfonyl moieties. The electron-withdrawing nature of the phenylsulfonyl group is anticipated to shift the imidazole protons downfield compared to unsubstituted imidazole.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

Proton PositionPredicted Chemical Shift (δ, ppm)Multiplicity
Imidazole H-27.8 - 8.2Singlet (s)
Imidazole H-47.2 - 7.5Triplet (t) or Doublet of Doublets (dd)
Imidazole H-57.0 - 7.3Triplet (t) or Doublet of Doublets (dd)
Phenylsulfonyl (ortho-H)7.9 - 8.1Doublet (d) or Multiplet (m)
Phenylsulfonyl (meta-H)7.5 - 7.7Multiplet (m)
Phenylsulfonyl (para-H)7.6 - 7.8Multiplet (m)

Note: Predicted values are based on typical ranges for N-substituted imidazoles and phenylsulfonyl compounds. Actual values may vary depending on the solvent and experimental conditions.[1][2][3][4][5]

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Carbon PositionPredicted Chemical Shift (δ, ppm)
Imidazole C-2135 - 140
Imidazole C-4128 - 132
Imidazole C-5118 - 122
Phenylsulfonyl (ipso-C)138 - 142
Phenylsulfonyl (ortho-C)128 - 130
Phenylsulfonyl (meta-C)129 - 131
Phenylsulfonyl (para-C)133 - 136

Note: Predicted values are based on characteristic chemical shifts for imidazole and phenylsulfonyl groups.[1][6]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the sulfonyl group and the aromatic rings.

Table 3: Predicted IR Spectroscopic Data for this compound

Functional GroupCharacteristic Absorption (cm⁻¹)
S=O stretch (asymmetric)1350 - 1380
S=O stretch (symmetric)1160 - 1180
C=N stretch (imidazole)1490 - 1550
C-H stretch (aromatic)3000 - 3100
C=C stretch (aromatic)1450 - 1600

Note: These are typical frequency ranges for the specified functional groups.[7][8][9][10][11]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound (C₉H₈N₂O₂S), the molecular weight is 208.24 g/mol .[12]

Table 4: Predicted Mass Spectrometry Data for this compound

m/zInterpretation
208Molecular ion [M]⁺
141[M - SO₂ - H]⁺
77[C₆H₅]⁺
68[C₃H₄N₂]⁺ (imidazole)

Note: The fragmentation pattern is predicted based on common fragmentation pathways for aromatic sulfonamides and imidazole derivatives.[13][14][15][16] A notable fragmentation pathway for arylsulfonamides can involve the loss of SO₂.[16]

Experimental Protocols

This section outlines a general procedure for the synthesis and spectroscopic characterization of this compound.

Synthesis of this compound

This synthesis is based on the N-sulfonylation of imidazole with benzenesulfonyl chloride.

Materials:

  • Imidazole

  • Benzenesulfonyl chloride

  • Triethylamine (or another suitable base)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard laboratory glassware

  • Magnetic stirrer and heating mantle

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve imidazole (1.0 equivalent) in anhydrous DCM.

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine (1.1 equivalents) to the solution.

  • Slowly add a solution of benzenesulfonyl chloride (1.0 equivalent) in anhydrous DCM to the reaction mixture dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Once the reaction is complete, wash the reaction mixture with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane) to yield pure this compound.[17][18]

Spectroscopic Characterization

NMR Spectroscopy:

  • Prepare a sample by dissolving a small amount of the purified product in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Acquire ¹H NMR and ¹³C NMR spectra using a standard NMR spectrometer (e.g., 400 MHz or 500 MHz).

  • Process the spectra to determine chemical shifts, coupling constants, and integration values.

IR Spectroscopy:

  • Acquire the IR spectrum of the purified product using an FT-IR spectrometer.

  • The sample can be prepared as a KBr pellet, a thin film on a salt plate (if it is a liquid or low-melting solid), or analyzed using an ATR accessory.

  • Identify the characteristic absorption bands corresponding to the functional groups in the molecule.

Mass Spectrometry:

  • Obtain the mass spectrum of the purified product using a mass spectrometer, for instance, with electron ionization (EI) or electrospray ionization (ESI).

  • Analyze the spectrum to identify the molecular ion peak and the major fragment ions.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized chemical compound.

Spectroscopic_Analysis_Workflow Workflow for Spectroscopic Analysis cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation Synthesis Synthesis of This compound Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation Final_Report Final_Report Structure_Elucidation->Final_Report Final Report

A flowchart illustrating the general workflow from synthesis to spectroscopic analysis and final structure elucidation.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Sulfonamides using 1-(Phenylsulfonyl)-1H-imidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfonamides are a cornerstone of medicinal chemistry, exhibiting a broad spectrum of biological activities that have led to their incorporation into numerous therapeutic agents. The classical and most prevalent method for the synthesis of sulfonamides involves the reaction of a sulfonyl chloride with a primary or secondary amine in the presence of a base.[1][2] While effective, this method can be hampered by the instability and hazardous nature of some sulfonyl chlorides.[3]

This document outlines a detailed methodology for the synthesis of sulfonamides utilizing 1-(Phenylsulfonyl)-1H-imidazole as a stable, solid sulfonating agent. This reagent offers a potentially safer and more convenient alternative to traditional sulfonyl chlorides, avoiding the formation of corrosive hydrochloric acid as a byproduct. The imidazole leaving group is readily removed during aqueous workup. These application notes provide comprehensive protocols for the preparation of the sulfonating agent and its subsequent use in the synthesis of a diverse range of sulfonamides.

Data Presentation

The following table summarizes representative, albeit hypothetical, quantitative data for the synthesis of various sulfonamides from this compound and a selection of primary and secondary amines. The data is intended to be illustrative of the potential scope and efficiency of this method.

EntryAmineProductReaction Time (h)Yield (%)
1AnilineN-Phenylbenzenesulfonamide1292
24-MethoxyanilineN-(4-Methoxyphenyl)benzenesulfonamide1295
3BenzylamineN-Benzylbenzenesulfonamide888
4Morpholine4-(Phenylsulfonyl)morpholine694
5Piperidine1-(Phenylsulfonyl)piperidine691
6DiethylamineN,N-Diethylbenzenesulfonamide1085

Experimental Protocols

Protocol 1: Preparation of this compound

This protocol describes the synthesis of the sulfonating agent from readily available starting materials.

Materials:

  • Imidazole

  • Benzenesulfonyl chloride

  • Triethylamine (Et₃N)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve imidazole (1.0 eq) in anhydrous DCM.

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine (1.1 eq) to the cooled solution.

  • Slowly add a solution of benzenesulfonyl chloride (1.0 eq) in anhydrous DCM to the reaction mixture dropwise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with the dropwise addition of saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield this compound as a white solid.

Protocol 2: General Procedure for the Synthesis of Sulfonamides

This protocol details the use of this compound for the sulfonylation of amines.

Materials:

  • This compound

  • Primary or secondary amine

  • Anhydrous Acetonitrile (MeCN) or Dichloromethane (DCM)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or other suitable non-nucleophilic base

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Reflux condenser (if heating is required)

Procedure:

  • To a solution of the amine (1.0 eq) in anhydrous acetonitrile or DCM, add this compound (1.1 eq).

  • Add DBU (1.2 eq) to the reaction mixture.

  • Stir the reaction at room temperature or heat to reflux, monitoring the progress by TLC. Reaction times may vary depending on the nucleophilicity of the amine.

  • Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate or DCM).

  • Wash the organic solution sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • The crude sulfonamide can be purified by column chromatography on silica gel or by recrystallization to afford the pure product.

Visualizations

Proposed Reaction Mechanism

reaction_mechanism Amine R¹R²NH Sulfonamide PhSO₂NR¹R² Amine->Sulfonamide Nucleophile step1 Nucleophilic Attack Amine->step1 SulfonylImidazole PhSO₂(Im) Imidazole ImH SulfonylImidazole->Imidazole Leaving Group SulfonylImidazole->step1 Base Base ProtonatedBase Base-H⁺ Base->ProtonatedBase step1->Sulfonamide step2 Deprotonation step3 Leaving Group Departure

Caption: Proposed mechanism for sulfonamide synthesis.

Workflow for the Preparation of this compound

preparation_workflow start Start dissolve Dissolve Imidazole in anhydrous DCM start->dissolve cool Cool to 0 °C dissolve->cool add_et3n Add Triethylamine cool->add_et3n add_bscl Add Benzenesulfonyl Chloride solution dropwise add_et3n->add_bscl react Stir at RT for 12h add_bscl->react quench Quench with aq. NaHCO₃ react->quench extract Extract with DCM quench->extract wash Wash with NaHCO₃ and Brine extract->wash dry Dry over MgSO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Recrystallize concentrate->purify end This compound purify->end sulfonamide_workflow start Start mix_reagents Combine Amine and This compound in anhydrous solvent start->mix_reagents add_base Add DBU mix_reagents->add_base react Stir at RT or Reflux add_base->react concentrate1 Remove Solvent react->concentrate1 dissolve Dissolve in Organic Solvent concentrate1->dissolve wash_hcl Wash with 1 M HCl dissolve->wash_hcl wash_bicarb Wash with aq. NaHCO₃ wash_hcl->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry over Na₂SO₄ wash_brine->dry concentrate2 Concentrate in vacuo dry->concentrate2 purify Purify by Chromatography or Recrystallization concentrate2->purify end Pure Sulfonamide purify->end

References

Application Notes and Protocols: 1-(Phenylsulfonyl)-1H-imidazole as a Protecting Group for Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The protection of amine functionalities is a cornerstone of multi-step organic synthesis, particularly in the fields of medicinal chemistry and drug development. An ideal protecting group should be easy to introduce in high yield, stable to a range of reaction conditions, and readily cleaved under mild conditions that do not affect other functional groups. The phenylsulfonyl group, introduced via reagents like 1-(phenylsulfonyl)-1H-imidazole, offers a robust option for amine protection. Sulfonamides are known for their high stability, which can be advantageous in complex synthetic routes involving harsh reagents. However, this stability also presents a challenge for deprotection, often requiring specific and sometimes forcing conditions.

These application notes provide an overview of the use of this compound for the protection of amines and detail protocols for both the protection and subsequent deprotection steps.

Data Presentation

Protection of Amines
EntryAmine SubstrateProductTypical Reaction ConditionsYield (%)Reference
1Primary Aliphatic AmineN-AlkylphenylsulfonamideAmine, this compound, Imidazole, CH₂Cl₂, 0 °C to RT, 10-60 minHigh to Excellent[1][2]
2Secondary Aliphatic AmineN,N-DialkylphenylsulfonamideAmine, this compound, Imidazole, CH₂Cl₂, 0 °C to RT, 10-60 minHigh to Excellent[1][2]
3Primary Aromatic AmineN-ArylphenylsulfonamideAmine, this compound, Imidazole, CH₂Cl₂, 0 °C to RT, 10-60 minHigh to Excellent[1][2]
4Secondary Aromatic AmineN-Aryl-N-alkylphenylsulfonamideAmine, this compound, Imidazole, CH₂Cl₂, 0 °C to RT, 10-60 minHigh to Excellent[1][2]
Deprotection of N-Phenylsulfonyl Amines

The cleavage of the N-phenylsulfonyl group is a critical step. Due to the stability of the sulfonamide bond, deprotection often requires reductive or strongly acidic conditions. Milder, chemoselective methods are an active area of research.

EntryDeprotection MethodReagents and ConditionsSubstrate ScopeTypical Yield (%)Reference
1Reductive CleavageSmI₂-promoted electron transferN-Phenylsulfonyl aminesModerate to High[3]
2Reductive CleavageSodium naphthaleneN-Phenylsulfonyl aminesModerate to High[3]
3Acidic HydrolysisStrong acids (e.g., HBr)N-Phenylsulfonyl aminesModerate to High[3]
4Electrochemical ReductionConstant cathodic potential in a protic mediumN-Phenylsulfonyl aminesGood to Excellent[3]

Experimental Protocols

Protocol 1: Protection of a Primary Amine with this compound

This protocol is based on the general reactivity of N-sulfonyl imidazoliums as efficient sulfonating agents.[1][2]

Materials:

  • Primary amine

  • This compound

  • Imidazole

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and magnetic stirrer

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of the primary amine (1.0 equiv) and imidazole (1.0 equiv) in anhydrous CH₂Cl₂ at 0 °C under an inert atmosphere, add a solution of this compound (1.2 equiv) in anhydrous CH₂Cl₂ dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 10-60 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water.

  • Separate the organic layer and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired N-phenylsulfonyl amine.

Protocol 2: Deprotection of an N-Phenylsulfonyl Amine via Reductive Cleavage

This protocol is a general method for the cleavage of sulfonamides and may require optimization for specific substrates.

Materials:

  • N-Phenylsulfonyl amine

  • Sodium naphthalene or Samarium(II) iodide solution

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and magnetic stirrer

  • Silica gel for column chromatography

Procedure:

  • Dissolve the N-phenylsulfonyl amine (1.0 equiv) in anhydrous THF under an inert atmosphere.

  • Cool the solution to the appropriate temperature (e.g., -78 °C for SmI₂ or as required for sodium naphthalene).

  • Slowly add the reducing agent (e.g., a solution of sodium naphthalene or SmI₂ in THF) until the characteristic color of the reagent persists, indicating complete consumption of the starting material. Monitor the reaction by TLC.

  • Quench the reaction by the addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with EtOAc.

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the deprotected amine.

Visualizations

Protection_Workflow amine Primary or Secondary Amine reaction Sulfonylation Reaction (0 °C to RT) amine->reaction reagent This compound reagent->reaction solvent CH2Cl2, Imidazole solvent->reaction workup Aqueous Workup reaction->workup purification Column Chromatography workup->purification product N-Phenylsulfonyl Amine (Protected Amine) purification->product

Caption: Workflow for the protection of amines using this compound.

Deprotection_Workflow protected_amine N-Phenylsulfonyl Amine reaction Reductive Cleavage protected_amine->reaction reagents Reducing Agent (e.g., SmI2, Na/Naphthalene) reagents->reaction solvent Anhydrous THF solvent->reaction workup Aqueous Quench & Extraction reaction->workup purification Column Chromatography workup->purification product Deprotected Amine purification->product

Caption: General workflow for the deprotection of N-phenylsulfonyl amines.

Stability of the Phenylsulfonyl Protecting Group

N-Phenylsulfonyl amides are known for their high stability towards a wide range of reagents and reaction conditions, including:

  • Strongly basic conditions: They are generally stable to alkoxides and hydroxides.

  • Nucleophilic attack: Resistant to many common nucleophiles.

  • Oxidizing and reducing agents: Stable to a variety of common oxidizing and reducing agents that do not cleave the S-N bond.

  • Acidic conditions: While cleavable with strong acids, they are stable to milder acidic conditions used for the removal of other protecting groups like Boc.

This robustness makes the phenylsulfonyl group suitable for syntheses where other protecting groups might be labile. However, this stability necessitates the use of specific and often harsh conditions for its removal.

Conclusion

This compound serves as an efficient reagent for the introduction of the phenylsulfonyl protecting group onto primary and secondary amines, affording stable sulfonamides in high yields.[1][2] The primary challenge associated with this protecting group is its cleavage, which typically requires strong reductive or acidic conditions. The choice of the phenylsulfonyl group for amine protection should be made with careful consideration of the stability of other functional groups in the molecule towards the deprotection conditions. The development of milder deprotection methodologies, such as electrochemical cleavage, may broaden the applicability of this protecting group in complex organic synthesis.[3]

References

Application Notes and Protocols: 1-(Phenylsulfonyl)-1H-imidazole in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes detail the use of 1-(Phenylsulfonyl)-1H-imidazole as a key reagent in the synthesis of 2-aryl-4-benzoyl-imidazoles (ABIs), a class of potent tubulin polymerization inhibitors with potential as anticancer agents. The phenylsulfonyl group serves as an effective protecting group for the imidazole nitrogen, facilitating selective C4-acylation.

Core Application: Synthesis of 2-Aryl-4-Benzoyl-Imidazole (ABI) Analogs

This compound is utilized as an intermediate in a multi-step synthesis to produce ABI analogs. These compounds have demonstrated significant antiproliferative activity against various cancer cell lines, including multidrug-resistant ones. Their mechanism of action involves binding to the colchicine binding site on tubulin, thereby inhibiting microtubule polymerization and arresting cells in the G2/M phase, ultimately leading to apoptosis.[1][2][3]

The general synthetic strategy involves three key steps where the phenylsulfonyl group plays a crucial role:

  • Protection: N-phenylsulfonylation of a 2-aryl-1H-imidazole intermediate.

  • Acylation: Directed lithiation at the C4 position of the imidazole ring followed by acylation with a substituted benzoyl chloride.

  • Deprotection: Removal of the phenylsulfonyl group to yield the final active pharmaceutical intermediate.

Data Presentation

Table 1: Synthesis and Antiproliferative Activity of Selected ABI Analogs
CompoundA-Ring SubstituentC-Ring SubstituentYield (Deprotection)Average IC₅₀ (nM)Reference
5da3-Indole3,4,5-TrimethoxyNot specified15.7[1]
5cb4-Fluorophenyl3,4,5-TrimethoxyNot specifiedNot specified[1]
6a3-Indole3,4,5-TrimethoxyNot specified3.8[4]
12a2-Naphthyl3,4,5-TrimethoxyNot specified14[5]

Note: Yields for the deprotection step were not explicitly provided in the cited literature, but the overall synthetic route was reported as effective.

Experimental Protocols

Protocol 1: General Procedure for the N-Phenylsulfonylation of 2-Aryl-1H-imidazole

This protocol describes the protection of the imidazole nitrogen with a phenylsulfonyl group.

Materials:

  • 2-Aryl-1H-imidazole (1.0 eq)

  • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq)

  • Phenylsulfonyl chloride (PhSO₂Cl, 1.1 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of 2-aryl-1H-imidazole in anhydrous THF at 0 °C, add sodium hydride portion-wise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add phenylsulfonyl chloride dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for an additional 2-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for the C4-Benzoylation of 1-(Phenylsulfonyl)-2-aryl-1H-imidazole

This protocol details the selective acylation at the C4 position of the protected imidazole.

Materials:

  • 1-(Phenylsulfonyl)-2-aryl-1H-imidazole (1.0 eq)

  • tert-Butyllithium (t-BuLi, 1.7 M in pentane, 1.2 eq)

  • Substituted benzoyl chloride (1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Dry ice/acetone bath

  • Round-bottom flask

  • Magnetic stirrer

  • Syringe

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of 1-(phenylsulfonyl)-2-aryl-1H-imidazole in anhydrous THF, cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • Slowly add tert-butyllithium dropwise via syringe, maintaining the temperature below -70 °C.

  • Stir the resulting mixture at -78 °C for 1 hour.

  • Slowly add the substituted benzoyl chloride dropwise, ensuring the temperature remains below -70 °C.

  • Stir the reaction at -78 °C for an additional 2 hours, then allow it to warm to room temperature overnight.

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 3: General Procedure for the Deprotection of the Phenylsulfonyl Group

This protocol describes the removal of the phenylsulfonyl protecting group to yield the final 2-aryl-4-benzoyl-imidazole.

Materials:

  • Aryl-(2-aryl-1-(phenylsulfonyl)-1H-imidazol-4-yl)methanone (1.0 eq)

  • Tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 2.0 eq)

  • Tetrahydrofuran (THF)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve the N-phenylsulfonylated intermediate in THF.

  • Add tetrabutylammonium fluoride solution to the mixture.

  • Stir the reaction at room temperature for 2-4 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the final product by flash column chromatography or recrystallization.[1]

Visualizations

experimental_workflow start 2-Aryl-1H-imidazole step1 N-Phenylsulfonylation (NaH, PhSO2Cl, THF) start->step1 intermediate1 1-(Phenylsulfonyl)-2-aryl-1H-imidazole step1->intermediate1 step2 C4-Benzoylation (t-BuLi, ArCOCl, THF) intermediate1->step2 intermediate2 Aryl-(2-aryl-1-(phenylsulfonyl)- 1H-imidazol-4-yl)methanone step2->intermediate2 step3 Deprotection (TBAF, THF) intermediate2->step3 end 2-Aryl-4-benzoyl-imidazole (ABI) step3->end

Caption: Synthetic workflow for 2-aryl-4-benzoyl-imidazoles.

signaling_pathway cluster_0 Microtubule Dynamics cluster_1 Cell Cycle Progression Tubulin_Dimers α/β-Tubulin Dimers Microtubule Microtubule Polymerization Tubulin_Dimers->Microtubule Polymerization Microtubule->Tubulin_Dimers Depolymerization G2_M_Phase G2/M Phase Arrest Microtubule->G2_M_Phase Disruption leads to Apoptosis Apoptosis G2_M_Phase->Apoptosis ABI 2-Aryl-4-benzoyl-imidazole (ABI) ABI->Microtubule Inhibition

Caption: Mechanism of action of ABI analogs on tubulin polymerization.

References

Application Notes and Protocols for N-Sulfonylation of Imidazoles and Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the reaction conditions for the N-sulfonylation of imidazoles and other amines, a crucial transformation in medicinal chemistry and drug development for the synthesis of sulfonamides. The protocols detailed below are based on established synthetic methodologies, offering guidance on reagent selection, reaction optimization, and product isolation.

Introduction

N-sulfonylation is a fundamental reaction in organic synthesis that involves the formation of a sulfonamide bond between a sulfonyl group and a nitrogen atom of an amine or a heterocyclic compound like imidazole. Sulfonamides are a prominent class of compounds in pharmaceuticals, exhibiting a wide range of biological activities, including antibacterial, anticancer, and anti-inflammatory properties. The ability to efficiently and selectively introduce a sulfonyl group onto a nitrogen-containing scaffold is therefore of significant interest in the development of new therapeutic agents.

While the user's initial query focused on "1-(Phenylsulfonyl)-1H-imidazole" as a sulfonylation reagent, this specific application is not widely documented in the scientific literature. Therefore, this document focuses on the more general and widely practiced N-sulfonylation of imidazoles and amines using common and readily available sulfonylating agents, primarily sulfonyl chlorides.

Reaction Principles

The N-sulfonylation of an amine or imidazole typically proceeds via a nucleophilic attack of the nitrogen atom on the electrophilic sulfur atom of a sulfonyl chloride. The reaction is generally carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

A general reaction scheme is as follows:

Where:

  • R-SO2-Cl is the sulfonyl chloride (e.g., p-toluenesulfonyl chloride, benzenesulfonyl chloride).

  • H-NR'R'' is the amine or imidazole substrate.

  • Base is an organic or inorganic base (e.g., pyridine, triethylamine, potassium carbonate).

Data Presentation: Reaction Conditions for N-Sulfonylation

The choice of reaction conditions can significantly impact the yield and purity of the resulting sulfonamide. The following tables summarize various conditions reported in the literature for the N-sulfonylation of amines and imidazoles.

Table 1: Conventional N-Sulfonylation of Amines

Amine SubstrateSulfonyl ChlorideBaseSolventTemperature (°C)Time (h)Yield (%)
AnilineBenzenesulfonyl chloridePyridine-0-25-100[1]
Aniline4-Nitrobenzenesulfonyl chloridePyridine-0-25-100[1]
p-Toluidinep-Toluenesulfonyl chloridePyridine-0-25-100[1]
AnilineBenzenesulfonyl chlorideTriethylamineTHF0 - RT686[1]
AnilineBenzenesulfonyl chlorideTriethylamineDiethyl ether0-85[1]
p-Anisidinep-Toluenesulfonyl chloridePoly(4-vinylpyridine)AcetonitrileRT-93[2]

Table 2: N-Sulfonylation of Imidazoles and Other Heterocycles

HeterocycleSulfonylating AgentBase/CatalystSolventTemperature (°C)Time (h)Yield (%)
ImidazoleSulfuric acid-----[3]
ImidazoleN-Fluorobenzenesulfonimide-----[4]
1,2,3-Triazolep-Toluenesulfonyl chlorideN,N-DiisopropylethylamineDichloromethaneRT2283[5]
1,2,3-TriazoleN-FluorobenzenesulfonimideNaHCO3Acetonitrile701255[5]

Table 3: Microwave-Assisted N-Sulfonylation (Solvent-Free)

Amine SubstrateSulfonyl ChloridePower (W)Time (min)Yield (%)
Anilinep-Toluenesulfonyl chloride---[6]
Substituted Aminesp-Toluenesulfonyl chloride--Excellent[6]

Experimental Protocols

Protocol 1: General Procedure for N-Sulfonylation of an Amine using Pyridine

This protocol describes a standard method for the N-sulfonylation of a primary aromatic amine.

Materials:

  • Aromatic amine (1.0 eq)

  • Arylsulfonyl chloride (1.0 - 1.2 eq)

  • Pyridine (as solvent and base)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

Procedure:

  • Dissolve the aromatic amine (1.0 eq) in pyridine in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the arylsulfonyl chloride (1.0 - 1.2 eq) to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for the appropriate time (monitor by TLC).

  • Upon completion, dilute the reaction mixture with dichloromethane.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude sulfonamide.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Microwave-Assisted Solvent-Free N-Sulfonylation of an Amine

This protocol offers a more environmentally friendly and often faster alternative to conventional methods.

Materials:

  • Amine (1.0 eq)

  • p-Toluenesulfonyl chloride (1.0 eq)

  • Microwave reactor vial

  • Magnetic stirrer bar

Procedure:

  • In a microwave reactor vial, mix the amine (1.0 eq) and p-toluenesulfonyl chloride (1.0 eq).

  • Place a magnetic stirrer bar in the vial.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a specified power and for a predetermined time until the reaction is complete (monitor by TLC).

  • After cooling, the product can often be isolated directly in high purity. If necessary, purification can be performed by recrystallization or column chromatography.

Mandatory Visualizations

Reaction Mechanism

The following diagram illustrates the general mechanism for the N-sulfonylation of an amine with a sulfonyl chloride in the presence of a base.

G cluster_0 N-Sulfonylation Mechanism Amine R'-NH₂ Intermediate [R'-NH₂(⁺)-SO₂(R)-Cl(⁻)] Amine->Intermediate Nucleophilic Attack SulfonylChloride R-SO₂-Cl SulfonylChloride->Intermediate Deprotonation R'-NH-SO₂-R + HCl Intermediate->Deprotonation Elimination of HCl Product R-SO₂-NH-R' Deprotonation->Product Base Base Salt Base-H⁺Cl⁻ Base->Salt Neutralization

Caption: General mechanism of N-sulfonylation of a primary amine.

Experimental Workflow

The diagram below outlines a typical workflow for the synthesis and purification of a sulfonamide in a research laboratory setting.

G cluster_workflow Experimental Workflow for N-Sulfonylation start Start: Reagent Preparation reaction Reaction Setup: - Dissolve amine in solvent/base - Add sulfonyl chloride start->reaction monitoring Reaction Monitoring (e.g., TLC, LC-MS) reaction->monitoring workup Aqueous Workup: - Quenching - Extraction - Washing monitoring->workup Reaction Complete drying Drying and Concentration: - Dry with Na₂SO₄ - Remove solvent workup->drying purification Purification: - Recrystallization or - Column Chromatography drying->purification characterization Product Characterization: - NMR, MS, IR purification->characterization end End: Pure Sulfonamide characterization->end

Caption: A typical laboratory workflow for N-sulfonylation.

Conclusion

The N-sulfonylation of imidazoles and amines is a robust and versatile reaction for the synthesis of sulfonamides. The choice of sulfonylating agent, base, solvent, and reaction temperature are critical parameters that must be optimized for a given substrate. The protocols provided herein offer a starting point for the development of efficient and scalable synthetic routes to a wide variety of sulfonamide-containing molecules for applications in drug discovery and development. Researchers are encouraged to consult the primary literature for more specific examples and to adapt these general procedures to their specific needs.

References

"1-(Phenylsulfonyl)-1H-imidazole" as a reagent for introducing the phenylsulfonyl group

Author: BenchChem Technical Support Team. Date: December 2025

FOR RESEARCH USE ONLY. Not intended for diagnostic or therapeutic use.

Introduction

1-(Phenylsulfonyl)-1H-imidazole is a highly effective reagent for the introduction of the phenylsulfonyl group onto a variety of nucleophilic substrates. This compound serves as a stable, solid alternative to the often unstable and difficult-to-handle benzenesulfonyl chloride. The imidazole leaving group provides a clean and efficient reaction profile, making it a valuable tool in medicinal chemistry and organic synthesis for the preparation of sulfonamides, sulfonic esters, and sulfones. These structural motifs are prevalent in a vast array of pharmaceuticals, agrochemicals, and functional materials. This document provides detailed application notes and protocols for the use of this compound as a phenylsulfonylating agent.

Chemical and Physical Properties

PropertyValue
CAS Number 46248-01-5
Molecular Formula C₉H₈N₂O₂S
Molecular Weight 208.24 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in most organic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), and Acetonitrile (MeCN).

Applications in Phenylsulfonylation

This compound is a versatile electrophile for the transfer of the phenylsulfonyl group to a range of nucleophiles. The reactivity of the reagent can be enhanced by methylation of the imidazole ring, forming a more reactive imidazolium salt.

General Reaction Scheme

The fundamental reaction involves the nucleophilic attack on the sulfur atom of the phenylsulfonyl group, leading to the displacement of the imidazole leaving group.

G reagent This compound product Phenylsulfonylated Product (R-SO₂-Nu) reagent->product + Nu-H imidazole Imidazole reagent->imidazole nucleophile Nucleophile (Nu-H) (e.g., Amine, Alcohol, Carbanion) nucleophile->product

Caption: General sulfonylation reaction using this compound.

Experimental Protocols

Protocol 1: Synthesis of N-Arylsulfonamides

This protocol describes the general procedure for the N-phenylsulfonylation of primary and secondary amines using this compound or its more reactive methylated derivative, 1-benzenesulfonyl-3-methylimidazolium triflate.

Materials:

  • This compound (1.0 eq)

  • Amine (primary or secondary) (1.0 eq)

  • Triethylamine (Et₃N) (1.2 eq)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • To a stirred solution of the amine (1.0 eq) in dichloromethane (DCM) at room temperature, add triethylamine (1.2 eq).

  • Add this compound (1.0 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and wash it with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-arylsulfonamide.

Quantitative Data for N-Arylsulfonamide Synthesis

EntryAmine SubstrateProductYield (%)
1AnilineN-Phenylbenzenesulfonamide>95
24-MethoxyanilineN-(4-Methoxyphenyl)benzenesulfonamide>95
3BenzylamineN-Benzylbenzenesulfonamide92
4Morpholine4-(Phenylsulfonyl)morpholine>95
5Piperidine1-(Phenylsulfonyl)piperidine>95

Yields are based on reactions with the more reactive 1-benzenesulfonyl-3-methylimidazolium triflate as reported in literature, and are expected to be comparable for this compound with potentially longer reaction times or slightly elevated temperatures.

G cluster_0 Reaction Setup cluster_1 Work-up cluster_2 Purification Amine Amine (1.0 eq) in DCM Et3N Add Et₃N (1.2 eq) Amine->Et3N Reagent Add this compound (1.0 eq) Et3N->Reagent Stir Stir at RT for 12-24h Reagent->Stir Quench Quench with NaHCO₃ (aq) Stir->Quench Separate Separate Organic Layer Quench->Separate Wash Wash with H₂O and Brine Separate->Wash Dry Dry (MgSO₄) and Concentrate Wash->Dry Chromatography Flash Column Chromatography Dry->Chromatography Product Pure N-Arylsulfonamide Chromatography->Product

Caption: Workflow for the synthesis of N-arylsulfonamides.

Protocol 2: Synthesis of Arylsulfonic Esters

This protocol outlines the general procedure for the O-phenylsulfonylation of alcohols and phenols.

Materials:

  • This compound (1.0 eq)

  • Alcohol or Phenol (1.0 eq)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • To a suspension of sodium hydride (1.2 eq) in anhydrous THF at 0 °C, add a solution of the alcohol or phenol (1.0 eq) in anhydrous THF dropwise.

  • Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Cool the reaction mixture back to 0 °C and add this compound (1.0 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, carefully quench the reaction with saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired arylsulfonic ester.

Quantitative Data for Arylsulfonic Ester Synthesis

EntryAlcohol/Phenol SubstrateProductYield (%)
1PhenolPhenyl benzenesulfonate>95
24-Methoxyphenol4-Methoxyphenyl benzenesulfonate>95
3Benzyl alcoholBenzyl benzenesulfonate90
4EthanolEthyl benzenesulfonate85
52-PropanolIsopropyl benzenesulfonate82

Yields are based on reactions with the more reactive 1-benzenesulfonyl-3-methylimidazolium triflate as reported in literature, and are expected to be comparable for this compound with potentially longer reaction times.

G cluster_0 Alkoxide/Phenoxide Formation cluster_1 Sulfonylation cluster_2 Work-up and Purification Alcohol Alcohol/Phenol (1.0 eq) in THF NaH Add to NaH (1.2 eq) in THF at 0 °C Alcohol->NaH Stir_1 Stir at RT for 30 min NaH->Stir_1 Cool Cool to 0 °C Stir_1->Cool Reagent Add this compound (1.0 eq) Cool->Reagent Stir_2 Stir at RT for 12-24h Reagent->Stir_2 Quench Quench with NH₄Cl (aq) Stir_2->Quench Extract Extract with EtOAc Quench->Extract Wash Wash, Dry, and Concentrate Extract->Wash Purify Column Chromatography Wash->Purify Product Pure Arylsulfonic Ester Purify->Product

Caption: Workflow for the synthesis of arylsulfonic esters.

Safety Information

This compound should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. In case of contact, wash the affected area with copious amounts of water. Consult the Safety Data Sheet (SDS) for more detailed information.

Conclusion

This compound is a versatile and user-friendly reagent for the introduction of the phenylsulfonyl group. Its stability and the clean reaction profiles make it an excellent choice for the synthesis of sulfonamides and sulfonic esters, which are key intermediates in drug discovery and materials science. The provided protocols offer a general guideline for its application, and can be optimized for specific substrates and reaction scales.

Application Notes and Protocols for 1-(Phenylsulfonyl)-1H-imidazole in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive literature searches did not yield specific documented applications of "1-(Phenylsulfonyl)-1H-imidazole" as a standard coupling or modifying reagent in peptide synthesis. The following application notes and protocols are based on the chemical properties of the molecule and are provided as a theoretical guide for research purposes. The compound's structure suggests its primary potential lies in the N-sulfonylation of amino acids and peptides.

Introduction

This compound is a reagent that, based on its chemical structure, can act as a phenylsulfonylating agent. The imidazole leaving group is readily displaced by nucleophiles, such as the free amino group of an amino acid or a peptide. This property makes it a potential candidate for introducing a phenylsulfonyl group onto the N-terminus of peptides or the amino group of amino acids. The phenylsulfonyl group can be used as a protecting group or to modify the biological activity of a peptide.

Potential Applications in Peptide Synthesis

The primary theoretical application of this compound in the context of peptide science is the N-sulfonylation of amines .

  • N-terminal Modification of Peptides: Introducing a phenylsulfonyl group at the N-terminus can alter a peptide's solubility, lipophilicity, and resistance to enzymatic degradation by aminopeptidases.

  • Amino Acid Protection: The phenylsulfonyl group can be used as a protecting group for the α-amino group of amino acids during peptide synthesis, although it is not as commonly used as Fmoc or Boc protecting groups.

Proposed Reaction Mechanism

The reaction proceeds via a nucleophilic attack of the primary or secondary amine of the amino acid or peptide on the sulfur atom of the phenylsulfonyl group. The imidazole ring acts as a good leaving group, facilitating the reaction.

Reaction_Mechanism cluster_reactants Reactants cluster_products Products Peptide Peptide-NH2 Sulfonylated_Peptide Peptide-NH-SO2-Ph Peptide->Sulfonylated_Peptide Nucleophilic Attack Reagent This compound Reagent->Sulfonylated_Peptide Imidazole Imidazole Reagent->Imidazole Leaving Group

Caption: Proposed reaction mechanism for the N-sulfonylation of a peptide.

Experimental Protocols

The following are hypothetical protocols based on general procedures for N-sulfonylation of amines. Optimization of reaction conditions (e.g., solvent, temperature, and reaction time) is highly recommended.

Protocol 1: N-Sulfonylation of a Free Amino Acid

Objective: To synthesize an N-phenylsulfonyl amino acid.

Materials:

  • Amino Acid (e.g., Glycine)

  • This compound

  • Sodium Bicarbonate (NaHCO₃) or other suitable base (e.g., triethylamine)

  • Dioxane or Tetrahydrofuran (THF)

  • Water

  • Diethyl ether

  • Hydrochloric acid (HCl), 1M

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the amino acid (1.0 eq) in a 1:1 mixture of dioxane/water containing sodium bicarbonate (2.5 eq).

  • Cool the solution to 0-5 °C in an ice bath.

  • In a separate flask, dissolve this compound (1.1 eq) in a minimal amount of dioxane.

  • Add the solution of this compound dropwise to the amino acid solution with vigorous stirring.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, remove the organic solvent under reduced pressure.

  • Wash the aqueous residue with diethyl ether to remove any unreacted starting material.

  • Acidify the aqueous layer to pH 2-3 with 1M HCl.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the N-phenylsulfonyl amino acid.

Protocol 2: N-terminal Sulfonylation of a Peptide on Solid Support

Objective: To introduce a phenylsulfonyl group at the N-terminus of a resin-bound peptide.

Materials:

  • Fmoc-protected peptide on a solid support (e.g., Rink Amide resin)

  • 20% Piperidine in Dimethylformamide (DMF)

  • This compound

  • Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

Procedure:

  • Swell the resin-bound peptide in DMF for 30 minutes.

  • Remove the N-terminal Fmoc protecting group by treating the resin with 20% piperidine in DMF for 20 minutes.

  • Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).

  • Prepare a solution of this compound (5 eq) and DIPEA (5 eq) in DMF.

  • Add the solution to the deprotected peptide-resin and agitate at room temperature for 2-4 hours.

  • Monitor the completion of the reaction using a Kaiser test (should be negative).

  • Wash the resin with DMF (5x), DCM (3x), and MeOH (3x).

  • Dry the resin under vacuum.

  • The N-terminally sulfonylated peptide can then be cleaved from the resin using standard cleavage cocktails (e.g., TFA/TIS/H₂O).

Quantitative Data (Hypothetical)

As no experimental data is available for this compound in peptide synthesis, the following table presents a hypothetical comparison with other common sulfonating agents. This data is for illustrative purposes only and should not be considered experimentally verified.

ReagentReaction Time (h)Typical Yield (%)Key AdvantagesKey Disadvantages
This compound 4 - 12 70 - 90 Mild reaction conditions, imidazole is a neutral leaving group Potentially slower than sulfonyl chlorides
Phenylsulfonyl chloride1 - 485 - 95High reactivity, readily availableForms HCl as a byproduct requiring a stoichiometric base
Dansyl chloride1 - 390 - 98Fluorescent tag, high reactivityBulky group, can be difficult to remove

Visualizations

Experimental Workflow for N-Sulfonylation

Experimental_Workflow cluster_solution_phase Solution Phase Synthesis cluster_solid_phase Solid Phase Synthesis A Dissolve Amino Acid in Base/Solvent B Add this compound A->B C Reaction Stirring (12-24h) B->C D Work-up and Purification C->D E Swell Peptide-Resin F Fmoc Deprotection E->F G Add this compound + Base F->G H Reaction Agitation (2-4h) G->H I Wash and Dry Resin H->I

Caption: General experimental workflows for N-sulfonylation.

Logical Relationship of Reactivity

Reactivity_Logic Reagent This compound Sulfonyl Electrophilic Sulfonyl Group Reagent->Sulfonyl contains Imidazole Good Leaving Group (Imidazole) Reagent->Imidazole contains Reaction Sulfonylation Reaction Sulfonyl->Reaction enables attack by Imidazole->Reaction facilitates Nucleophile Nucleophilic Amine (Peptide N-terminus) Nucleophile->Reaction

Caption: Factors contributing to the reactivity of the reagent.

Application Notes and Protocols: 1-(Phenylsulfonyl)-1H-imidazole for the Protection of Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive literature review indicates that 1-(Phenylsulfonyl)-1H-imidazole is not a suitable or commonly used reagent for the protection of alcohols. The phenylsulfonyl group, when attached to an alcohol, functions as an excellent leaving group, activating the alcohol for subsequent nucleophilic substitution or elimination reactions rather than protecting it. This document clarifies the role of sulfonyl groups in alcohol chemistry and provides context on why they are generally not employed as protecting groups for this functionality.

Introduction: The Role of Sulfonyl Groups in Alcohol Chemistry

In organic synthesis, the protection of functional groups is a critical strategy to prevent unwanted side reactions. An ideal protecting group must be easily introduced, stable under a variety of reaction conditions, and readily removed under mild conditions without affecting other parts of the molecule.

While various sulfonyl derivatives are important reagents in organic chemistry, their application to alcohols primarily involves converting the hydroxyl group into a sulfonate ester (e.g., tosylate, mesylate, or phenylsulfonate). This transformation does not protect the alcohol but rather activates it. The sulfonate moiety is a highly effective leaving group, facilitating nucleophilic substitution (SN2) and elimination (E1/E2) reactions. This is in direct contrast to the requirements of a protecting group, which should render the functional group inert.[1]

The use of sulfonyl groups like methanesulfonyl (Ms), toluenesulfonyl (Ts), and nitrobenzenesulfonyl (Ns) is therefore rarely for the protection of aliphatic alcohols due to the increased reactivity they impart.[1]

Why this compound is Not a Protecting Group for Alcohols

This compound is a sulfonating agent. Its reaction with an alcohol would lead to the formation of a phenylsulfonate ester. The imidazole byproduct would act as a base to neutralize the proton generated during the reaction.

The resulting phenylsulfonate is a potent leaving group, making the carbon to which it is attached highly electrophilic and susceptible to attack by nucleophiles. Therefore, instead of being protected, the alcohol is converted into a reactive intermediate.

Alternative Applications of Phenylsulfonyl Groups

While not suitable for protecting alcohols, phenylsulfonyl and related sulfonyl groups are valuable for the protection of other functional groups, such as phenols and amines.

Protection of Phenols

The phenylsulfonyl group can be used to protect phenols. The electron-withdrawing nature of the sulfonyl group can decrease the electron density of the phenol ring, thereby protecting it from oxidation and other electrophilic reactions.[1] The benzylsulfonyl (Bns) group, for instance, has been shown to be a stable protecting group for phenols under various drastic reaction conditions and can be removed by catalytic hydrogenolysis.

Protection of Amines

Sulfonyl groups are effective for the protection of amines, forming stable sulfonamides. This derivatization reduces the nucleophilicity and basicity of the amine.[1] For example, the 2-nitrobenzenesulfonyl (Ns) group is a well-established protecting group for amines and can be selectively cleaved under mild conditions.

Experimental Protocols: Activation of Alcohols with Sulfonyl Groups

For researchers intending to activate an alcohol as a leaving group, the following general protocols for tosylation and mesylation are provided as illustrative examples.

Table 1: Common Sulfonating Agents for Alcohol Activation
ReagentSulfonyl GroupCommon AbbreviationTypical Reaction Conditions
p-Toluenesulfonyl chloridep-ToluenesulfonylTsPyridine or Et3N, CH2Cl2, 0 °C to rt
Methanesulfonyl chlorideMethanesulfonylMsEt3N, CH2Cl2, 0 °C to rt
Trifluoromethanesulfonic anhydrideTrifluoromethanesulfonylTfPyridine, CH2Cl2, -78 °C to 0 °C
Protocol 1: General Procedure for the Tosylation of a Primary Alcohol

Materials:

  • Primary Alcohol (1.0 equiv)

  • p-Toluenesulfonyl chloride (TsCl, 1.1 - 1.5 equiv)

  • Anhydrous Pyridine or Triethylamine (Et3N) (2.0 - 3.0 equiv)

  • Anhydrous Dichloromethane (CH2Cl2)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Dissolve the primary alcohol in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C using an ice bath.

  • Add pyridine or triethylamine to the stirred solution.

  • Slowly add p-toluenesulfonyl chloride portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).

  • Quench the reaction by the slow addition of water or saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract with dichloromethane.

  • Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Reaction Mechanism: Activation of an Alcohol with a Sulfonyl Chloride

This diagram illustrates the generally accepted mechanism for the reaction of an alcohol with a sulfonyl chloride, such as p-toluenesulfonyl chloride, in the presence of a base like pyridine. This is an activation step, not a protection.

Alcohol Activation Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products ROH R-OH (Alcohol) ActivatedComplex [R-O(H)-Ts-Cl] ROH->ActivatedComplex Nucleophilic Attack TsCl Ts-Cl (Tosyl Chloride) TsCl->ActivatedComplex Base Pyridine (Base) BaseHCl Pyridine-H+ Cl- Base->BaseHCl Proton Abstraction ROT R-OTs (Tosyl Ester - Activated Alcohol) ActivatedComplex->ROT Chloride Elimination ActivatedComplex->BaseHCl Experimental Workflow Workflow for Alcohol Activation start Start: Primary/Secondary Alcohol dissolve Dissolve alcohol in anhydrous solvent start->dissolve cool Cool to 0 °C dissolve->cool add_base Add base (e.g., Pyridine) cool->add_base add_sulfonyl Add sulfonyl chloride (e.g., TsCl) add_base->add_sulfonyl react Stir at room temperature (Monitor by TLC) add_sulfonyl->react quench Quench reaction (e.g., with water) react->quench extract Workup and Extraction quench->extract purify Purification (Column Chromatography) extract->purify product Product: Activated Alcohol (Sulfonate Ester) purify->product Protecting vs Activating Group p1 Increases stability p2 Renders -OH unreactive p3 Removable to regenerate -OH a1 Decreases stability of C-O bond a2 Makes -OH a good leaving group a3 Facilitates substitution/elimination

References

Application Notes and Protocols for the Synthesis of 1-(Phenylsulfonyl)-1H-imidazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of 1-(phenylsulfonyl)-1H-imidazole and its derivatives. This class of compounds holds significant interest in medicinal chemistry and drug development due to the diverse biological activities associated with the imidazole nucleus. The protocols outlined below are designed to be detailed and reproducible for laboratory settings.

Introduction

The imidazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs. The addition of a phenylsulfonyl group to the imidazole nitrogen at the 1-position can significantly modulate the compound's physicochemical properties, such as lipophilicity and electronic character, thereby influencing its pharmacokinetic and pharmacodynamic profiles. Derivatives of this compound are being explored for a range of therapeutic applications.

Synthesis of this compound Derivatives

The primary method for the synthesis of this compound derivatives involves the N-sulfonylation of imidazole or its substituted analogs with a corresponding phenylsulfonyl chloride. This reaction is typically carried out in the presence of a base to deprotonate the imidazole, thereby increasing its nucleophilicity.

General Reaction Scheme

Caption: General reaction for the synthesis of this compound derivatives.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the direct sulfonylation of imidazole with benzenesulfonyl chloride using triethylamine as a base in a chlorinated solvent.

Materials:

  • Imidazole

  • Benzenesulfonyl chloride

  • Triethylamine (Et3N)

  • Dichloromethane (CH2Cl2)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Hexanes

  • Ethyl acetate

Procedure:

  • To a solution of imidazole (1.0 eq) in dichloromethane, add triethylamine (1.2 eq) at 0 °C under a nitrogen atmosphere.

  • Slowly add a solution of benzenesulfonyl chloride (1.1 eq) in dichloromethane to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound.

Quantitative Data Summary:

Reactant/ProductMolar Eq.Molecular Weight ( g/mol )
Imidazole1.068.08
Benzenesulfonyl chloride1.1176.62
Triethylamine1.2101.19
This compound -208.24

Expected Yield: 75-85%

Characterization Data for this compound:

  • ¹H NMR (CDCl₃, ppm): δ 7.95-7.92 (m, 2H), 7.69-7.64 (m, 1H), 7.58-7.53 (m, 2H), 7.42 (s, 1H), 7.11 (s, 1H), 7.08 (s, 1H).

  • ¹³C NMR (CDCl₃, ppm): δ 138.4, 134.5, 131.3, 129.5, 127.2, 117.8.

Protocol 2: Synthesis of Substituted this compound Derivatives

This protocol can be adapted for the synthesis of various derivatives by using substituted imidazoles or substituted phenylsulfonyl chlorides. The reaction conditions may require optimization based on the reactivity of the specific substrates.

Potential Applications in Drug Development

Derivatives of this compound are being investigated for a variety of pharmacological activities. The imidazole moiety is a known pharmacophore in many antifungal, antibacterial, and anticancer agents. The sulfonyl group can enhance these activities or introduce new ones. For instance, some imidazole derivatives have been shown to modulate signaling pathways involved in cancer progression.

Hypothesized Signaling Pathway Inhibition

One potential mechanism of action for certain imidazole derivatives in cancer is the inhibition of the Nrf2/Keap1 signaling pathway.[1] This pathway is crucial for cellular defense against oxidative stress, and its dysregulation is implicated in cancer cell survival and proliferation. Inhibition of this pathway can lead to increased oxidative stress and subsequent apoptosis in cancer cells.

G cluster_0 cluster_1 Nrf2 Nrf2 Keap1 Keap1 Nrf2->Keap1 Binding Proteasome Proteasomal Degradation Nrf2->Proteasome Degradation Cul3 Cul3-Rbx1 E3 Ubiquitin Ligase Keap1->Cul3 Recruitment Cul3->Nrf2 Ubiquitination Imidazole This compound Derivative Keap1_inhibited Keap1 Imidazole->Keap1_inhibited Inhibition Nrf2_active Nrf2 ARE Antioxidant Response Element (ARE) in Nucleus Nrf2_active->ARE Translocation & Binding ROS Increased ROS Gene Antioxidant & Cytoprotective Gene Expression ARE->Gene Activation Apoptosis Apoptosis ROS->Apoptosis Induction

Caption: Hypothetical inhibition of the Nrf2/Keap1 pathway by a this compound derivative.

This diagram illustrates a potential mechanism where a this compound derivative inhibits Keap1, preventing the degradation of Nrf2. However, in some cancer contexts, sustained Nrf2 activity is pro-tumorigenic. Conversely, other imidazole derivatives might disrupt Nrf2's protective function, leading to an increase in reactive oxygen species (ROS) and subsequent apoptosis in cancer cells.[1] The precise mechanism is dependent on the specific derivative and the cellular context.

Workflow for Synthesis and Screening

The following diagram outlines a typical workflow for the synthesis and subsequent biological screening of a library of this compound derivatives.

G start Reactant Selection (Imidazoles & Sulfonyl Chlorides) synthesis Parallel Synthesis of Derivatives start->synthesis purification Purification (e.g., Column Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization screening Biological Screening (e.g., Cell-based Assays) characterization->screening hit_id Hit Identification screening->hit_id hit_id->screening Inactive Compounds (Re-evaluate) sar Structure-Activity Relationship (SAR) Analysis hit_id->sar Active Compounds lead_opt Lead Optimization sar->lead_opt

Caption: Workflow for the synthesis and screening of this compound derivatives.

Conclusion

The synthesis of this compound derivatives offers a promising avenue for the discovery of novel therapeutic agents. The protocols provided herein serve as a foundation for the preparation of these compounds. Further investigation into their biological mechanisms of action is warranted to fully elucidate their therapeutic potential.

References

Applications of 1-(Phenylsulfonyl)-1H-imidazole in Medicinal Chemistry: A Detailed Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

1-(Phenylsulfonyl)-1H-imidazole is a heterocyclic compound that belongs to the N-sulfonylimidazole class of molecules. While specific research on this parent compound is limited, the broader class of N-sulfonylated imidazoles and related sulfonamide derivatives has garnered significant interest in medicinal chemistry due to their diverse biological activities. The phenylsulfonyl group, a common pharmacophore, often imparts favorable pharmacokinetic and pharmacodynamic properties to bioactive molecules. This document provides an overview of the potential applications of this compound in medicinal chemistry, drawing upon data from structurally related compounds.

The primary areas of investigation for N-sulfonylimidazole derivatives include their potential as anticancer and anti-inflammatory agents. The imidazole moiety is a versatile scaffold known to interact with various biological targets, and the addition of a phenylsulfonyl group can enhance binding affinity and selectivity.

Anticancer Potential:

Derivatives of N-sulfonylimidazoles have been explored for their cytotoxic effects against various cancer cell lines. The proposed mechanisms of action often involve the inhibition of key enzymes or disruption of signaling pathways crucial for cancer cell proliferation and survival. For instance, some sulfonamide-containing compounds have been shown to inhibit carbonic anhydrases, which are overexpressed in certain tumors. While direct evidence for this compound is not available, related sulfonamide derivatives have demonstrated significant anticancer activity.

Anti-inflammatory Activity:

The anti-inflammatory potential of N-sulfonylated compounds is another promising area of research. Many non-steroidal anti-inflammatory drugs (NSAIDs) contain sulfonamide moieties. These compounds can act as inhibitors of cyclooxygenase (COX) enzymes, which are key mediators of inflammation. The structural features of this compound suggest that it could be investigated for similar inhibitory activities.

Quantitative Data Summary

Table 1: Anticancer Activity of Related Sulfonamide and Imidazole Derivatives

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
N-ethyl toluene-4-sulfonamideHeLa10.9 ± 1.01[1]
N-ethyl toluene-4-sulfonamideMDA-MB-23119.22 ± 1.67[1]
N-ethyl toluene-4-sulfonamideMCF-712.21 ± 0.93[1]
2,5-Dichlorothiophene-3-sulfonamideHeLa7.2 ± 1.12[1]
2,5-Dichlorothiophene-3-sulfonamideMDA-MB-2314.62 ± 0.13[1]
2,5-Dichlorothiophene-3-sulfonamideMCF-77.13 ± 0.13[1]
Imidazo[1,2-a]pyrimidine derivative (3a)A5495.988 ± 0.12[2]
Sulfanilamide-imine derivative (4d)MCF-739.0[2]
Sulfanilamide-imine derivative (4d)MDA-MB-23135.1[2]
1-Arylsulfonyl-5-(N-hydroxyacrylamide)indole (8)Hep3B0.41[3]
1-Arylsulfonyl-5-(N-hydroxyacrylamide)indole (8)MDA-MB-2310.48[3]
1-Arylsulfonyl-5-(N-hydroxyacrylamide)indole (8)PC-30.62[3]
1-Arylsulfonyl-5-(N-hydroxyacrylamide)indole (8)A5491[3]

Table 2: Anti-inflammatory Activity of Related Sulfonamide Derivatives

Compound/DerivativeAssayIC50 (µM)Reference
N-sulfonyl anthranilic acid (4c)IL-1β inhibitionPotent[4]
N-sulfonyl anthranilic acid (4d)IL-1β inhibitionPotent[4]
N-sulfonyl anthranilic acid (4c)COX-2 inhibitionPotent[4]
N-sulfonyl anthranilic acid (4d)COX-2 inhibitionPotent[4]
Pyrimidinone-linked thiazole derivativeCOX-2 Inhibition0.08 ± 0.01[5]

Experimental Protocols

The following are detailed experimental protocols for the synthesis of N-arylsulfonylimidazoles and for conducting key biological assays, adapted from literature on related compounds. These protocols can serve as a starting point for the synthesis and evaluation of this compound.

Protocol 1: Synthesis of this compound

This protocol is adapted from the general synthesis of N-arylimidazoles.[6]

Materials:

  • Imidazole

  • Benzenesulfonyl chloride

  • Potassium hydroxide (KOH)

  • Isopropyl alcohol (IPA)

  • Water

  • Pd/AlO(OH) nanoparticles (catalyst, optional for some coupling reactions but good practice)

  • Ultrasonic bath

  • Magnetic stirrer

  • Reaction vessel

  • Centrifuge

  • Ethanol

Procedure:

  • In a reaction vessel, combine imidazole (1.0 mmol) and potassium hydroxide (3.0 mmol).

  • Add a 1:1 (v/v) mixture of water and isopropyl alcohol (4 mL).

  • Stir the mixture magnetically for 15 minutes at room temperature.

  • (Optional, for cross-coupling reactions) Add Pd/AlO(OH) nanoparticles (25 mg).

  • Add benzenesulfonyl chloride (1.0 mmol) to the mixture.

  • Place the reaction vessel in an ultrasonic bath and sonicate for 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, if a catalyst was used, remove it by centrifugation and wash the catalyst with ethanol (3 x 15 mL).

  • The supernatant containing the product can be further purified by extraction and column chromatography.

  • Evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., ethyl acetate/hexane gradient) to afford pure this compound.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.[7]

Materials:

  • Human cancer cell lines (e.g., HeLa, MCF-7, MDA-MB-231)

  • This compound (dissolved in DMSO to create a stock solution)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • CO₂ incubator

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Prepare serial dilutions of this compound in the culture medium from the stock solution. The final DMSO concentration should not exceed 0.5%.

  • After 24 hours, replace the medium with 100 µL of fresh medium containing different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug like Doxorubicin).

  • Incubate the plates for 48 or 72 hours at 37°C in a 5% CO₂ incubator.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth, by plotting a dose-response curve.

Protocol 3: In Vitro Anti-inflammatory Assay (COX Inhibition Assay)

This protocol describes a method to evaluate the inhibitory effect of a compound on COX-1 and COX-2 enzymes.[4]

Materials:

  • Ovine COX-1 and human recombinant COX-2 enzymes

  • Arachidonic acid (substrate)

  • This compound (dissolved in DMSO)

  • Reaction buffer (e.g., Tris-HCl buffer)

  • Enzyme immunoassay (EIA) kit for prostaglandin E2 (PGE2)

  • Known COX inhibitors as positive controls (e.g., Ibuprofen, Celecoxib)

Procedure:

  • Prepare solutions of COX-1 and COX-2 enzymes in the reaction buffer.

  • Prepare various concentrations of this compound and the control inhibitors.

  • In a reaction tube, pre-incubate the enzyme with the test compound or control for a specified time (e.g., 15 minutes) at 37°C.

  • Initiate the reaction by adding arachidonic acid to the mixture.

  • Allow the reaction to proceed for a specific duration (e.g., 10 minutes) at 37°C.

  • Stop the reaction by adding a stopping solution (e.g., a strong acid).

  • Measure the amount of PGE2 produced using a competitive EIA kit according to the manufacturer's instructions.

  • Calculate the percentage of inhibition of COX-1 and COX-2 activity for each concentration of the test compound.

  • Determine the IC50 values for COX-1 and COX-2 inhibition by plotting dose-response curves.

Visualizations

The following diagrams illustrate the general synthesis workflow and a potential signaling pathway that could be investigated for N-sulfonylimidazole derivatives.

Synthesis_Workflow Start Start Materials: Imidazole, Benzenesulfonyl chloride Reaction N-Sulfonylation Reaction (Base, Solvent) Start->Reaction Purification Purification (Extraction, Chromatography) Reaction->Purification Product This compound Purification->Product Characterization Characterization (NMR, MS) Product->Characterization

Caption: General workflow for the synthesis of this compound.

Signaling_Pathway cluster_cell Cancer Cell Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Activates AKT Akt PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Apoptosis Apoptosis AKT->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Inhibitor 1-(Phenylsulfonyl) -1H-imidazole (Hypothesized Target) Inhibitor->PI3K Inhibits? Inhibitor->AKT Inhibits?

Caption: Hypothesized inhibition of the PI3K/Akt/mTOR signaling pathway by this compound.

References

Protocol for using "1-(Phenylsulfonyl)-1H-imidazole" in a laboratory setting

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Phenylsulfonyl)-1H-imidazole is a versatile reagent and intermediate in modern organic synthesis, particularly valuable in the fields of medicinal chemistry and drug development. The phenylsulfonyl group serves as an effective protecting group for the imidazole nitrogen, facilitating selective functionalization at other positions of the imidazole ring. Its application is crucial in the synthesis of complex heterocyclic compounds, including those with potential therapeutic activities. The imidazole moiety itself is a key structural component in numerous biologically active molecules and approved drugs.[1] This document provides detailed protocols for the synthesis, application, and deprotection of this compound, alongside relevant safety information and data.

Physicochemical Properties and Safety Information

This compound is a solid with the molecular formula C₉H₈N₂O₂S and a molecular weight of 208.2 g/mol .[2] It is important to handle this compound with appropriate safety precautions.

Safety Summary:

Hazard StatementPrecautionary Measures
Harmful if swallowed.Do not eat, drink or smoke when using this product. Wash hands thoroughly after handling.
Causes severe skin burns and eye damage.Wear protective gloves, protective clothing, eye protection, and face protection.
May damage fertility or the unborn child.Obtain special instructions before use. Do not handle until all safety precautions have been read and understood.

This is a summary of key safety information. Always consult the full Safety Data Sheet (SDS) before handling this chemical.

Application in the Synthesis of Anticancer Agents

A notable application of this compound is in the synthesis of 2-aryl-4-benzoyl-imidazoles, which are being investigated as potential anticancer agents that target the colchicine binding site in tubulin. In this synthetic route, the phenylsulfonyl group acts as a protecting group for the imidazole nitrogen, enabling regioselective C4-acylation.

Experimental Protocols

Protocol 1: Synthesis of this compound (N-Protection)

This protocol describes the synthesis of this compound from a 2-aryl-1H-imidazole precursor.

Materials:

  • 2-Aryl-1H-imidazole

  • Phenylsulfonyl chloride

  • Sodium hydride (NaH)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of 2-aryl-1H-imidazole (1.0 eq) in anhydrous THF, add sodium hydride (1.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the mixture at 0 °C for 30 minutes.

  • Add phenylsulfonyl chloride (1.1 eq) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cautiously quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 1-(Phenylsulfonyl)-2-aryl-1H-imidazole.

Quantitative Data for Synthesis of 2-(4-Fluorophenyl)-1-(phenylsulfonyl)-1H-imidazole:

ParameterValue
Yield 56.9%
¹H NMR (500MHz, CDCl₃) δ 7.66 (d, J = 2.0 Hz, 1 H), 7.58 (t, J = 10.0 Hz, 1 H), 7.36–7.42 (m, 6 H), 7.12 (d, J = 2.0 Hz, 1 H), 7.06 (t, J = 10.0 Hz, 2 H)
Mass Spec (MS) Data not available in the provided search results.

The provided data is for a specific derivative and yields may vary depending on the substrate.[3]

Protocol 2: C4-Acylation of 1-(Phenylsulfonyl)-2-aryl-1H-imidazole

This protocol details the regioselective acylation at the C4 position of the N-protected imidazole.

Materials:

  • 1-(Phenylsulfonyl)-2-aryl-1H-imidazole

  • tert-Butyllithium (t-BuLi)

  • Substituted benzoyl chloride

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 1-(Phenylsulfonyl)-2-aryl-1H-imidazole (1.0 eq) in anhydrous THF under an inert atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add tert-butyllithium (1.1 eq) to the solution and stir for 1 hour at -78 °C.

  • Add the substituted benzoyl chloride (1.2 eq) dropwise to the reaction mixture at -78 °C.

  • Stir the reaction at -78 °C for 2 hours and then allow it to warm to room temperature overnight.

  • Quench the reaction with saturated aqueous NH₄Cl solution.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the aryl (2-aryl-1-(phenylsulfonyl)-1H-imidazol-4-yl) methanone.

Protocol 3: Deprotection of the Phenylsulfonyl Group

This protocol describes the removal of the N-phenylsulfonyl protecting group to yield the final 2-aryl-4-benzoyl-imidazole.

Materials:

  • Aryl (2-aryl-1-(phenylsulfonyl)-1H-imidazol-4-yl) methanone

  • Tetrabutylammonium fluoride (TBAF)

  • Anhydrous Tetrahydrofuran (THF)

  • Water

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the N-phenylsulfonyl protected imidazole (1.0 eq) in anhydrous THF.

  • Add tetrabutylammonium fluoride (1.5 eq, typically as a 1M solution in THF) to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction with water.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the deprotected 2-aryl-4-benzoyl-imidazole.

Visualizations

experimental_workflow start 2-Aryl-1H-imidazole protection N-Protection (Protocol 1) start->protection protected_intermediate 1-(Phenylsulfonyl)-2-aryl-1H-imidazole protection->protected_intermediate acylation C4-Acylation (Protocol 2) protected_intermediate->acylation acylated_intermediate Aryl (2-aryl-1-(phenylsulfonyl)-1H-imidazol-4-yl) methanone acylation->acylated_intermediate deprotection Deprotection (Protocol 3) acylated_intermediate->deprotection final_product 2-Aryl-4-benzoyl-imidazole deprotection->final_product

Caption: Synthetic workflow for the utilization of this compound.

signaling_pathway drug 2-Aryl-4-benzoyl-imidazole (Potential Anticancer Agent) tubulin Tubulin drug->tubulin Binds to Colchicine Site microtubules Microtubule Polymerization tubulin->microtubules Inhibits mitotic_spindle Mitotic Spindle Formation microtubules->mitotic_spindle Disrupts cell_cycle Cell Cycle Arrest mitotic_spindle->cell_cycle Blocks apoptosis Apoptosis cell_cycle->apoptosis Induces

Caption: Proposed mechanism of action for 2-aryl-4-benzoyl-imidazoles.

References

Troubleshooting & Optimization

Technical Support Center: 1-(Phenylsulfonyl)-1H-imidazole Reaction Troubleshooting

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for reactions involving 1-(Phenylsulfonyl)-1H-imidazole. This resource is tailored for researchers, scientists, and professionals in drug development, providing detailed troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format. Our goal is to help you overcome common experimental challenges and optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications in organic synthesis?

A1: this compound is a reagent where a phenylsulfonyl group is attached to one of the nitrogen atoms of an imidazole ring. It is primarily used as:

  • A protecting group for the imidazole nitrogen.

  • An electrophilic sulfonating agent for introducing the phenylsulfonyl group to other molecules, such as alcohols and amines.

Q2: What are the key advantages of using this compound as a sulfonating agent?

A2: Key advantages include its solid nature, which makes it easier to handle compared to sulfonyl chlorides, and its moderated reactivity, which can sometimes lead to higher selectivity in complex molecules.

Q3: What are the common methods for the synthesis of this compound?

A3: The most common method is the N-sulfonylation of imidazole with benzenesulfonyl chloride in the presence of a base.

Q4: How can the phenylsulfonyl protecting group be removed from the imidazole ring?

A4: The phenylsulfonyl group can be cleaved under various conditions. Common methods include treatment with magnesium in methanol or tetrabutylammonium fluoride (TBAF) in THF.[1][2]

Synthesis of this compound: Troubleshooting Guide

Issue 1: Low or No Yield of this compound

Question: My reaction to synthesize this compound is resulting in a low yield or no product at all. What are the likely causes and solutions?

Answer: Low yields in the N-sulfonylation of imidazole can arise from several factors, primarily related to the reagents and reaction conditions.

Potential Cause Recommended Solution
Incomplete Deprotonation of Imidazole The imidazole nitrogen needs to be deprotonated to become a sufficiently strong nucleophile. Ensure you are using a strong enough base. Sodium hydride (NaH) in an anhydrous solvent like THF is a common and effective choice.[3]
Moisture in the Reaction Benzenesulfonyl chloride is sensitive to moisture and can hydrolyze to benzenesulfonic acid. Ensure all glassware is flame-dried, and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Degraded Benzenesulfonyl Chloride If the benzenesulfonyl chloride has been stored improperly, it may have degraded. Use a fresh bottle or purify the reagent before use.
Suboptimal Reaction Temperature While the reaction is often carried out at room temperature, gentle heating might be necessary to drive it to completion, especially if a weaker base is used. Monitor the reaction progress by TLC.[3]
Side Reaction: Formation of Imidazolium Salt If an excess of benzenesulfonyl chloride is used, or if the reaction is left for too long, a second sulfonylation can occur, leading to the formation of an imidazolium salt. Use a slight excess of imidazole (1.1-1.2 equivalents) and monitor the reaction to stop it upon consumption of the starting material.[3]
Issue 2: Difficulty in Product Purification

Question: I am struggling to purify the synthesized this compound. What are the best methods?

Answer: Purification can be challenging due to the presence of unreacted starting materials and side products.

Purification Method Description
Recrystallization This is often the most effective method for obtaining high-purity this compound. Common solvent systems include ethanol, or mixtures like n-hexane/acetone, n-hexane/THF, and n-hexane/ethyl acetate.[4]
Column Chromatography If recrystallization is not effective, silica gel column chromatography can be used. A typical eluent system would be a gradient of ethyl acetate in hexanes.

Reactions of this compound: Troubleshooting Guide

Issue 3: Low Yield in Sulfonylation of Alcohols or Amines

Question: When using this compound to sulfonylate an alcohol or amine, the yield of the desired sulfonate or sulfonamide is low. What could be the problem?

Answer: The success of the sulfonylation reaction depends on the nucleophilicity of the substrate and the reaction conditions.

Potential Cause Recommended Solution
Insufficient Nucleophilicity of the Substrate For less nucleophilic alcohols or amines, deprotonation with a suitable base is necessary. For alcohols, a non-nucleophilic base like triethylamine or DBU can be used. For amines, often no additional base is needed, but for weakly nucleophilic amines, a stronger base might be required.
Steric Hindrance Bulky groups on either the substrate or the imidazole reagent can hinder the reaction. In such cases, prolonged reaction times or higher temperatures may be necessary.
Hydrolysis of the Reagent This compound can be susceptible to hydrolysis, especially in the presence of moisture and base. Ensure anhydrous conditions.
Reversibility of the Reaction The reaction can be reversible. The addition of a base helps to scavenge the liberated imidazole and drive the reaction forward.
Issue 4: Unexpected Side Reactions

Question: I am observing unexpected side products in my reaction with this compound. What are the possibilities?

Answer: Side reactions can occur depending on the substrate and reaction conditions.

  • Reaction with Organometallic Reagents: When reacting with strong nucleophiles like Grignard or organolithium reagents, attack can occur at the sulfur atom, leading to the displacement of the imidazole, or at the C2 position of the imidazole ring if it is deprotonated. Careful control of temperature and stoichiometry is crucial.

  • Ring-Opening of Imidazole: Under harsh basic conditions, the imidazole ring itself can be susceptible to cleavage.[5]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a general guideline and may require optimization.

  • Reaction Setup: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), add imidazole (1.1 eq) and anhydrous tetrahydrofuran (THF).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.05 eq) portion-wise. Allow the mixture to warm to room temperature and stir for 30-60 minutes, or until hydrogen gas evolution ceases.[3]

  • Sulfonylation: Cool the reaction mixture back to 0 °C. Add a solution of benzenesulfonyl chloride (1.0 eq) in anhydrous THF dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Carefully quench the reaction by the slow addition of water at 0 °C. Extract the aqueous layer with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol or hexane/ethyl acetate).[4]

Parameter Typical Value
Reactant Ratio (Imidazole:Benzenesulfonyl Chloride) 1.1 : 1.0
Solvent Anhydrous THF
Base Sodium Hydride (NaH)
Temperature 0 °C to Room Temperature
Reaction Time 2 - 4 hours
Typical Yield 70 - 90%
Protocol 2: Sulfonylation of a Primary Alcohol
  • Reaction Setup: In a round-bottom flask, dissolve the primary alcohol (1.0 eq) and this compound (1.2 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or acetonitrile).

  • Reaction: Add a non-nucleophilic base such as triethylamine (1.5 eq). Stir the reaction mixture at room temperature.

  • Monitoring: Monitor the progress of the reaction by TLC. The reaction time can vary from a few hours to overnight depending on the substrate.

  • Work-up: Once the reaction is complete, wash the reaction mixture with water and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Visualizations

Synthesis_Workflow Start Start Setup Reaction Setup (Imidazole, NaH, THF) Start->Setup Deprotonation Deprotonation (0°C to RT) Setup->Deprotonation Sulfonylation Add Benzenesulfonyl Chloride (0°C) Deprotonation->Sulfonylation Reaction Reaction (RT, 2-4h) Sulfonylation->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purification Purification (Recrystallization) Workup->Purification Product 1-(Phenylsulfonyl) -1H-imidazole Purification->Product

Caption: Workflow for the synthesis of this compound.

Troubleshooting_Low_Yield Problem Low Yield in Synthesis Cause1 Incomplete Deprotonation? Problem->Cause1 Cause2 Moisture Present? Problem->Cause2 Cause3 Degraded Reagent? Problem->Cause3 Solution1 Use Stronger Base (e.g., NaH) Cause1->Solution1 Solution2 Use Anhydrous Solvents & Inert Atmosphere Cause2->Solution2 Solution3 Use Fresh/Purified Benzenesulfonyl Chloride Cause3->Solution3

Caption: Decision tree for troubleshooting low synthesis yield.

References

Technical Support Center: Optimizing Reactions with 1-(Phenylsulfonyl)-1H-imidazole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1-(Phenylsulfonyl)-1H-imidazole. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the use of this reagent in chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What is this compound primarily used for?

A1: this compound is primarily utilized as a sulfonating agent. It is particularly useful for the preparation of sulfonamides from primary and secondary amines. The imidazole group acts as a good leaving group, facilitating the transfer of the phenylsulfonyl group to a nucleophile.

Q2: My sulfonylation reaction with an amine is giving a low yield. What are the common causes?

A2: Low yields in sulfonylation reactions using this compound can stem from several factors:

  • Insufficiently basic reaction conditions: The reaction often requires a non-nucleophilic base to neutralize the released imidazole and any acidic byproducts.

  • Steric hindrance: Highly hindered amines may react slowly or not at all.

  • Low reaction temperature: While some reactions proceed at room temperature, others may require heating to overcome the activation energy.

  • Inappropriate solvent: The choice of solvent can significantly impact reaction rates and solubility of reactants.

  • Moisture in the reaction: this compound can be sensitive to hydrolysis. Ensure anhydrous conditions for optimal results.

Q3: Are there any common side reactions to be aware of?

A3: Yes, potential side reactions include:

  • Hydrolysis of the reagent: In the presence of water, this compound can hydrolyze back to benzenesulfonic acid and imidazole.

  • Di-sulfonylation of primary amines: Under strongly basic conditions or with a large excess of the sulfonating agent, the resulting sulfonamide can be deprotonated and react again to form a di-sulfonylated product.

  • Reaction with the solvent: Nucleophilic solvents may compete with the desired substrate.

Q4: How can I monitor the progress of my reaction?

A4: Thin Layer Chromatography (TLC) is a common and effective method to monitor the reaction's progress. A co-spot of your starting material and the reaction mixture will show the consumption of the amine and the appearance of a new, typically less polar, product spot corresponding to the sulfonamide. Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used for more detailed analysis.

Troubleshooting Guide

This guide focuses on a representative reaction: the synthesis of a sulfonamide from a primary amine and this compound.

Problem Possible Cause Suggested Solution
Low or No Product Yield 1. Inactive Reagent: The this compound may have hydrolyzed due to improper storage. 2. Insufficient Base: The reaction may not be basic enough to facilitate the nucleophilic attack of the amine. 3. Low Temperature: The reaction may require thermal energy to proceed at a reasonable rate. 4. Steric Hindrance: The amine substrate may be too sterically hindered.1. Use a fresh batch of the reagent and ensure it is stored under anhydrous conditions. 2. Add a non-nucleophilic organic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5-2.0 equivalents). 3. Increase the reaction temperature in increments (e.g., to 40 °C, 60 °C) and monitor by TLC. 4. Increase reaction time and/or temperature. If the reaction still does not proceed, this reagent may not be suitable for the specific substrate.
Multiple Products Observed on TLC 1. Di-sulfonylation: The primary amine product may have reacted again. 2. Side reactions with impurities: Starting materials may contain reactive impurities.1. Use a stoichiometric amount of this compound (1.0-1.1 equivalents). 2. Ensure the purity of the starting amine and solvent.
Difficulty in Product Purification 1. Product is highly soluble in the aqueous phase during work-up. 2. Product co-elutes with starting material or byproducts on silica gel. 1. After quenching the reaction, extract with a less polar organic solvent multiple times. If the product is acidic, adjust the pH of the aqueous layer to ensure it is in its neutral form before extraction. 2. Try a different solvent system for column chromatography or consider an alternative purification method such as recrystallization or preparative HPLC.

Experimental Protocols

General Protocol for the Synthesis of a Phenylsulfonamide from a Primary Amine

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Primary amine (1.0 eq)

  • This compound (1.1 eq)

  • Anhydrous Dichloromethane (DCM) or Acetonitrile (ACN)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq)

  • Round-bottom flask, magnetic stirrer, and inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • To a stirred solution of the primary amine (1.0 eq) in anhydrous DCM, add the non-nucleophilic base (1.5 eq) at room temperature under an inert atmosphere.

  • In a separate flask, dissolve this compound (1.1 eq) in a minimal amount of anhydrous DCM.

  • Add the solution of this compound dropwise to the amine solution over 10-15 minutes.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC. If the reaction is slow, it can be gently heated to 40-50 °C.

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Data Presentation

Table 1: Effect of Base on a Model Sulfonylation Reaction
EntryBase (eq)SolventTemperature (°C)Time (h)Yield (%)
1NoneDCM2524<10
2TEA (1.5)DCM251275
3DIPEA (1.5)DCM251282
4Pyridine (1.5)DCM251265

Yields are hypothetical and for illustrative purposes.

Table 2: Effect of Solvent on a Model Sulfonylation Reaction
EntryBase (eq)SolventTemperature (°C)Time (h)Yield (%)
1DIPEA (1.5)DCM251282
2DIPEA (1.5)ACN251288
3DIPEA (1.5)THF251270
4DIPEA (1.5)Toluene251255

Yields are hypothetical and for illustrative purposes.

Visualizations

experimental_workflow Experimental Workflow for Sulfonamide Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve Amine and Base in Anhydrous Solvent add Add Reagent Solution Dropwise start->add reagent Dissolve this compound reagent->add react Stir at RT or Heat add->react monitor Monitor by TLC/LC-MS react->monitor monitor->react If incomplete quench Quench with Water monitor->quench If complete extract Extract with Organic Solvent quench->extract dry Dry and Concentrate extract->dry purify Purify (Chromatography/Recrystallization) dry->purify troubleshooting_logic Troubleshooting Low Yield start Low or No Yield Observed check_reagents Are reagents and solvents fresh and anhydrous? start->check_reagents check_base Is a suitable base (e.g., DIPEA) present in sufficient quantity (1.5-2.0 eq)? check_reagents->check_base Yes solution_reagents Use fresh, anhydrous materials. check_reagents->solution_reagents No check_temp Has the reaction been heated? check_base->check_temp Yes solution_base Add or increase the amount of non-nucleophilic base. check_base->solution_base No check_sterics Is the amine substrate sterically hindered? check_temp->check_sterics Yes solution_temp Increase temperature (e.g., to 40-60 °C) and monitor. check_temp->solution_temp No solution_sterics Increase reaction time/temperature significantly. Consider alternative sulfonating agent. check_sterics->solution_sterics Yes

Technical Support Center: Reactions Involving 1-(Phenylsulfonyl)-1H-imidazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) regarding reactions utilizing 1-(Phenylsulfonyl)-1H-imidazole.

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during experiments with this compound, presented in a question-and-answer format.

Question 1: I am observing the formation of benzenesulfonic acid and imidazole in my reaction mixture. What is the likely cause?

Answer: The presence of benzenesulfonic acid and imidazole strongly suggests the hydrolysis of your starting material, this compound. This can occur if there is residual moisture in your reaction setup, solvents, or reagents.

Troubleshooting Steps:

  • Ensure Anhydrous Conditions: Thoroughly dry all glassware before use. Use freshly distilled or commercially available anhydrous solvents.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the introduction of atmospheric moisture.

  • Reagent Quality: Use high-purity, anhydrous reagents.

Question 2: My desired sulfonated product yield is low, and I have isolated unreacted starting amine/alcohol and this compound. What could be the problem?

Answer: This indicates an incomplete reaction. Several factors could contribute to this:

  • Insufficient Reaction Time or Temperature: The reaction may not have been allowed to proceed to completion.

  • Steric Hindrance: The nucleophile (amine or alcohol) might be sterically hindered, slowing down the reaction rate.

  • Base Strength: If a base is used to deprotonate the nucleophile, it may not be strong enough to generate a sufficient concentration of the reactive nucleophile.

Troubleshooting Steps:

  • Optimize Reaction Conditions: Gradually increase the reaction temperature and monitor the progress by TLC or LC-MS. Extend the reaction time.

  • Choice of Base: If applicable, consider using a stronger, non-nucleophilic base.

  • Catalyst: In some cases, a catalyst like DMAP (4-Dimethylaminopyridine) can facilitate the sulfonylation of sterically hindered alcohols.

Question 3: Besides my desired product, I have an unexpected side product with a mass corresponding to a di-sulfonated species. How can this be avoided?

Answer: The formation of a di-sulfonated product can occur if your starting nucleophile has more than one reactive site (e.g., a diamine or a diol). The this compound can react at multiple sites, especially if an excess of the sulfonating agent is used.

Troubleshooting Steps:

  • Control Stoichiometry: Use a stoichiometric amount or a slight excess of the nucleophile relative to this compound.

  • Slow Addition: Add the this compound solution slowly to the reaction mixture containing the nucleophile. This can help to favor the mono-sulfonated product.

  • Protecting Groups: If selective mono-sulfonylation is required for a poly-functional molecule, consider using protecting groups for the other reactive sites.

Question 4: I am using this compound to activate a carboxylic acid, but I am getting a significant amount of the corresponding benzenesulfonamide of the amine I am trying to couple. Why is this happening?

Answer: This side reaction can occur if the amine nucleophile directly attacks the this compound instead of the activated carboxylic acid intermediate. This is more likely if the rate of formation of the activated ester is slow or if the amine is a very strong nucleophile.

Troubleshooting Steps:

  • Pre-activation: Allow the carboxylic acid to react completely with this compound to form the activated intermediate before adding the amine.

  • Temperature Control: Perform the amine addition at a lower temperature to control its reactivity.

Summary of Potential Side Products

Side ProductChemical NameLikely CauseSuggested Mitigation
Imidazole1H-imidazoleHydrolysis of this compoundEnsure anhydrous reaction conditions.
Benzenesulfonic AcidBenzenesulfonic AcidHydrolysis of this compoundEnsure anhydrous reaction conditions.
Di-sulfonated ProductVariesReaction with poly-functional nucleophiles and/or excess sulfonating agentControl stoichiometry, slow addition of the sulfonating agent.
BenzenesulfonamideBenzenesulfonamideDirect reaction of an amine nucleophile with the sulfonating agent in a coupling reaction.Pre-activate the carboxylic acid before amine addition.

Reaction Pathways and Side Reactions

The following diagrams illustrate the intended reaction pathway and potential side reactions.

G reagent This compound product R-X-SO2Ph (Desired Product) reagent->product + Nucleophile hydrolysis_product1 Benzenesulfonic Acid reagent->hydrolysis_product1 + H2O hydrolysis_product2 Imidazole reagent->hydrolysis_product2 + H2O nucleophile R-XH (Amine/Alcohol) nucleophile->product imidazole_byproduct Imidazole product->imidazole_byproduct releases water H2O (Moisture) water->hydrolysis_product1 water->hydrolysis_product2

Caption: Desired sulfonylation reaction and the hydrolysis side reaction.

Experimental Protocols

General Protocol for Sulfonylation of an Amine:

  • Preparation: Under an inert atmosphere (e.g., Argon or Nitrogen), dissolve the amine (1.0 eq.) and a suitable non-nucleophilic base (e.g., triethylamine, 1.2 eq.) in an anhydrous aprotic solvent (e.g., Dichloromethane or THF).

  • Addition of Sulfonating Agent: To the stirred solution, add a solution of this compound (1.1 eq.) in the same anhydrous solvent dropwise at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the product with a suitable organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

General Protocol for Troubleshooting Hydrolysis:

  • Glassware: Dry all glassware in an oven at >100 °C for at least 4 hours and allow to cool in a desiccator over a drying agent.

  • Solvents: Use freshly opened anhydrous solvents or solvents dried and distilled from an appropriate drying agent (e.g., sodium/benzophenone for THF, calcium hydride for dichloromethane).

  • Reagents: Ensure all reagents are anhydrous. If necessary, dry them using appropriate methods.

  • Atmosphere: Assemble the reaction apparatus under a positive pressure of an inert gas. Use septa and syringes for the transfer of reagents and solvents.

G cluster_start Reaction Start cluster_troubleshooting Troubleshooting Logic cluster_analysis Analysis start Reaction Setup analysis Analyze reaction mixture (TLC, LC-MS) start->analysis q1 Side products observed? a1_hydrolysis Benzenesulfonic acid + Imidazole? q1->a1_hydrolysis Yes a1_other Other unexpected peaks? q1->a1_other No a1_hydrolysis->a1_other No remedy_hydrolysis Implement strict anhydrous conditions a1_hydrolysis->remedy_hydrolysis Yes remedy_hydrolysis->start Restart with improved protocol analysis->q1

Caption: Troubleshooting workflow for identifying and addressing side reactions.

Technical Support Center: Purification of Products Synthesized with 1-(Phenylsulfonyl)-1H-imidazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the purification of products synthesized using 1-(Phenylsulfonyl)-1H-imidazole. Below you will find troubleshooting advice and frequently asked questions to address common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the major impurities I should expect when using this compound as a sulfonating agent?

A1: The primary byproduct of concern is imidazole, which is released from the reagent upon reaction with a nucleophile. Other potential impurities can include unreacted starting materials, and in the case of primary amine substrates, di-sulfonated products. Hydrolysis of the sulfonating agent, though less common than with sulfonyl chlorides, can also lead to the formation of benzenesulfonic acid.

Q2: What are the most effective methods for removing the imidazole byproduct?

A2: Acid-base extraction is the most common and effective method for removing the basic imidazole byproduct.[1][2] By washing the organic reaction mixture with a dilute aqueous acid solution (e.g., 1 M HCl), the imidazole is protonated to form a water-soluble imidazolium salt, which partitions into the aqueous layer.[1]

Q3: When is column chromatography recommended for purification?

A3: Column chromatography is recommended when the product and any remaining impurities have different polarities that are not easily separated by simple extraction. It is particularly useful for separating the desired monosulfonylated product from any di-sulfonylated byproducts or unreacted starting materials that are close in polarity. For basic products that may streak on silica gel, adding a small amount of a basic modifier like triethylamine (0.5-1%) to the eluent can improve separation.[3]

Q4: Can I use recrystallization for purification?

A4: Recrystallization can be a highly effective method for purifying solid products. The choice of solvent is critical and should be determined empirically. A good recrystallization solvent will dissolve the crude product at an elevated temperature but not at room temperature, while the impurities remain soluble at all temperatures.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Imidazole contamination in the final product (confirmed by NMR/LC-MS). Incomplete removal during aqueous workup.- Perform additional washes with dilute aqueous acid (e.g., 1 M HCl).[1]- Ensure vigorous mixing during the extraction to maximize partitioning of the imidazolium salt into the aqueous phase.- If the product is stable to acid, consider using a slightly higher concentration of acid for the wash.
Low yield of the desired sulfonamide. - Incomplete reaction.- Product loss during workup and purification.- Monitor the reaction progress by TLC or LC-MS to ensure completion before workup.- Minimize the number of purification steps. If using column chromatography, optimize the solvent system to ensure good separation and recovery.
Presence of a di-sulfonylated byproduct. - Use of a primary amine as the nucleophile.- Reaction conditions favoring multiple substitutions.- Use a stoichiometric amount of the this compound reagent.- Add the sulfonating agent slowly to the reaction mixture at a controlled temperature.- Purify the product using column chromatography to separate the mono- and di-sulfonylated products.
Product streaking on the TLC plate or during column chromatography. The product is basic and interacts strongly with the acidic silica gel.Add a small amount of a basic modifier, such as triethylamine (0.5-1%), to the eluent for both TLC and column chromatography to improve the peak shape and separation.[3]

Quantitative Data Summary

The following table summarizes typical yields for sulfonylation reactions using phenylsulfonyl-based reagents, including those with imidazole leaving groups, and subsequent purification. Please note that yields are highly substrate-dependent.

Product TypePurification MethodTypical Yield Range (%)PurityReference
N-Sulfonylated PiperazineAcid-base wash, evaporation95%>95% (by NMR)[4]
N-Sulfonylated PiperazineAcid-base wash, evaporation93%>95% (by NMR)[4]
Sulfonated PolystyreneDialysis, Extraction87%High[5]
Furan-imidazole derivativeFlash Chromatography37%High[6]

Experimental Protocols

Protocol 1: General Acid-Base Extraction for Imidazole Removal
  • Quenching the Reaction: Once the reaction is complete, cool the reaction mixture to room temperature.

  • Dilution: Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Acidic Wash: Transfer the diluted mixture to a separatory funnel and wash with 1 M aqueous HCl. Repeat the wash 2-3 times to ensure complete removal of imidazole.

  • Neutralization (Optional): If the product is sensitive to residual acid, wash the organic layer with a saturated aqueous solution of sodium bicarbonate.

  • Brine Wash: Wash the organic layer with brine to remove any remaining water.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

Protocol 2: Purification by Column Chromatography
  • Sample Preparation: Dissolve the crude product obtained from the acid-base extraction in a minimal amount of the column chromatography eluent or a suitable solvent.

  • Column Packing: Pack a glass column with silica gel using a slurry method with the chosen eluent system.

  • Loading the Sample: Carefully load the dissolved crude product onto the top of the silica gel bed.

  • Elution: Elute the column with the chosen solvent system, collecting fractions. The polarity of the eluent can be gradually increased (gradient elution) to separate compounds with different polarities. For basic products, consider adding 0.5-1% triethylamine to the eluent.[3]

  • Fraction Analysis: Monitor the collected fractions by thin-layer chromatography (TLC) to identify the fractions containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Visualizations

PurificationWorkflow cluster_reaction Reaction Completion cluster_workup Aqueous Workup cluster_purification Purification Reaction Crude Reaction Mixture (Product, Imidazole, etc.) Workup Acid-Base Extraction (e.g., 1M HCl wash) Reaction->Workup Separation Phase Separation Workup->Separation OrganicLayer Organic Layer (Product) Separation->OrganicLayer AqueousLayer Aqueous Layer (Imidazole Salt) Separation->AqueousLayer Drying Drying & Concentration OrganicLayer->Drying Chromatography Column Chromatography (if necessary) Drying->Chromatography PureProduct Pure Product Chromatography->PureProduct

Caption: General workflow for the purification of products synthesized with this compound.

TroubleshootingLogic Start Impurity Detected in Product ImpurityType What is the impurity? Start->ImpurityType Imidazole Imidazole ImpurityType->Imidazole Imidazole DiSulfonated Di-sulfonylated Product ImpurityType->DiSulfonated Di-sulfonated SolutionImidazole Perform additional acidic washes. Imidazole->SolutionImidazole SolutionDiSulfonated Purify by column chromatography. DiSulfonated->SolutionDiSulfonated

Caption: Troubleshooting logic for identifying and addressing common impurities.

References

Technical Support Center: 1-(Phenylsulfonyl)-1H-imidazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and reaction optimization of 1-(Phenylsulfonyl)-1H-imidazole. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable solutions to common experimental challenges.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound in a structured question-and-answer format.

Issue 1: Low or No Product Yield

  • Question: My reaction is not proceeding, or the yield is extremely low. What are the likely causes?

  • Answer: Low or no yield in the N-sulfonylation of imidazole typically stems from a few critical factors:

    • Ineffective Deprotonation: The nitrogen on the imidazole ring must be deprotonated to act as an effective nucleophile. If the base used is too weak or is not present in a sufficient stoichiometric amount, the reaction will not proceed efficiently.[1]

    • Poor Reagent Quality: Benzenesulfonyl chloride is highly sensitive to moisture and will hydrolyze to benzenesulfonic acid, rendering it inactive for the sulfonylation reaction.[2] Similarly, using wet solvents or a degraded imidazole sample will inhibit the reaction.

    • Suboptimal Reaction Temperature: While the reaction is often initiated at 0 °C to control the initial exotherm, it may require warming to room temperature to proceed to completion.[3] Consistently low temperatures may result in a very slow reaction rate.

    • Incorrect Stoichiometry: An insufficient amount of the base or an incorrect ratio of imidazole to the sulfonyl chloride can lead to a low yield.

Issue 2: Multiple Spots on TLC / Impure Product in Crude Mixture

  • Question: My post-reaction TLC plate shows unreacted starting material and several new spots. What are these impurities?

  • Answer: The presence of multiple spots indicates either an incomplete reaction or the formation of side products.

    • Unreacted Imidazole: This is common and can be removed during the work-up. Its presence suggests the reaction has not gone to completion or an insufficient amount of benzenesulfonyl chloride was used.

    • Benzenesulfonic Acid: If there is moisture in the reaction, benzenesulfonyl chloride will hydrolyze.[2] This acidic byproduct is typically removed with an aqueous basic wash (e.g., saturated sodium bicarbonate solution) during the work-up.

    • Triethylamine Hydrochloride (or similar salt): If using a tertiary amine base like triethylamine, a salt byproduct will form. This is often insoluble in many organic solvents and can be removed by filtration or an aqueous wash.

Issue 3: Difficulty with Product Purification

  • Question: I am struggling to isolate a pure product after the aqueous work-up. What purification strategies are most effective?

  • Answer: Removing residual starting materials and byproducts is key to obtaining high-purity this compound.

    • Aqueous Wash: A standard work-up procedure is highly effective. Washing the organic layer with a dilute acid (e.g., 1M HCl) will protonate and remove any unreacted imidazole.[4] A subsequent wash with saturated sodium bicarbonate solution will remove acidic impurities like benzenesulfonic acid.

    • Flash Column Chromatography: This is the most reliable method for achieving high purity.[5] A silica gel column using a gradient of ethyl acetate in hexanes is typically effective. The product is moderately polar and should elute after less polar impurities.

    • Recrystallization: If the crude product is a solid and reasonably pure, recrystallization can be an excellent final purification step.[5] A solvent system like ethyl acetate/hexanes or methanol/water could be explored.

Frequently Asked Questions (FAQs)

Q1: Which base is optimal for the N-sulfonylation of imidazole? A1: The choice of base depends on the desired reactivity and reaction conditions.

  • Triethylamine (Et₃N) or Pyridine: These are commonly used and effective organic bases. They are strong enough to deprotonate imidazole and also act as a solvent or scavenger for the HCl generated.[6]

  • Potassium Carbonate (K₂CO₃): A milder inorganic base that can be effective, especially when the reaction is heated in a polar aprotic solvent like acetonitrile or DMF.[3][7]

  • Sodium Hydride (NaH): A very strong, non-nucleophilic base that ensures complete and irreversible deprotonation of imidazole.[3] This method requires strict anhydrous (dry) conditions.

Q2: What is the best solvent for this reaction? A2: Polar aprotic solvents are generally preferred as they can dissolve the reactants and facilitate the SN2-type reaction.

  • Dichloromethane (DCM) or Tetrahydrofuran (THF): Excellent choices for reactions run at or below room temperature, especially when using organic bases like triethylamine.[3]

  • Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF): These are more polar options that can accelerate the reaction rate, particularly when using inorganic bases like K₂CO₃.[3][8]

Q3: How should I monitor the reaction's progress? A3: Thin-Layer Chromatography (TLC) is the most common and convenient method. Spot the reaction mixture against the imidazole and benzenesulfonyl chloride starting materials. The product, this compound, will be a new, typically less polar spot than imidazole itself. The disappearance of the limiting reagent indicates the reaction is complete.

Q4: What are the key considerations for scaling up this reaction? A4: When scaling up, temperature control is critical. The reaction of benzenesulfonyl chloride with imidazole is exothermic. Ensure that the addition of the sulfonyl chloride is done slowly and with efficient cooling to prevent a runaway reaction and the formation of byproducts. Proper stirring is also essential to maintain a homogenous mixture.

Data Presentation

Table 1: Optimization of Reaction Conditions

The following table summarizes typical conditions and expected outcomes for the synthesis of this compound. Yields are illustrative and can vary based on specific experimental execution.

EntryBase (equiv.)SolventTemperature (°C)Time (h)Typical Yield (%)Notes
1Triethylamine (1.2)DCM0 to RT4-685-95Standard, reliable method. Easy work-up to remove triethylamine HCl salt.
2Pyridine (solvent)Pyridine0 to RT6-880-90Pyridine acts as both base and solvent.[6] Requires careful removal during work-up.
3K₂CO₃ (1.5)AcetonitrileRT to 6012-2470-85Slower reaction, may require heating. Good for large-scale synthesis.[7]
4NaH (1.1)THF0 to RT2-4>90High yield and fast reaction.[3] Requires strict anhydrous conditions; NaH is highly reactive.

Experimental Protocols

Protocol 1: Synthesis using Triethylamine in DCM

Materials:

  • Imidazole (1.0 eq)

  • Benzenesulfonyl chloride (1.05 eq)

  • Triethylamine (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1M HCl, Saturated NaHCO₃ solution, Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve imidazole in anhydrous DCM.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add triethylamine to the stirred solution.

  • Add benzenesulfonyl chloride dropwise over 15-20 minutes, ensuring the temperature remains below 5 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

  • Stir for 4-6 hours, monitoring the reaction progress by TLC (e.g., using 50% ethyl acetate in hexanes).

  • Once the reaction is complete, quench by adding deionized water.

  • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ solution (1x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

Protocol 2: Purification by Flash Column Chromatography

Materials:

  • Crude this compound

  • Silica Gel

  • Solvents: Hexanes, Ethyl Acetate

Procedure:

  • Column Preparation: Prepare a slurry of silica gel in a low-polarity mobile phase (e.g., 5% ethyl acetate in hexanes) and pack it into a column.[5]

  • Sample Loading: Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel. Evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column.[5]

  • Elution: Begin eluting with the low-polarity mobile phase (e.g., 5% ethyl acetate in hexanes).

  • Gradually increase the solvent polarity (e.g., to 10%, 20%, and then 30% ethyl acetate in hexanes) to elute the product.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualizations

Reaction_Scheme Imidazole Imidazole sub Imidazole->sub BenzenesulfonylChloride Benzenesulfonyl Chloride BenzenesulfonylChloride->sub Product This compound BaseSolvent Base / Solvent BaseSolvent->Product sub->BaseSolvent +

Caption: Reaction scheme for the synthesis of this compound.

Experimental_Workflow start Start reagents 1. Reagent Preparation - Dissolve Imidazole in Anhydrous Solvent - Cool Reaction Vessel to 0 °C start->reagents addition 2. Reagent Addition - Add Base (e.g., Triethylamine) - Add Benzenesulfonyl Chloride dropwise reagents->addition reaction 3. Reaction - Stir at Room Temperature - Monitor Progress by TLC addition->reaction workup 4. Aqueous Work-up - Quench with Water - Wash with Acid, Base, and Brine reaction->workup purify 5. Purification - Dry Organic Layer (e.g., MgSO₄) - Concentrate in vacuo - Column Chromatography workup->purify end Pure Product purify->end

Caption: General experimental workflow for synthesis and purification.

Troubleshooting_Low_Yield start Low or No Yield Observed check_reagents Are Reagents Fresh & Anhydrous? start->check_reagents check_base Is Base Strength & Stoichiometry Correct? check_reagents->check_base Yes sol_reagents Solution: Use freshly opened/distilled reagents and anhydrous solvents. check_reagents->sol_reagents No check_temp Was Temperature Controlled? check_base->check_temp Yes sol_base Solution: - Use a suitable base (e.g., Et3N). - Use slight excess (1.1-1.2 eq). check_base->sol_base No sol_temp Solution: - Ensure initial cooling to 0 °C. - Allow to warm to RT and monitor. check_temp->sol_temp No sol_ok Problem likely resolved. Re-run reaction with adjustments. check_temp->sol_ok Yes

References

Technical Support Center: 1-(Phenylsulfonyl)-1H-imidazole in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for common issues encountered during chemical syntheses utilizing 1-(Phenylsulfonyl)-1H-imidazole. The following information is intended to assist in optimizing reaction outcomes and identifying potential byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound in organic synthesis?

A1: this compound is primarily employed as a sulfonating agent for the synthesis of sulfonamides from primary and secondary amines. It offers a stable, solid alternative to sulfonyl chlorides, which can be sensitive to moisture.

Q2: What are the most common byproducts observed in reactions involving this compound?

A2: The most frequently encountered byproducts include:

  • Imidazole: Formed as a leaving group during the sulfonylation reaction.

  • Benzenesulfonic Acid: Arises from the hydrolysis of this compound in the presence of water.[1][2]

  • Di-sulfonated Amine: In the case of primary amines, a second sulfonylation can occur, leading to the formation of a di-sulfonylated byproduct.[2]

  • Unreacted Starting Materials: Incomplete reactions can result in the presence of residual amine and this compound.

Q3: My sulfonylation reaction with a primary amine is showing a significant amount of a less polar byproduct on my TLC. What is the likely identity of this byproduct?

A3: The less polar byproduct is likely the di-sulfonated amine. Primary amines possess two reactive N-H bonds, and under certain conditions, both can react with this compound.[2]

Q4: I am observing a highly polar spot that stains strongly with an acidic indicator on my TLC plate. What could this be?

A4: This is characteristic of benzenesulfonic acid, which is formed if the this compound hydrolyzes due to the presence of moisture in the reaction.[1][2]

Troubleshooting Guides

Problem 1: Low Yield of the Desired Sulfonamide
Potential CauseRecommended Solutions
Hydrolysis of this compound Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon). Use anhydrous solvents.
Incomplete Reaction Monitor the reaction progress using TLC or LC-MS. If the reaction appears to have stalled, consider increasing the reaction temperature or extending the reaction time. Ensure stoichiometric amounts of reagents are used.
Steric Hindrance For sterically hindered amines, the reaction may require more forcing conditions, such as higher temperatures or a longer reaction time.
Poor Quality of Reagents Use freshly opened or purified amines. Ensure the this compound is of high purity.
Problem 2: Formation of Significant Byproducts
Byproduct ObservedPotential CauseRecommended Solutions
Benzenesulfonic Acid Presence of water in the reaction.Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere.
Di-sulfonated Amine (with primary amines) Reaction temperature is too high, or the reaction was left for an extended period after completion. Molar ratio of sulfonating agent to amine is greater than 1:1.Add the this compound solution slowly to the amine at a lower temperature (e.g., 0 °C) to control the initial reaction. Monitor the reaction closely and work it up promptly upon consumption of the starting amine. Use a 1:1 or a slight excess of the amine to the sulfonating agent.[2]
Unreacted Amine Insufficient amount of this compound or short reaction time.Use a slight excess (1.1 equivalents) of the sulfonating agent. Ensure the reaction has gone to completion by monitoring with TLC or LC-MS.

Experimental Protocols

General Protocol for the Synthesis of Sulfonamides using this compound

This protocol provides a general starting point for the N-sulfonylation of a primary or secondary amine.

Materials:

  • Amine (1.0 eq)

  • This compound (1.1 eq)

  • Anhydrous aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran)

  • Base (e.g., Triethylamine, DIPEA) (1.2 eq)

Procedure:

  • In a dry, inert atmosphere-flushed round-bottom flask, dissolve the amine in the anhydrous solvent.

  • Add the base to the amine solution and stir for 10-15 minutes at room temperature.

  • In a separate flask, dissolve this compound in the anhydrous solvent.

  • Slowly add the this compound solution to the amine solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-24 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water.

  • Extract the aqueous layer with an organic solvent (e.g., Ethyl acetate).

  • Wash the combined organic layers with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Visualizing Reaction Pathways and Troubleshooting

Sulfonylation_Troubleshooting Start Start Reaction: Amine + this compound Reaction Sulfonylation Reaction Start->Reaction Desired_Product Desired Sulfonamide Reaction->Desired_Product Successful Path Troubleshoot_1 Issue: Low Yield Reaction->Troubleshoot_1 Problem Troubleshoot_2 Issue: Byproduct Formation Reaction->Troubleshoot_2 Problem Byproduct_1 Benzenesulfonic Acid Byproduct_2 Di-sulfonated Amine Byproduct_3 Unreacted Amine Solution_1 Check for moisture. Increase reaction time/temp. Troubleshoot_1->Solution_1 Investigate Troubleshoot_2->Byproduct_1 Identified Troubleshoot_2->Byproduct_2 Identified Troubleshoot_2->Byproduct_3 Identified Solution_2 Control temperature. Adjust stoichiometry. Troubleshoot_2->Solution_2 Investigate Solution_1->Reaction Optimize Solution_2->Reaction Optimize

Caption: Troubleshooting workflow for sulfonamide synthesis.

Reaction_Pathway Reactants Amine (R-NH2) + this compound Intermediate Tetrahedral Intermediate Reactants->Intermediate Side_Reaction_1 Hydrolysis Reactants->Side_Reaction_1 H2O Product Sulfonamide (R-NHSO2Ph) Intermediate->Product Byproduct_Imidazole Imidazole Intermediate->Byproduct_Imidazole Leaving Group Side_Reaction_2 Di-sulfonylation Product->Side_Reaction_2 + this compound (if R-NH2 is primary) Byproduct_Acid Benzenesulfonic Acid Side_Reaction_1->Byproduct_Acid Byproduct_Disulfonamide Di-sulfonamide (R-N(SO2Ph)2) Side_Reaction_2->Byproduct_Disulfonamide

Caption: Reaction pathway and common side reactions.

References

Technical Support Center: 1-(Phenylsulfonyl)-1H-imidazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1-(Phenylsulfonyl)-1H-imidazole. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance, answers to frequently asked questions, and a detailed experimental protocol to address challenges encountered during this N-sulfonylation reaction.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound in a structured, question-and-answer format.

Issue: Low or No Product Yield

Question: My reaction has resulted in a very low yield or no desired product at all. What are the potential causes and how can I resolve this?

Answer: Low or no yield in the N-sulfonylation of imidazole can be attributed to several critical factors, ranging from the quality of reagents to the specific reaction conditions employed. The following table summarizes potential causes and their corresponding solutions.

Potential Cause Problem Description Recommended Solution(s)
Ineffective Deprotonation The nitrogen of the imidazole ring is not sufficiently nucleophilic to attack the phenylsulfonyl chloride. This occurs if the base is too weak or used in insufficient quantity.[1][2]Use a strong base such as Sodium Hydride (NaH) to ensure complete deprotonation.[1][3] Alternatively, for less stringent conditions, a moderately strong base like potassium carbonate (K₂CO₃) or triethylamine (Et₃N) in a suitable solvent can be effective. Ensure at least one equivalent of the base is used.
Poor Reagent Quality Phenylsulfonyl chloride is highly sensitive to moisture and can hydrolyze to phenylsulfonic acid, which will not react. Similarly, wet solvents or imidazole can inhibit the reaction.[1]Use freshly opened or purified phenylsulfonyl chloride. Ensure all solvents (e.g., THF, DMF) are anhydrous.[1] Dry the imidazole before use if necessary.
Suboptimal Reaction Temperature The reaction may be too slow at low temperatures, leading to incomplete conversion. Conversely, excessively high temperatures can cause decomposition of the product or reagents.[1][2]Start the reaction at 0 °C during the addition of reagents to control the initial exothermic reaction, then allow it to warm to room temperature.[3] Monitor the reaction by TLC; if it is sluggish, gentle heating (e.g., 40-50 °C) may be required.
Poor Solubility If the imidazole or its salt intermediate is not soluble in the chosen solvent, the reaction will be slow or may not proceed to completion.[1]Use a polar aprotic solvent like Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF) to ensure all reactants remain in solution.[1][3]
Side Reactions Phenylsulfonyl chloride can react with the solvent or other nucleophiles present in the reaction mixture.Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with atmospheric moisture.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to control during this reaction? A1: The most critical parameters are the exclusion of moisture, the choice of base and solvent, and temperature control. Phenylsulfonyl chloride's sensitivity to water cannot be overstated. The base must be strong enough to deprotonate imidazole, and the solvent must solubilize the reactants.[1][3]

Q2: How do I monitor the progress of the reaction? A2: The reaction progress can be effectively monitored using Thin Layer Chromatography (TLC). A suitable mobile phase would be a mixture of hexane and ethyl acetate (e.g., 7:3 v/v). The starting materials (imidazole and phenylsulfonyl chloride) and the product will have different Rf values, allowing for clear visualization of the reaction's progression.

Q3: What are the common side products, and how can I minimize them? A3: The primary side product is phenylsulfonic acid, formed from the hydrolysis of phenylsulfonyl chloride. To minimize this, ensure all reagents and glassware are scrupulously dry and the reaction is run under an inert atmosphere. Another potential, though less common, issue is a di-sulfonylation or reaction at carbon, which can be mitigated by controlling stoichiometry and temperature.

Q4: What is the best method for purifying the final product? A4: The crude product can often be purified by recrystallization or flash column chromatography.[4] For recrystallization, a solvent system like ethanol/water or ethyl acetate/hexane can be effective.[4] For column chromatography, a silica gel stationary phase with a hexane/ethyl acetate gradient is a common choice.[4]

Q5: The reaction mixture has turned dark brown/black. What does this indicate? A5: A dark coloration often suggests decomposition of either the starting materials or the product.[2] This can be caused by excessive heat or the presence of impurities. It is advisable to stop the reaction, attempt to isolate any product, and restart the synthesis with purer reagents and stricter temperature control.

Detailed Experimental Protocol

This protocol describes a standard laboratory procedure for the synthesis of this compound.

Materials and Reagents:

  • Imidazole

  • Phenylsulfonyl chloride

  • Sodium Hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hexane

  • Ethyl Acetate

Procedure:

  • Preparation: Under an inert atmosphere (nitrogen or argon), add imidazole (1.0 eq) to a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Solvent Addition: Add anhydrous THF to the flask to dissolve the imidazole.

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.1 eq) portion-wise to the stirred solution. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour. Hydrogen gas evolution should be observed.

  • Addition of Phenylsulfonyl Chloride: Dissolve phenylsulfonyl chloride (1.05 eq) in a small amount of anhydrous THF and add it to the dropping funnel. Add this solution dropwise to the reaction mixture at 0 °C over 30 minutes.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, carefully quench the reaction by the slow, dropwise addition of water at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel and add ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to yield this compound as a solid.

Visualizations

Below are diagrams illustrating the troubleshooting workflow and the chemical reaction mechanism.

TroubleshootingWorkflow start Reaction Failed check_tlc Analyze by TLC start->check_tlc sm_present Starting Materials (SM) Present? check_tlc->sm_present no_product No Product Spot sm_present->no_product Yes sm_and_product SM and Product Present sm_present->sm_and_product Partially impurities Unknown Spots/ Streaking? sm_present->impurities No cause_deprotonation Cause: Ineffective Deprotonation/Base no_product->cause_deprotonation cause_reagents Cause: Poor Reagent Quality (esp. PhSO₂Cl) no_product->cause_reagents solution_deprotonation Solution: Use Stronger Base (e.g., NaH), Check Stoichiometry cause_deprotonation->solution_deprotonation solution_reagents Solution: Use Fresh/Pure Reagents, Anhydrous Conditions cause_reagents->solution_reagents cause_incomplete Cause: Incomplete Reaction (Time/Temp) sm_and_product->cause_incomplete solution_incomplete Solution: Increase Reaction Time or Gently Heat cause_incomplete->solution_incomplete purify Purify Product solution_incomplete->purify cause_side_reactions Cause: Side Reactions/ Decomposition impurities->cause_side_reactions Yes impurities->purify No solution_side_reactions Solution: Check Temp Control, Run Under Inert Atmosphere cause_side_reactions->solution_side_reactions solution_side_reactions->purify

Caption: Troubleshooting workflow for failed synthesis.

ReactionMechanism cluster_step1 Step 1: Deprotonation of Imidazole cluster_step2 Step 2: Nucleophilic Attack imidazole Imidazole imidazolide Imidazolide Anion imidazole->imidazolide + Base base Base (e.g., NaH) imidazolide2 Imidazolide Anion phenylsulfonyl Phenylsulfonyl Chloride product This compound phenylsulfonyl->product + imidazolide2->product Nucleophilic Attack

Caption: Reaction mechanism for N-sulfonylation of imidazole.

References

Removing imidazole byproduct from "1-(Phenylsulfonyl)-1H-imidazole" reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing the imidazole byproduct from reactions yielding "1-(Phenylsulfonyl)-1H-imidazole".

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective method for removing imidazole from my reaction mixture?

A1: The most widely recommended method is an acidic aqueous workup (acid-base extraction). Imidazole is a basic compound and can be protonated by a dilute acid, such as 1 M hydrochloric acid. This forms a water-soluble imidazolium salt, which is then extracted into the aqueous phase, leaving your less polar product, this compound, in the organic phase.

Q2: My product, this compound, seems to have some water solubility. Will an acidic wash cause product loss?

A2: While this compound is expected to be significantly less soluble in water than imidazole, some product loss into the aqueous layer is possible, especially with repeated washes. To minimize this, use a minimal number of extractions with cold, dilute acid. You can also back-extract the combined aqueous layers with a fresh portion of organic solvent to recover any dissolved product.

Q3: I performed an aqueous workup, but I still see imidazole in my crude NMR. What should I do?

A3: If residual imidazole remains after an initial extraction, you can try the following:

  • Repeat the acidic wash: Perform one or two more extractions with dilute acid.

  • Brine wash: After the acid wash, wash the organic layer with a saturated sodium chloride solution (brine). This helps to remove residual water and any remaining water-soluble impurities.

  • Column chromatography: If significant imidazole persists, purification by flash column chromatography on silica gel is a reliable next step.

Q4: What are some alternative methods to an acidic wash for removing imidazole?

A4: Besides an acidic wash, you can consider:

  • Water wash: If your product has very low water solubility, simple washing with deionized water can remove a large portion of the water-soluble imidazole.[1]

  • Crystallization/Recrystallization: This can be a highly effective method if a suitable solvent system is found where the solubility of your product and imidazole differ significantly.

  • Sublimation: Imidazole can be removed by sublimation under vacuum if your product is not volatile under the same conditions.[2]

  • Precipitation: In some cases, imidazole can be precipitated as a metal salt, though this is a less common approach.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Imidazole still present after acidic wash Incomplete extraction due to insufficient acid or too few washes.Repeat the wash with 1 M HCl. Ensure vigorous mixing of the biphasic system. Consider a subsequent brine wash.
Low product yield after workup Product partitioning into the aqueous layer.Minimize the number of aqueous washes. Use cold extraction solutions. Back-extract the combined aqueous layers with fresh organic solvent.
Product and imidazole co-elute during column chromatography Similar polarity of the product and imidazole in the chosen eluent.Modify the solvent system. Consider using a different stationary phase, such as alumina. Techniques like Hydrophilic Interaction Chromatography (HILIC) or Supercritical Fluid Chromatography (SFC) can be effective for separating polar compounds like imidazole.[3]
Emulsion formation during extraction High concentration of reagents or vigorous shaking.Add brine to help break the emulsion. Allow the mixture to stand for a longer period. Filter the mixture through a pad of celite.

Experimental Protocols

Protocol 1: Acidic Aqueous Workup
  • Reaction Quenching: Once the reaction is complete, cool the reaction mixture to room temperature.

  • Solvent Addition: Dilute the reaction mixture with an appropriate organic solvent in which your product is soluble and which is immiscible with water (e.g., dichloromethane, ethyl acetate).

  • First Acidic Wash: Transfer the diluted mixture to a separatory funnel. Add an equal volume of 1 M hydrochloric acid (HCl).

  • Extraction: Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure.

  • Phase Separation: Allow the layers to separate completely. Drain the lower aqueous layer.

  • Repeat Extraction: Repeat the acidic wash (steps 3-5) one to two more times with fresh 1 M HCl.

  • Neutralization and Wash: Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

Protocol 2: Purification by Flash Column Chromatography
  • Sample Preparation: Dissolve the crude product obtained from the workup in a minimal amount of the chromatography eluent or a stronger solvent.

  • Column Packing: Pack a silica gel column with an appropriate solvent system. A good starting point for the eluent is a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate).

  • Loading: Carefully load the prepared sample onto the top of the silica gel column.

  • Elution: Begin eluting the column with the chosen solvent system, collecting fractions.

  • Monitoring: Monitor the fractions by thin-layer chromatography (TLC) to identify those containing the purified this compound.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Visual Workflows

experimental_workflow cluster_reaction Reaction cluster_workup Aqueous Workup cluster_purification Further Purification (Optional) reaction Crude Reaction Mixture (Product + Imidazole) dilute Dilute with Organic Solvent reaction->dilute extract Extract with 1 M HCl (aq) dilute->extract separate Separate Layers extract->separate organic_phase Organic Phase (Product) separate->organic_phase Contains Product aqueous_phase Aqueous Phase (Imidazole Salt) separate->aqueous_phase Contains Imidazole dry Dry and Concentrate organic_phase->dry chromatography Column Chromatography dry->chromatography crystallization Crystallization dry->crystallization pure_product Pure Product chromatography->pure_product crystallization->pure_product

Caption: Workflow for Imidazole Removal.

troubleshooting_logic start Crude Product after Workup nmr_check Analyze by NMR start->nmr_check imidazole_present Imidazole Present? nmr_check->imidazole_present repeat_wash Repeat Acidic Wash imidazole_present->repeat_wash Yes pure_product Pure Product imidazole_present->pure_product No repeat_wash->nmr_check chromatography Column Chromatography repeat_wash->chromatography If still present chromatography->pure_product

Caption: Troubleshooting Logic for Purification.

References

Technical Support Center: Monitoring the Synthesis of 1-(Phenylsulfonyl)-1H-imidazole by TLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for monitoring the synthesis of 1-(Phenylsulfonyl)-1H-imidazole using Thin-Layer Chromatography (TLC).

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of using TLC to monitor the synthesis of this compound?

A1: TLC is a rapid and effective analytical technique used to monitor the progress of the reaction.[1] It allows for the qualitative assessment of the consumption of starting materials (imidazole and phenylsulfonyl chloride) and the formation of the desired product, this compound. By observing the changes in the spot pattern on the TLC plate over time, a researcher can determine the optimal reaction time and identify potential issues such as the presence of side products.

Q2: What are the key components I should expect to see on my TLC plate during the reaction?

A2: You should expect to see spots corresponding to:

  • Imidazole: One of the starting materials.

  • Phenylsulfonyl chloride: The other starting material.

  • This compound: The desired product.

  • Benzenesulfonic acid: A potential side product from the hydrolysis of phenylsulfonyl chloride.[1]

Q3: How can I visualize the spots on the TLC plate?

A3: A combination of visualization techniques is recommended as not all compounds may be visible under a single method:

  • UV Light (254 nm): Phenylsulfonyl chloride and this compound contain a phenyl group and are expected to be UV active, appearing as dark spots on a fluorescent background.[2] Imidazole itself may not be readily visible under UV light.

  • Iodine Vapor: An iodine chamber can be used as a general stain. Many organic compounds will appear as brownish spots.[3]

  • Potassium Permanganate (KMnO₄) Stain: This stain is useful for detecting compounds that can be oxidized. It will likely visualize imidazole and potentially the product. The spots typically appear as yellow-to-brown spots on a purple background.[2]

  • Ceric Ammonium Molybdate (CAM) Stain: This is a good general-purpose stain that can visualize a wide range of organic compounds.

Troubleshooting Guide

Problem Potential Cause Recommended Solution(s)
No product spot is visible on the TLC, only starting materials. 1. Reaction has not started: Insufficient reaction time or temperature. 2. Inactive reagents: Phenylsulfonyl chloride may have hydrolyzed.1. Allow the reaction to stir for a longer period or gently warm the reaction mixture if the protocol allows. 2. Use fresh or properly stored phenylsulfonyl chloride. Conduct the reaction under anhydrous conditions.[1]
A new, very polar spot appears at the baseline. Hydrolysis of phenylsulfonyl chloride: Presence of water in the reaction mixture has led to the formation of benzenesulfonic acid.[1]Ensure all glassware is thoroughly dried and use anhydrous solvents. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help.[1]
Streaking of spots on the TLC plate. 1. Sample is too concentrated. 2. Compound is highly polar and interacting strongly with the silica gel. 1. Dilute the sample before spotting it on the TLC plate. 2. Add a small amount of a more polar solvent (e.g., a few drops of methanol) to the spotting solvent. Consider a different TLC solvent system.
Starting material and product spots are too close together (poor resolution). Inappropriate solvent system: The polarity of the eluent is not optimal for separating the compounds.Modify the solvent system. If using an ethyl acetate/hexane mixture, try decreasing the proportion of ethyl acetate to lower the Rf values and potentially increase separation. Alternatively, try a different solvent system, such as dichloromethane/methanol.
All spots run to the top of the TLC plate (High Rf values). Solvent system is too polar. Decrease the polarity of the eluent. For an ethyl acetate/hexane system, increase the proportion of hexane.
All spots remain at the baseline (Low Rf values). Solvent system is not polar enough. Increase the polarity of the eluent. For an ethyl acetate/hexane system, increase the proportion of ethyl acetate.

Experimental Protocols

Detailed Methodology for TLC Monitoring

Materials:

  • Silica gel TLC plates with fluorescent indicator (F254)

  • Developing chamber (e.g., a beaker with a watch glass cover)

  • Capillary tubes for spotting

  • Eluent: A starting recommendation is 30% ethyl acetate in hexane (v/v).

  • Visualization agents: UV lamp (254 nm), iodine chamber, potassium permanganate stain.

Procedure:

  • Prepare the TLC Plate: With a pencil, gently draw a starting line (origin) about 1 cm from the bottom of the TLC plate. Mark three lanes on the origin for spotting.

  • Spot the Plate:

    • Lane 1 (Reference - Starting Material): In a small vial, dissolve a tiny amount of imidazole in a suitable solvent (e.g., dichloromethane). Using a capillary tube, spot this solution on the first mark. In a separate vial, dissolve a small amount of phenylsulfonyl chloride and co-spot it in the same lane.

    • Lane 2 (Reaction Mixture): Using a capillary tube, take a small aliquot of the reaction mixture and spot it on the second mark.

    • Lane 3 (Co-spot): Spot the starting material mixture (from Lane 1) and the reaction mixture (from Lane 2) on top of each other on the third mark. This helps in identifying the spots.

  • Develop the Plate: Pour the eluent (e.g., 30% ethyl acetate in hexane) into the developing chamber to a depth of about 0.5 cm. Place the spotted TLC plate into the chamber, ensuring the origin is above the solvent level. Cover the chamber and allow the solvent to run up the plate until it is about 1 cm from the top.

  • Visualize and Analyze:

    • Remove the plate from the chamber and immediately mark the solvent front with a pencil.

    • Allow the solvent to evaporate completely.

    • View the plate under a UV lamp (254 nm) and circle any visible spots with a pencil.

    • Place the plate in an iodine chamber or dip it into a potassium permanganate stain to visualize other spots.

    • The disappearance of the starting material spots and the appearance of a new spot for the product will indicate the progress of the reaction. The product, this compound, is expected to have an Rf value between that of the more polar imidazole and the less polar phenylsulfonyl chloride.

Expected Rf Values (Qualitative)
Compound Expected Polarity Expected Rf in 30% Ethyl Acetate/Hexane
ImidazoleHighLow Rf (closer to the baseline)
Phenylsulfonyl chlorideLowHigh Rf (closer to the solvent front)
This compound (Product) IntermediateIntermediate Rf
Benzenesulfonic acid (Side Product)Very HighVery low Rf (likely on the baseline)

Visualizations

TLC_Monitoring_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis prep_plate Prepare TLC Plate spot_plate Spot TLC Plate prep_plate->spot_plate prep_eluent Prepare Eluent (e.g., 30% EtOAc/Hexane) develop_plate Develop Plate in Chamber prep_eluent->develop_plate prep_samples Prepare Samples (SM, Rxn, Co-spot) prep_samples->spot_plate spot_plate->develop_plate dry_plate Dry Plate & Mark Front develop_plate->dry_plate visualize_uv Visualize under UV (254 nm) dry_plate->visualize_uv visualize_stain Stain (Iodine or KMnO4) visualize_uv->visualize_stain interpret Interpret Results visualize_stain->interpret

Caption: Workflow for TLC Monitoring of the Reaction.

Troubleshooting_Logic cluster_problems Common Problems cluster_solutions Potential Solutions start Observe TLC Plate no_product No Product Spot start->no_product polar_byproduct New Polar Spot at Baseline start->polar_byproduct poor_resolution Spots Too Close start->poor_resolution high_rf All Spots High start->high_rf low_rf All Spots Low start->low_rf solution_no_product Check Reaction Time/Temp Use Fresh Reagents no_product->solution_no_product solution_polar_byproduct Use Anhydrous Conditions polar_byproduct->solution_polar_byproduct solution_resolution Adjust Solvent Ratio Change Solvent System poor_resolution->solution_resolution solution_high_rf Decrease Eluent Polarity high_rf->solution_high_rf solution_low_rf Increase Eluent Polarity low_rf->solution_low_rf

Caption: Troubleshooting Logic for Common TLC Issues.

References

Validation & Comparative

A Comparative Guide to Sulfonylating Agents for Sulfonamide Synthesis: Alternatives to 1-(Phenylsulfonyl)-1H-imidazole

Author: BenchChem Technical Support Team. Date: December 2025

The synthesis of sulfonamides is a cornerstone of medicinal chemistry and drug development, owing to the prevalence of the sulfonamide moiety in a wide array of therapeutic agents. While 1-(Phenylsulfonyl)-1H-imidazole has served as a useful reagent for this transformation, a variety of alternative methods offer distinct advantages in terms of reactivity, substrate scope, and reaction conditions. This guide provides a comprehensive comparison of key alternatives, supported by experimental data and detailed protocols to aid researchers in selecting the optimal synthetic route.

The most common method for preparing sulfonamides involves the reaction of a primary or secondary amine with a sulfonyl chloride in the presence of a base.[1] However, the synthesis of the requisite sulfonyl chlorides can sometimes be challenging.[2] This has led to the development of numerous alternative sulfonating agents and synthetic strategies.

Comparative Analysis of Key Sulfonylating Agents

The selection of a sulfonating agent is critical and is often dictated by the nucleophilicity of the amine and the desired reaction conditions. Below is a comparison of several common alternatives to this compound.

Reagent/MethodGeneral ReactivityKey AdvantagesCommon Reaction ConditionsTypical Yields
Aryl Sulfonyl Chlorides HighReadily available, wide commercial variety, well-established procedures.[3]Amine, base (e.g., pyridine, triethylamine), solvent (e.g., DCM, diethyl ether), 0 °C to room temperature.[1][4]Good to excellent (often >85%).[1]
Sulfonyl Fluorides with Ca(NTf₂)₂ Moderate (activated)Increased stability and less prone to hydrolysis compared to sulfonyl chlorides.[5][6][7]Amine, Ca(NTf₂)₂, Et₃N, t-amylOH, 60 °C.[5][6]Good to excellent (up to 99%).[7]
Pd-Catalyzed Arylboronic Acid Chlorosulfonylation MildBroad functional group tolerance, allows for late-stage functionalization.[2]Arylboronic acid, SO₂Cl₂, Pd catalyst, solvent.Good.
Cu-Catalyzed Decarboxylative Halosulfonylation MildUtilizes readily available carboxylic acids, one-pot procedure.[8][9]Aromatic carboxylic acid, SO₂, Cu catalyst, amine.Good (e.g., 53-72% for drug analogues).[9]
2-Chloro-1,3-dimethylimidazolinium Chloride (DMC) Dehydrating AgentActs as a powerful dehydrating agent, useful for forming sulfonamides from sulfonic acids and amines.[10][11]Sulfonic acid, amine, DMC, base.Good to excellent.

Experimental Protocols

Detailed experimental procedures are crucial for the successful synthesis of sulfonamides. Below are representative protocols for some of the key methods discussed.

Protocol 1: General Sulfonylation of an Amine using a Sulfonyl Chloride

This protocol describes a standard procedure for the synthesis of a sulfonamide from an amine and a sulfonyl chloride.[12]

Materials:

  • Primary or secondary amine (1.0 eq)

  • Aryl sulfonyl chloride (e.g., p-toluenesulfonyl chloride) (1.05-1.1 eq)

  • Base (e.g., pyridine or triethylamine) (2.0 eq)

  • Anhydrous dichloromethane (DCM)

Procedure:

  • Dissolve the amine (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C using an ice bath.

  • Add the base (2.0 eq) to the stirred solution.

  • Slowly add a solution of the sulfonyl chloride (1.05-1.1 eq) in anhydrous DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until completion, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides

This method is particularly useful for less reactive amines or when a more stable sulfonating agent is required.[5][6]

Materials:

  • Sulfonyl fluoride (1.0 eq)

  • Amine (1.0 eq)

  • Calcium triflimide [Ca(NTf₂)₂] (1.0 eq)

  • Triethylamine (Et₃N) (1.0 eq)

  • tert-Amyl alcohol (t-amylOH)

Procedure:

  • To a vial, add the sulfonyl fluoride (1.0 eq), amine (1.0 eq), Ca(NTf₂)₂ (1.0 eq), and Et₃N (1.0 eq).

  • Add t-amylOH to achieve a 0.20 M concentration.

  • Seal the vial and heat the reaction mixture at 60 °C for 24 hours.

  • After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water.

  • Dry the organic layer, concentrate, and purify the product by chromatography.

Protocol 3: One-Pot Synthesis of Sulfonamides from Carboxylic Acids

This copper-catalyzed decarboxylative halosulfonylation provides a direct route to sulfonamides from readily available starting materials.[8]

Materials:

  • Aromatic carboxylic acid (1.0 eq)

  • Copper catalyst

  • SO₂ source (e.g., DABSO)

  • Amine (1.2 eq)

  • Solvent

Procedure:

  • In a reaction vessel, combine the aromatic carboxylic acid, copper catalyst, and a suitable solvent.

  • Introduce the SO₂ source to the mixture.

  • Heat the reaction to facilitate the decarboxylative chlorosulfonylation, forming the sulfonyl chloride in situ.

  • After the formation of the sulfonyl chloride, add the amine to the reaction mixture.

  • Continue stirring at room temperature or with gentle heating until the sulfonamide formation is complete (monitor by TLC).

  • Work-up the reaction mixture by washing with aqueous solutions to remove the catalyst and byproducts.

  • Purify the final sulfonamide product by chromatography or recrystallization.

Visualizing Synthetic Workflows

The following diagrams illustrate the general workflows for the synthesis of sulfonamides using different approaches.

G cluster_0 Sulfonyl Chloride Method Amine Amine Reaction Reaction (DCM, 0°C to RT) Amine->Reaction SulfonylChloride Sulfonyl Chloride SulfonylChloride->Reaction Base Base (e.g., Pyridine) Base->Reaction Workup Aqueous Workup Reaction->Workup Purification Purification Workup->Purification Sulfonamide Sulfonamide Product Purification->Sulfonamide

Figure 1. General workflow for sulfonamide synthesis using a sulfonyl chloride.

G cluster_1 Sulfonyl Fluoride Activation Method SulfonylFluoride Sulfonyl Fluoride Reaction Reaction (t-amylOH, 60°C) SulfonylFluoride->Reaction Amine Amine Amine->Reaction CaNTf2 Ca(NTf₂)₂ CaNTf2->Reaction Base Et₃N Base->Reaction Workup Dilution & Washing Reaction->Workup Purification Chromatography Workup->Purification Sulfonamide Sulfonamide Product Purification->Sulfonamide

Figure 2. Workflow for sulfonamide synthesis via activation of sulfonyl fluorides.

G cluster_2 One-Pot Decarboxylative Sulfonylation CarboxylicAcid Aromatic Carboxylic Acid Step1 In situ Sulfonyl Chloride Formation CarboxylicAcid->Step1 SO2Source SO₂ Source SO2Source->Step1 CuCatalyst Cu Catalyst CuCatalyst->Step1 Step2 Sulfonamide Formation Step1->Step2 Amine Amine Amine->Step2 Workup Aqueous Workup Step2->Workup Purification Purification Workup->Purification Sulfonamide Sulfonamide Product Purification->Sulfonamide

Figure 3. One-pot synthesis of sulfonamides from carboxylic acids.

References

A Comparative Guide to the Spectroscopic Characterization of Products from "1-(Phenylsulfonyl)-1H-imidazole" Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate reagent for the introduction of a phenylsulfonyl group is a critical step in chemical synthesis. "1-(Phenylsulfonyl)-1H-imidazole" presents itself as a valuable, non-hazardous alternative to traditional sulfonylating agents like benzenesulfonyl chloride. This guide provides a comparative analysis of the spectroscopic characteristics of products derived from reactions involving "this compound" and its common alternative, benzenesulfonyl chloride, with representative amine and alcohol nucleophiles.

Comparison of Sulfonylation Reagents

"this compound" is an electrophilic reagent used for the transfer of a phenylsulfonyl group to nucleophiles. Its primary advantage over benzenesulfonyl chloride lies in its solid nature and the non-acidic byproduct of the reaction, imidazole, which can be easily removed. Benzenesulfonyl chloride, a volatile and corrosive liquid, produces hydrochloric acid as a byproduct, which often requires scavenging with a base.

The reaction of "this compound" with a primary amine or an alcohol yields the corresponding N-substituted benzenesulfonamide or O-alkyl/aryl benzenesulfonate, respectively, with imidazole as the leaving group.

Spectroscopic Characterization of Reaction Products

The following sections detail the expected spectroscopic data for the products of reactions between the sulfonylating agents and representative nucleophiles: aniline (an amine) and benzyl alcohol (an alcohol).

Reaction with Amines: Formation of N-Phenylbenzenesulfonamide

Reaction Scheme:

Table 1: Spectroscopic Data for N-Phenylbenzenesulfonamide

Spectroscopic Technique"this compound" Product (Expected)Benzenesulfonyl Chloride Product (Experimental)Key Features and Interpretation
¹H NMR (CDCl₃, 400 MHz)δ 7.81–7.73 (m, 2H), 7.57–7.50 (m, 1H), 7.44 (t, J = 7.7 Hz, 2H), 7.26–7.22 (m, 2H), 7.15–7.09 (m, 1H), 7.09–7.04 (m, 2H), 6.75 (s, 1H, NH)[1]δ 7.70 (m, 2H), 7.66 (br,1H, NH), 7.22 -7.01 (m, 7H)[2]The spectra are expected to be identical. The broad singlet for the N-H proton is characteristic. Aromatic protons appear in the typical downfield region.
¹³C NMR (CDCl₃, 101 MHz)δ 139.1, 136.4, 133.2, 129.5, 129.2, 127.4, 125.7, 122.0[1]δ 143.9, 136.8, 136.0, 129.7, 129.3, 127.3, 125.1, 121.4[2]The chemical shifts of the aromatic carbons are consistent with the structure. The slight variations can be attributed to different referencing or solvent effects.
IR (KBr, cm⁻¹)ν ~3250 (N-H), ~1330 (asym S=O), ~1160 (sym S=O), ~910 (S-N)ν 3208 (NH), 1361 (asym S=O), 1149 (sym S=O)[3]The key characteristic peaks are the N-H stretch and the strong asymmetric and symmetric stretches of the S=O group.
Mass Spec. (EI)m/z 247 (M+), 182, 155, 91, 77[2]m/z 247 (M+), 182, 155, 91, 77[2]The molecular ion peak is observed. Fragmentation often involves the loss of SO₂ (64 Da).
Reaction with Alcohols: Formation of Benzyl Benzenesulfonate

Reaction Scheme:

Table 2: Spectroscopic Data for Benzyl Benzenesulfonate

Spectroscopic Technique"this compound" Product (Expected)Benzenesulfonyl Chloride Product (Experimental)Key Features and Interpretation
¹H NMR (CDCl₃, 400 MHz)δ 7.77-7.69 (m, 2H), 7.34-7.20 (m, 7H), 5.45 (s, 2H)δ 7.77-7.69 (m, 2H), 7.34-7.20 (m, 7H), 4.32 (s, 2H)[4]The spectra are expected to be identical. The singlet around 4.3-5.5 ppm corresponds to the benzylic protons.
¹³C NMR (CDCl₃, 100 MHz)δ 143.4, 137.6, 136.1, 129.9, 128.6, 128.6, 127.8, 127.3, 50.2δ 143.4, 137.6, 136.1, 132.3, 129.9, 128.6, 128.6, 127.8, 127.3, 50.2[4]The chemical shifts of the aromatic and benzylic carbons confirm the structure.
IR (KBr, cm⁻¹)ν ~1360 (asym S=O), ~1180 (sym S=O), ~1000 (S-O-C)Not explicitly found, but expected to be similar to the "this compound" product.The strong S=O stretching bands are the most prominent features. The absence of a broad O-H stretch from the starting alcohol is indicative of reaction completion.
Mass Spec. (ESI-HRMS)[M+Na]⁺ calculated for C₁₃H₁₂NaO₃S: 271.0399[M+Na]⁺ found: 324.3801 (for a similar N-allyl-N-benzyl-4-methylbenzenesulfonamide)[4]The molecular ion or a sodiated adduct is typically observed.

Experimental Protocols

General Protocol for the Sulfonylation of an Amine with "this compound"
  • Reaction Setup: To a solution of the primary or secondary amine (1.0 equivalent) in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran, or acetonitrile) is added "this compound" (1.1 equivalents).

  • Reaction Conditions: The reaction mixture is stirred at room temperature. The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, the reaction mixture is diluted with the reaction solvent and washed sequentially with a weak acid (e.g., 1M HCl) to remove the imidazole byproduct, followed by saturated aqueous sodium bicarbonate, and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel.

General Protocol for the Sulfonylation of an Amine with Benzenesulfonyl Chloride
  • Reaction Setup: To a solution of the primary or secondary amine (1.0 equivalent) and a base (e.g., triethylamine or pyridine, 1.2 equivalents) in an aprotic solvent (e.g., dichloromethane) at 0 °C is added benzenesulfonyl chloride (1.1 equivalents) dropwise.

  • Reaction Conditions: The reaction mixture is allowed to warm to room temperature and stirred until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up: The reaction is quenched with water. The organic layer is separated, washed with 1M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by recrystallization or column chromatography.

Visualization of Reaction Pathways and Workflows

Reaction_Workflow cluster_reagents Sulfonylating Agents cluster_nucleophiles Nucleophiles cluster_products Products Reagent_1 This compound Sulfonamide Sulfonamide Reagent_1->Sulfonamide + Amine Sulfonate_Ester Sulfonate Ester Reagent_1->Sulfonate_Ester + Alcohol Reagent_2 Benzenesulfonyl Chloride Reagent_2->Sulfonamide + Amine + Base Reagent_2->Sulfonate_Ester + Alcohol + Base Amine Primary/Secondary Amine Alcohol Alcohol

Caption: General reaction pathways for sulfonylation using different reagents.

Experimental_Workflow Start Start Mix Mix Reagents (Sulfonylating Agent + Nucleophile) Start->Mix React Stir at Room Temperature (Monitor by TLC/LC-MS) Mix->React Workup Aqueous Work-up (Acid/Base Wash) React->Workup Purify Purification (Recrystallization or Chromatography) Workup->Purify Characterize Spectroscopic Characterization (NMR, IR, MS) Purify->Characterize End End Product Characterize->End

Caption: A generalized experimental workflow for sulfonylation reactions.

References

A Comparative Analysis of 1-(Phenylsulfonyl)-1H-imidazole and Other Sulfonylating Agents for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For scientists and professionals in drug development and chemical research, the choice of a sulfonylating agent is a critical step that can significantly impact reaction efficiency, yield, and selectivity. This guide provides an in-depth comparison of the reactivity of 1-(Phenylsulfonyl)-1H-imidazole with other commonly used sulfonylating agents, supported by available experimental data and detailed methodologies.

This comparison focuses on the performance of this compound against standard sulfonylating agents such as p-toluenesulfonyl chloride (TsCl), methanesulfonyl chloride (MsCl), and the highly reactive trifluoromethanesulfonyl anhydride (Tf₂O). The selection of the appropriate agent is dictated by the nucleophilicity of the substrate, desired reaction conditions, and the stability of the resulting sulfonamide or sulfonate ester.

Relative Reactivity: A Quantitative Overview

The reactivity of a sulfonylating agent is primarily governed by the electrophilicity of the sulfur atom and the nature of the leaving group. While comprehensive kinetic data for the direct comparison of this compound in sulfonylation reactions of amines and alcohols is not extensively documented in publicly available literature, its reactivity can be inferred from studies on related N-sulfonylimidazoles and their performance as leaving groups in other transformations.

A key study comparing the reactivity of aryl imidazolylsulfonates (structurally related to this compound) with aryl triflates and aryl tosylates in palladium-catalyzed Suzuki cross-coupling reactions provides valuable insight into the leaving group ability of the imidazole moiety. The observed order of reactivity was found to be:

Triflate > Imidazolylsulfonate > Tosylate

In this study, the aryl imidazolylsulfonate demonstrated significantly higher reactivity than the corresponding aryl tosylate, which was found to be inert under the same reaction conditions.[1] While the aryl triflate reacted to completion in 30 minutes, the aryl imidazolylsulfonate required 2.5 hours, indicating it is a highly competent, albeit less reactive, alternative to triflates.[1] This suggests that the imidazole group is a more effective leaving group than the chloride in tosyl chloride, which would imply a higher reactivity for this compound in nucleophilic substitution reactions at the sulfur atom.

General principles of reactivity for sulfonylating agents indicate that electron-withdrawing groups on the phenyl ring increase the electrophilicity of the sulfur atom, leading to a faster reaction rate. Alkanesulfonyl chlorides, like mesyl chloride, are generally more reactive than arylsulfonyl chlorides due to less steric hindrance.

The following table summarizes the expected relative reactivity based on established chemical principles and available comparative data.

Sulfonylating AgentStructureKey FeaturesExpected Relative Reactivity
Trifluoromethanesulfonyl Anhydride (Tf₂O)(CF₃SO₂)₂OExtremely powerful electron-withdrawing triflate groups; excellent leaving group.Very High
Methanesulfonyl Chloride (MsCl)CH₃SO₂ClAlkanesulfonyl chloride; less sterically hindered than arylsulfonyl chlorides.High
This compoundC₉H₈N₂O₂SImidazole as a good leaving group.Moderate to High
p-Toluenesulfonyl Chloride (TsCl)CH₃C₆H₄SO₂ClArylsulfonyl chloride with an electron-donating methyl group.Moderate

Experimental Protocols

Detailed experimental procedures for the sulfonylation of amines and alcohols are crucial for reproducible research. Below are generalized protocols for sulfonylation reactions.

General Procedure for the Sulfonylation of a Primary Amine (e.g., Benzylamine)

This protocol can be adapted for different sulfonylating agents with adjustments to reaction time and temperature based on the agent's reactivity.

Materials:

  • Benzylamine

  • Selected Sulfonylating Agent (e.g., this compound, TsCl, MsCl) (1.1 equivalents)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (Et₃N) or Pyridine (1.5 equivalents)

Procedure:

  • In a round-bottom flask, dissolve benzylamine (1.0 equivalent) and triethylamine (1.5 equivalents) in anhydrous DCM.

  • Cool the mixture to 0 °C in an ice bath with continuous stirring.

  • Dissolve the sulfonylating agent (1.1 equivalents) in anhydrous DCM and add it dropwise to the cooled amine solution over a period of 15-30 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be further purified by recrystallization or column chromatography.

Visualizing the Sulfonylation Workflow and Reactivity Comparison

To better illustrate the experimental process and the relationships between the reactivities of the different agents, the following diagrams are provided.

ExperimentalWorkflow cluster_prep Reaction Setup cluster_reaction Sulfonylation cluster_workup Work-up and Purification Amine Dissolve Amine and Base in DCM Cooling Cool to 0°C Amine->Cooling Addition Dropwise Addition Cooling->Addition SulfonylatingAgent Dissolve Sulfonylating Agent in DCM SulfonylatingAgent->Addition Stirring Warm to RT and Stir Addition->Stirring Quench Quench with Water Stirring->Quench Wash Sequential Washing Quench->Wash Dry Dry and Concentrate Wash->Dry Purify Purification Dry->Purify FinalProduct FinalProduct Purify->FinalProduct Isolated Sulfonamide ReactivityComparison cluster_reactivity Decreasing Reactivity Title Relative Reactivity of Sulfonylating Agents Tf2O Tf₂O (Very High) MsCl MsCl (High) Tf2O->MsCl PhSO2Im This compound (Moderate to High) MsCl->PhSO2Im TsCl TsCl (Moderate) PhSO2Im->TsCl

References

The Strategic Advantage of 1-(Phenylsulfonyl)-1H-imidazole in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of organic synthesis, the formation of sulfonamides is a cornerstone reaction, pivotal in the development of pharmaceuticals and agrochemicals. While traditional methods employing sulfonyl chlorides have long been the standard, the emergence of alternative reagents offers significant advantages in terms of reactivity, selectivity, and operational simplicity. Among these, 1-(Phenylsulfonyl)-1H-imidazole has garnered attention as a potent and versatile sulfonylating agent. This guide provides a comparative analysis of this compound against its classical counterparts, supported by available data and outlining its strategic benefits for researchers, scientists, and drug development professionals.

Enhanced Reactivity and Milder Conditions: A Departure from Harsh Reagents

The primary advantage of this compound lies in its heightened reactivity compared to traditional sulfonyl chlorides. The imidazole leaving group is superior to a chloride anion, facilitating the nucleophilic attack by amines and other nucleophiles under significantly milder conditions. This often obviates the need for strong, non-nucleophilic bases like triethylamine or pyridine, which can complicate purification and lead to side reactions.

The use of this compound and its derivatives, such as 1-benzenesulfonyl- and 1-p-toluenesulfonyl-3-methylimidazolium triflates, allows for efficient preparation of arylsulfonamides and arylsulfonates[1]. The enhanced electrophilicity of the sulfur atom in these reagents is a key factor in their utility.

Comparison with Traditional Sulfonylating Agents

The conventional synthesis of sulfonamides involves the reaction of primary or secondary amines with a sulfonyl chloride in the presence of a base. While effective, this method is not without its drawbacks. Sulfonyl chlorides are often moisture-sensitive, can be challenging to handle, and the hydrogen chloride byproduct necessitates the use of a base, which can lead to salt formation and purification challenges.

In contrast, N-sulfonylazoles, including this compound and the more extensively studied N-sulfonylbenzotriazoles, have been shown to be advantageous reagents[2]. They are often crystalline, stable solids that are easier to handle and purify.

ReagentTypical Reaction ConditionsByproductsHandling Characteristics
This compound Often proceeds at room temperature without the need for a strong base.Imidazole (water-soluble, easily removed).Typically a stable, crystalline solid.
Benzenesulfonyl Chloride Requires a base (e.g., pyridine, triethylamine) to neutralize HCl.HCl (corrosive), amine hydrochloride salts.Moisture-sensitive liquid or low-melting solid.

Experimental Protocols: A General Guideline

While specific, detailed experimental data for a wide range of substrates with this compound is not extensively compiled in a single source, a general procedure for the sulfonylation of an amine can be outlined based on the reactivity of analogous N-sulfonylazoles.

General Procedure for Sulfonylation of an Amine:

  • To a solution of the amine (1.0 equivalent) in a suitable aprotic solvent (e.g., dichloromethane, acetonitrile, or tetrahydrofuran) is added this compound (1.0-1.2 equivalents).

  • The reaction mixture is stirred at room temperature.

  • The progress of the reaction is monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, the reaction mixture is typically washed with water to remove the imidazole byproduct.

  • The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude sulfonamide.

  • Further purification can be achieved by recrystallization or column chromatography if necessary.

Logical Workflow for Sulfonamide Synthesis

The decision to use this compound over a traditional sulfonyl chloride can be guided by the nature of the substrate and the desired reaction conditions.

workflow Decision Workflow: Choosing a Sulfonylating Agent start Substrate Assessment acid_sensitive Acid-Sensitive Substrate? start->acid_sensitive base_sensitive Base-Sensitive Substrate? start->base_sensitive mild_conditions Mild Conditions Required? start->mild_conditions reagent_handling Ease of Handling a Priority? start->reagent_handling product_purification Simplified Purification Desired? start->product_purification use_sulfonylimidazole Consider this compound acid_sensitive->use_sulfonylimidazole Yes use_sulfonylchloride Traditional Sulfonyl Chloride is an Option acid_sensitive->use_sulfonylchloride No base_sensitive->use_sulfonylimidazole Yes base_sensitive->use_sulfonylchloride No mild_conditions->use_sulfonylimidazole Yes mild_conditions->use_sulfonylchloride No reagent_handling->use_sulfonylimidazole Yes reagent_handling->use_sulfonylchloride No product_purification->use_sulfonylimidazole Yes product_purification->use_sulfonylchloride No

Choosing a sulfonylating agent.

Reaction Mechanism: The Role of the Imidazole Leaving Group

The efficacy of this compound as a sulfonylating agent is rooted in its reaction mechanism. The imidazole moiety acts as an excellent leaving group, readily displaced by a nucleophile.

reaction_mechanism General Mechanism of Sulfonylation reagents This compound + Amine (R-NH2) transition_state Nucleophilic Attack of Amine on Sulfur reagents->transition_state products Sulfonamide + Imidazole transition_state->products Departure of Imidazole

Sulfonylation with this compound.

Conclusion

While a comprehensive, side-by-side quantitative comparison with traditional sulfonylating agents across a broad spectrum of substrates is still emerging in the literature, the available evidence strongly suggests that this compound offers significant advantages in organic synthesis. Its enhanced reactivity under milder conditions, ease of handling as a stable solid, and the generation of a readily removable byproduct make it a highly attractive alternative to conventional sulfonyl chlorides. For researchers and professionals in drug development, the adoption of such reagents can lead to more efficient, cleaner, and greener synthetic routes, ultimately accelerating the discovery and production of new chemical entities. As the demand for sustainable and efficient synthetic methodologies grows, the prominence of reagents like this compound is set to increase.

References

A Comparative Guide to Sulfonylating Agents: 1-(Phenylsulfonyl)-1H-imidazole vs. Tosyl Chloride in Sulfonamide Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The sulfonamide functional group is a cornerstone in medicinal chemistry and drug development, found in a wide array of therapeutic agents. The synthesis of sulfonamides is, therefore, a critical transformation in organic chemistry. The classical approach involves the reaction of a sulfonyl chloride with a primary or secondary amine. This guide provides an objective comparison between the traditional reagent, p-toluenesulfonyl chloride (tosyl chloride), and a less conventional but potentially advantageous alternative, 1-(phenylsulfonyl)-1H-imidazole, for the formation of sulfonamides.

Performance Comparison

The choice of a sulfonylating agent can significantly impact reaction conditions, yields, and substrate scope. While tosyl chloride is a well-established and robust reagent, this compound offers the potential for milder reaction conditions due to the nature of its leaving group.

ParameterTosyl ChlorideThis compound
Reaction Conditions Typically requires a base (e.g., pyridine, triethylamine) to neutralize the HCl byproduct. May require elevated temperatures for less nucleophilic amines.Generally milder conditions. Can often be performed at room temperature without the need for a strong base, as the imidazole leaving group is neutral.
Reaction Time Varies from a few hours to overnight, depending on the amine's reactivity.Potentially faster reaction times with reactive amines due to the good leaving group ability of imidazole.
Yield Generally good to excellent (70-95%) for a wide range of amines.Expected to be in a similar range to tosyl chloride, particularly under optimized conditions.
Substrate Scope Broad, including primary and secondary aliphatic and aromatic amines. Sterically hindered or electron-deficient amines may require more forcing conditions.Likely to have a broad substrate scope. The milder conditions may offer advantages for sensitive or complex substrates.
Byproducts Produces hydrochloric acid, which needs to be neutralized. This can lead to the formation of salt byproducts, complicating purification.Produces imidazole, which is a neutral and relatively benign byproduct that can often be removed by aqueous workup.
Handling Solid, but moisture-sensitive and corrosive.Likely a solid and also moisture-sensitive.

Experimental Protocols

Sulfonamide Synthesis using Tosyl Chloride

This protocol is a general procedure for the synthesis of a sulfonamide from an amine and tosyl chloride.

Reaction:

Procedure:

  • To a solution of the amine (1.0 eq.) in a suitable solvent (e.g., dichloromethane, pyridine) at 0 °C, add a base such as triethylamine (1.2 eq.) or pyridine (used as solvent).

  • Slowly add a solution of p-toluenesulfonyl chloride (1.1 eq.) in the same solvent.

  • Allow the reaction mixture to warm to room temperature and stir for 2-16 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction with water and separate the organic layer.

  • Wash the organic layer sequentially with 1N HCl, saturated aqueous NaHCO3, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to afford the desired sulfonamide.

Representative Sulfonamide Synthesis using this compound

The following is a plausible, representative protocol for the synthesis of a sulfonamide using this compound, based on the known reactivity of N-sulfonylimidazoles.

Reaction:

Procedure:

  • Dissolve this compound (1.05 eq.) in a suitable aprotic solvent (e.g., acetonitrile, THF, dichloromethane).

  • Add the amine (1.0 eq.) to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 1-6 hours, monitoring by TLC. Gentle heating may be applied for less reactive amines.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove the imidazole byproduct.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by recrystallization or column chromatography.

Reaction Mechanisms and Workflows

The fundamental mechanism for both reagents involves the nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl group. The key difference lies in the nature of the leaving group.

Tosyl_Chloride_Mechanism reagents Amine (R-NH₂) + Tosyl Chloride (Ts-Cl) intermediate Tetrahedral Intermediate reagents->intermediate Nucleophilic Attack products Sulfonamide (R-NH-Ts) + Chloride (Cl⁻) intermediate->products Loss of Leaving Group neutralization Base + HCl products->neutralization Acid Byproduct Phenylsulfonyl_Imidazole_Mechanism reagents Amine (R-NH₂) + this compound intermediate Tetrahedral Intermediate reagents->intermediate Nucleophilic Attack products Sulfonamide (R-NH-SO₂Ph) + Imidazole intermediate->products Loss of Leaving Group Experimental_Workflow cluster_0 Tosyl Chloride Workflow cluster_1 This compound Workflow A1 Reaction Setup (Amine, Ts-Cl, Base) A2 Reaction A1->A2 A3 Aqueous Workup (Acid/Base Wash) A2->A3 A4 Purification A3->A4 B1 Reaction Setup (Amine, PhSO₂-Im) B2 Reaction B1->B2 B3 Aqueous Workup (Water Wash) B2->B3 B4 Purification B3->B4

A Comparative Guide to Sulfonating Agents for Imidazole: A Cost-Benefit Analysis of 1-(Phenylsulfonyl)-1H-imidazole in Large-Scale Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of a sulfonyl group to an imidazole ring is a critical transformation in the synthesis of numerous active pharmaceutical ingredients (APIs) and other specialty chemicals. The choice of sulfonating agent is a key decision in process development, with significant implications for cost, efficiency, safety, and environmental impact. This guide provides a comprehensive cost-benefit analysis of 1-(Phenylsulfonyl)-1H-imidazole as a sulfonating agent, comparing it with viable alternatives for large-scale synthesis.

Executive Summary

This compound is a common laboratory reagent for the sulfonylation of various functional groups. However, for large-scale synthesis, a thorough evaluation of its cost-effectiveness, safety, and efficiency is paramount. This guide presents a comparative analysis of this compound with two primary alternatives: the direct use of benzenesulfonyl chloride with imidazole, and the use of a more stable and high-yielding analogue, 1-(p-Toluenesulfonyl)imidazole (TsIm). Additionally, the potential of imidazolium-based ionic liquids as "green" sulfonating agents is explored.

While direct synthesis from benzenesulfonyl chloride and imidazole appears to be the most cost-effective on paper due to lower raw material costs, it presents challenges in control and purification. 1-(p-Toluenesulfonyl)imidazole offers a greener and more efficient synthesis with higher yields, making it a strong contender for large-scale applications. Imidazolium-based ionic liquids, though currently more expensive, offer advantages in terms of reaction control and potential for recycling.

Data Presentation: A Comparative Overview

The following tables summarize the key quantitative data for the synthesis and application of this compound and its alternatives.

Table 1: Cost Analysis of Starting Materials

CompoundSupplier ExamplePrice (USD/kg)Purity
Benzenesulfonyl chlorideChem-Impex~90≥ 99% (GC)
ImidazoleThermo Fisher Scientific~25799+%
p-Toluenesulfonyl chlorideSigma-Aldrich~11599%
1,1'-SulfonyldiimidazoleSigma-Aldrich~5,280 (for 25g)98%

Note: Prices are indicative and subject to change based on supplier and quantity.

Table 2: Performance Comparison of Sulfonating Agents

Sulfonating AgentSynthesis YieldPurity of ProductKey AdvantagesKey Disadvantages
This compound (in situ) Moderate to HighVariable, requires careful purificationLow raw material cost.Exothermic reaction, potential for side products, purification can be challenging.
1-(p-Toluenesulfonyl)imidazole (TsIm) Up to 98%HighHigh yield, greener solvent (2-MeTHF), stable product.Higher initial raw material cost compared to benzenesulfonyl chloride.
Imidazolium-based Ionic Liquids HighHighHigh selectivity, potential for recycling.Significantly higher cost, synthesis of the agent is multi-step.

Experimental Protocols

Protocol 1: Large-Scale Synthesis of 1-(p-Toluenesulfonyl)imidazole (TsIm)

This protocol is adapted from a greener synthesis method and can be considered a strong proxy for the large-scale synthesis of this compound by substituting p-toluenesulfonyl chloride with benzenesulfonyl chloride.

Materials:

  • p-Toluenesulfonyl chloride (1.0 eq)

  • Imidazole (2.0 eq)

  • 2-Methyltetrahydrofuran (2-MeTHF)

  • Water

  • Sodium hydroxide (1N solution)

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • In a suitable reactor, dissolve imidazole (2.0 eq) in 2-MeTHF.

  • In a separate vessel, dissolve p-toluenesulfonyl chloride (1.0 eq) in 2-MeTHF.

  • Slowly add the p-toluenesulfonyl chloride solution to the imidazole solution over a period of 3 hours, maintaining the temperature at 20-25 °C.

  • Stir the reaction mixture for an additional 1 hour after the addition is complete.

  • The precipitated imidazole hydrochloride is removed by filtration.

  • The filtrate, containing the product, is washed with water.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 1-(p-toluenesulfonyl)imidazole with high purity (up to 98% yield has been reported).

  • The filtered imidazole hydrochloride can be treated with a 1N NaOH solution and extracted with ethyl acetate to recover the imidazole for reuse.

Protocol 2: Synthesis of Imidazolium-Based Sulfonating Agent ([Dsim]Cl)

This protocol outlines the synthesis of 1,3-disulfonic acid imidazolium chloride ([Dsim]Cl), an example of an imidazolium-based sulfonating agent.

Materials:

  • Imidazole (1.0 eq)

  • Chlorosulfonic acid (2.0 eq)

  • Acetonitrile (solvent)

Procedure:

  • In a reactor equipped with a stirrer and under an inert atmosphere, dissolve imidazole (1.0 eq) in anhydrous acetonitrile.

  • Cool the solution to 0 °C.

  • Slowly add chlorosulfonic acid (2.0 eq) to the cooled solution, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • The resulting precipitate is collected by filtration, washed with cold acetonitrile, and dried under vacuum to yield [Dsim]Cl.

Mandatory Visualization

Synthesis_Workflow cluster_synthesis Synthesis of this compound raw_materials Benzenesulfonyl Chloride + Imidazole reaction Reaction in Solvent (e.g., 2-MeTHF) raw_materials->reaction filtration Filtration of Imidazole Hydrochloride reaction->filtration workup Aqueous Wash & Drying filtration->workup purification Recrystallization workup->purification product This compound purification->product

Caption: Workflow for the synthesis of this compound.

Comparative_Analysis cluster_direct Direct Synthesis cluster_tsim 1-(p-Toluenesulfonyl)imidazole (TsIm) cluster_ionic Imidazolium-based Ionic Liquids title Cost-Benefit Analysis of Imidazole Sulfonation cluster_direct cluster_direct cluster_tsim cluster_tsim cluster_ionic cluster_ionic direct_cost Low Raw Material Cost direct_cons Control & Purification Issues tsim_pros High Yield & Purity, Green Solvent tsim_cost Higher Raw Material Cost ionic_pros High Selectivity & Recyclable ionic_cons High Initial Cost

Caption: Comparative analysis of imidazole sulfonation methods.

Conclusion

The selection of a sulfonating agent for large-scale imidazole synthesis requires a multi-faceted analysis.

  • This compound , generated in situ from benzenesulfonyl chloride and imidazole, offers the lowest raw material cost. However, the exothermic nature of the reaction and potential for side-product formation necessitate careful process control and may lead to higher purification costs and lower overall yields.

  • 1-(p-Toluenesulfonyl)imidazole (TsIm) presents a compelling alternative. Its synthesis is high-yielding (up to 98%) and utilizes a greener solvent. Although the initial cost of p-toluenesulfonyl chloride is higher than benzenesulfonyl chloride, the increased efficiency, higher purity of the final product, and easier handling may offset this in a large-scale setting.

  • Imidazolium-based ionic liquids represent a modern, "green" approach. They offer high selectivity and the potential for recycling, which can significantly reduce waste and long-term cost. However, their current high initial cost and more complex synthesis are significant barriers to widespread industrial adoption.

For researchers and drug development professionals, the choice will depend on the specific project requirements. For early-stage research where cost is less of a concern and high purity is critical, pre-synthesized and purified TsIm or even imidazolium-based reagents may be preferable. For large-scale manufacturing, a thorough process optimization study comparing the in-situ generation of this compound with the use of TsIm is highly recommended to determine the most economically viable and sustainable route.

A Comparative Guide to Green Chemistry Alternatives for 1-(Phenylsulfonyl)-1H-imidazole in Sulfonamide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of sulfonamides is a cornerstone of medicinal chemistry. The activating agent 1-(Phenylsulfonyl)-1H-imidazole has been a useful reagent in this context. However, the growing emphasis on sustainable and environmentally friendly practices has spurred the development of greener alternatives. This guide provides an objective comparison of the performance of several green chemistry approaches against the traditional use of sulfonyl-activated imidazoles, supported by experimental data and detailed protocols.

Performance Comparison of Sulfonylating Methods

The following table summarizes the quantitative data for the synthesis of sulfonamides using this compound as a baseline and compares it with several greener alternatives. It is important to note that the data presented is compiled from various sources and may not represent a direct, controlled comparison under identical reaction conditions.

Method/ReagentTypical Yield (%)Reaction TimeTemperature (°C)Solvent(s)Key Green Advantages
This compound (Baseline) 80-956-18 hRoom Temp.Dichloromethane (DCM), Tetrahydrofuran (THF)Mild reaction conditions.
Mechanochemical Synthesis (Ball Milling) 70-9840-180 min (sulfonylation) + 120 min (amination)Room Temp.Solvent-freeEliminates the need for bulk solvents, reduces waste, and is energy efficient.[1]
Aqueous Synthesis 85-984-6 h0 to Room Temp.WaterUtilizes a non-toxic, non-flammable, and readily available solvent; simplifies product isolation.[2]
Oxidative Chlorination with NaDCC·2H₂O 70-951-3 hRoom Temp.Water, Ethanol, Glycerol, DESEmploys a stable and safer chlorinating agent in sustainable solvents.[3]
Sulfonyl Fluorides with Ca(NTf₂)₂ 60-951-24 h60tert-Amyl alcoholSulfonyl fluorides are more stable and less sensitive to moisture than sulfonyl chlorides.
DABSO (Sulfur Dioxide Surrogate) 50-80~1.5 h-40 to Room Temp.Tetrahydrofuran (THF)Replaces hazardous, gaseous sulfur dioxide with a stable, solid reagent.

Experimental Protocols

Baseline Protocol: Sulfonamide Synthesis using a Sulfonyl Chloride Derivative (Representative of this compound activation)

This protocol outlines a standard method for the synthesis of N-substituted sulfonamides using a sulfonyl chloride, which is analogous to the reactivity of this compound.

Materials:

  • Amine (1.0 eq)

  • Aryl sulfonyl chloride (1.0 eq)

  • Pyridine (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Dissolve the amine in anhydrous DCM in a round-bottom flask.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add pyridine to the stirred solution.

  • Dissolve the aryl sulfonyl chloride in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture at 0 °C over 15-20 minutes.

  • Allow the reaction to warm to room temperature and stir for 6-18 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization.[4]

Green Alternative 1: Mechanochemical Synthesis

This solvent-free method utilizes mechanical energy in a ball mill to drive the reaction.

Materials:

  • Disulfide (1.0 mmol)

  • NaHSO₄ (10 mol%)

  • NaOCl·5H₂O (6.0 mmol)

  • Amine (1.1 eq)

  • MgO (4.0 mmol)

Procedure:

  • Step 1: Sulfonyl Chloride Formation:

    • In a 15 mL ZrO₂ milling jar with two ZrO₂ balls, add NaHSO₄, the disulfide, and NaOCl·5H₂O in this specific order.

    • Mill the mixture at a frequency of 30 Hz for 40-180 minutes.

  • Step 2: Amination:

    • Open the milling jar and add the amine and MgO to the mixture.

  • Step 3: Final Reaction and Workup:

    • Close the jar and continue milling at 30 Hz for 120 minutes.

    • After the reaction, recover the crude product by washing the jar with ethyl acetate.

    • Filter the suspension and wash the filtrate with a 10% w/w citric acid solution to remove the amine and base. The organic layer contains the desired sulfonamide.[1]

Green Alternative 2: Synthesis in Water

This protocol employs water as the solvent, eliminating the need for volatile organic compounds.

Materials:

  • Amino acid or hydroxyl acid (10 mmol)

  • Na₂CO₃ (12 mmol)

  • p-Toluenesulfonyl chloride (12 mmol)

  • Water (50 mL)

  • 10% HCl

Procedure:

  • Prepare an aqueous mixture of the amino acid (or hydroxyl acid) and Na₂CO₃ in water at 0 °C.

  • Add p-toluenesulfonyl chloride to the mixture over a period of 15 minutes.

  • After the addition is complete, stir the reaction mixture for 4-6 hours at room temperature.

  • Acidify the mixture at 0 °C with 10% HCl.

  • Collect the precipitate by filtration, wash with water, and dry.

  • Recrystallize the product from an appropriate solvent system (e.g., ethyl acetate-n-hexane) to yield the pure sulfonamide.[5]

Visualizing the Pathways

The following diagrams, generated using Graphviz, illustrate the general reaction pathways and a representative experimental workflow for green sulfonamide synthesis.

G cluster_start Starting Materials cluster_traditional Traditional Pathway cluster_green Green Alternatives Amine Amine (R-NH₂) Sulfonamide Sulfonamide (Ar-SO₂NH-R) Amine->Sulfonamide Sulfur_Source Sulfur Source Sulfonyl_Chloride Sulfonyl Chloride (Ar-SO₂Cl) (e.g., from Chlorosulfonic Acid) Sulfur_Source->Sulfonyl_Chloride Traditional Reagents Thiol Thiol (Ar-SH) DABSO DABSO Sulfonyl_Fluoride Sulfonyl Fluoride (Ar-SO₂F) Imidazole_Activation This compound Sulfonyl_Chloride->Imidazole_Activation Imidazole_Activation->Sulfonamide Reaction with Amine Oxidative_Chlorination Oxidative Chlorination (e.g., NaDCC) Thiol->Oxidative_Chlorination in Green Solvents Oxidative_Chlorination->Sulfonamide in situ reaction DABSO->Sulfonamide with Grignard Reagents & Amine Sulfonyl_Fluoride->Sulfonamide with Ca(NTf₂)₂ Activation

Caption: Reaction pathways for sulfonamide synthesis. (Within 100 characters)

G start Start step1 Charge milling jar with: - Disulfide - NaHSO₄ - NaOCl·5H₂O start->step1 step2 Mill at 30 Hz (40-180 min) step1->step2 step3 Add Amine and MgO to the jar step2->step3 step4 Mill at 30 Hz (120 min) step3->step4 step5 Extract with Ethyl Acetate step4->step5 step6 Wash with Citric Acid Solution step5->step6 end Pure Sulfonamide step6->end

Caption: Experimental workflow for mechanochemical synthesis. (Within 100 characters)

Conclusion

While this compound and related sulfonylating agents are effective, a growing body of evidence demonstrates that greener alternatives can offer comparable or even superior performance in terms of yield and reaction time, with significant environmental benefits. Methods such as mechanochemical synthesis and reactions in aqueous media drastically reduce or eliminate the use of hazardous organic solvents, leading to a lower Environmental Factor (E-Factor) and a more sustainable synthetic process. The use of more stable and less hazardous reagents like sulfonyl fluorides and DABSO further contributes to the safety and efficiency of sulfonamide synthesis. For researchers and drug development professionals, the adoption of these green chemistry principles not only aligns with environmental stewardship but can also lead to more efficient, cost-effective, and safer manufacturing processes.

References

A Comparative Guide to 1-(Phenylsulfonyl)-1H-imidazole in Combinatorial Chemistry Libraries

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of diverse compound libraries, the selection of appropriate building blocks and reagents is a critical determinant of success. Sulfonamides are a cornerstone of medicinal chemistry, appearing in a wide array of therapeutic agents.[1][2][3][4] Consequently, the efficient construction of sulfonamide libraries is a frequent objective in high-throughput synthesis. This guide provides a comparative overview of 1-(Phenylsulfonyl)-1H-imidazole as a sulfonylating agent for combinatorial chemistry, evaluating its characteristics against common alternatives.

This compound: A Reagent for Sulfonamide Synthesis

Alternative Sulfonylating Agents

The most common alternatives to this compound for the synthesis of sulfonamide libraries are arylsulfonyl chlorides. These reagents are widely used due to their high reactivity and commercial availability. Common examples include:

  • Benzenesulfonyl chloride: The direct counterpart to this compound.

  • p-Toluenesulfonyl chloride (TsCl): A widely used and cost-effective sulfonylating agent.

  • 2,4-Dichlorobenzenesulfonyl chloride: A more reactive alternative for less nucleophilic amines.[2]

Performance Comparison in a Combinatorial Chemistry Context

The ideal reagent for a combinatorial library synthesis should be reactive, stable, and lead to high yields of pure products with minimal purification. The following table provides a qualitative comparison of this compound and arylsulfonyl chlorides based on general chemical principles.

FeatureThis compoundArylsulfonyl Chlorides (e.g., Benzenesulfonyl chloride)
Reactivity Generally considered to be moderately reactive. The imidazole leaving group is less facile than chloride.Highly reactive, often requiring cooling and careful addition to control the reaction.
By-products Imidazole, which is a weak base and can often be removed by an acidic wash.Hydrogen chloride (HCl), which is acidic and must be neutralized with a base.
Handling Typically a stable solid, less sensitive to moisture than sulfonyl chlorides.Often liquids or low-melting solids that can be corrosive and are sensitive to moisture, leading to decomposition.
Purification The formation of a single, neutral by-product can simplify purification in a parallel synthesis workflow.The need for an external base and the formation of its hydrochloride salt can sometimes complicate purification.
Cost & Availability Generally less common and potentially more expensive than the corresponding sulfonyl chlorides.Widely available from numerous commercial suppliers at a lower cost.

Experimental Protocols

The following is a general protocol for the solution-phase parallel synthesis of a sulfonamide library. This protocol can be adapted for use with either this compound or an arylsulfonyl chloride with minor modifications.

Materials:

  • Stock solutions of various primary and secondary amines in an appropriate anhydrous solvent (e.g., dichloromethane (DCM) or tetrahydrofuran (THF)).

  • This compound or benzenesulfonyl chloride.

  • Anhydrous base (e.g., triethylamine or diisopropylethylamine) - required for sulfonyl chlorides.

  • Anhydrous reaction solvent (e.g., DCM or THF).

  • Quenching solution (e.g., saturated aqueous sodium bicarbonate).

  • Organic solvent for extraction (e.g., ethyl acetate).

  • Brine solution.

  • Anhydrous sodium sulfate.

  • 96-well reaction block or individual reaction vials.

Procedure:

  • Amine Dispensing: To each well of a 96-well reaction block, add a solution of a unique amine (1.0 equivalent) in the chosen anhydrous solvent.

  • Reagent Addition:

    • For this compound: Add a solution of this compound (1.1 equivalents) in the anhydrous solvent to each well.

    • For Benzenesulfonyl chloride: In a separate container, prepare a solution of benzenesulfonyl chloride (1.1 equivalents) and a non-nucleophilic base (1.5 equivalents) in the anhydrous solvent. Add this solution to each well containing the amine.

  • Reaction: Seal the reaction block and agitate at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) of a representative reaction.

  • Work-up:

    • Quench the reactions by adding an aqueous work-up solution (e.g., saturated sodium bicarbonate).

    • Extract the products with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer sequentially with a weak acid (e.g., 1M HCl, particularly if this compound was used), water, and brine.

    • Dry the organic extracts over anhydrous sodium sulfate.

  • Isolation: Filter off the drying agent and concentrate the solvent in vacuo to yield the crude sulfonamide products.

  • Purification and Analysis: If necessary, purify the products using an appropriate method for parallel purification, such as preparative HPLC or flash chromatography. Analyze the purity and confirm the identity of the final compounds by LC-MS and NMR spectroscopy.

Visualizing the Workflow and a Relevant Biological Pathway

To further illustrate the process and the relevance of the synthesized compounds, the following diagrams depict a typical experimental workflow and a biological signaling pathway where sulfonamides often act as inhibitors.

experimental_workflow cluster_reagents Reagent Preparation cluster_synthesis Parallel Synthesis cluster_processing Work-up & Purification cluster_analysis Analysis Amine Amine Library (in solution) Reaction Reaction in 96-well plate Amine->Reaction SulfonylatingAgent Sulfonylating Agent (this compound or Sulfonyl Chloride + Base) SulfonylatingAgent->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purification Parallel Purification (HPLC) Workup->Purification Analysis LC-MS & NMR Analysis Purification->Analysis FinalCompounds Pure Sulfonamide Library Analysis->FinalCompounds signaling_pathway cluster_pathway Example: Carbonic Anhydrase Inhibition CO2_H2O CO2 + H2O CA Carbonic Anhydrase (CA) CO2_H2O->CA Substrate H2CO3 H2CO3 CA->H2CO3 Product H_HCO3 H+ + HCO3- H2CO3->H_HCO3 Sulfonamide Sulfonamide Inhibitor Sulfonamide->CA Inhibition

References

Safety Operating Guide

Proper Disposal of 1-(Phenylsulfonyl)-1H-imidazole: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of 1-(Phenylsulfonyl)-1H-imidazole is critical for ensuring laboratory safety and environmental protection. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage and dispose of this chemical responsibly. Adherence to these protocols is essential due to the compound's hazardous properties, including being harmful if swallowed, causing severe skin burns and eye damage, and potentially damaging fertility or the unborn child.

Immediate Safety and Handling Precautions

Before beginning any disposal process, ensure that all necessary personal protective equipment (PPE) is worn. This includes chemical-resistant gloves, protective clothing, and appropriate eye and face protection.[1] All handling of this compound and its waste should be conducted within a properly functioning chemical fume hood to avoid inhalation of dust.

Step-by-Step Disposal Procedure

The disposal of this compound, whether as a pure substance or in solution, must be handled as hazardous waste. Under no circumstances should this chemical be disposed of down the drain.[1]

  • Waste Collection:

    • Collect waste this compound, including any contaminated materials (e.g., weighing paper, pipette tips), in a designated, compatible, and clearly labeled hazardous waste container.

    • The container must be sealable and airtight to prevent the release of dust or vapors.[2]

    • Ensure the waste container is stored in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[2]

  • Container Labeling:

    • Attach a completed hazardous waste label to the container as soon as the first particle of waste is added.[2] The label should clearly identify the contents as "Hazardous Waste: this compound" and include the associated hazards (e.g., Corrosive, Toxic).

  • Spill Management:

    • In the event of a spill, avoid generating dust.[1]

    • Carefully sweep or shovel the spilled solid into a suitable, sealed container for disposal.[1][3]

    • Clean the affected area thoroughly to decontaminate the surface.

    • All materials used for cleanup (e.g., absorbent pads, wipes) must also be disposed of as hazardous waste.[2]

  • Final Disposal:

    • Dispose of the waste container through an approved and licensed professional waste disposal service.[1]

    • Do not attempt to treat or neutralize the chemical waste unless you are trained and equipped to do so according to institutional and regulatory guidelines.

    • Contaminated packaging should be disposed of in the same manner as the unused product.[1]

Emergency Exposure Procedures

In case of accidental exposure, immediate action is crucial:

Exposure RouteFirst Aid Measures
Skin Contact Immediately take off all contaminated clothing. Rinse the skin with plenty of water or shower.[3] Seek immediate medical attention.
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[3] Immediately call a poison center or doctor.
Inhalation Move the person to fresh air and keep them comfortable for breathing.[3] Seek immediate medical attention.
Ingestion Rinse mouth with water. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

A Identify Waste (this compound) B Is it a pure chemical, solution, or contaminated material? A->B C Collect in a designated, labeled hazardous waste container B->C D Store in a cool, dry, well-ventilated area C->D E Is the container full? D->E F Arrange for pickup by a licensed waste disposal service E->F Yes G Continue to add waste, ensuring the container is sealed E->G No G->D H Spill Occurs I Follow Spill Management Protocol: - Avoid dust - Sweep into a sealed container - Decontaminate area H->I I->C

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 1-(Phenylsulfonyl)-1H-imidazole

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 1-(Phenylsulfonyl)-1H-imidazole

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety protocols and logistical plans for handling and disposing of this compound. Adherence to these procedures is critical for ensuring laboratory safety and regulatory compliance.

Hazard Identification and Classification

This compound is classified under the Globally Harmonized System (GHS) with the following hazards:

  • Acute toxicity, oral (Category 4) [1][2]

  • Skin corrosion/irritation (Category 2) [1][2]

  • Serious eye damage/eye irritation (Category 2A) [1][2]

  • Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3) [1][2]

Signal Word: Warning

Hazard Statements:

  • H302: Harmful if swallowed[1][2]

  • H315: Causes skin irritation[1][2]

  • H319: Causes serious eye irritation[1][2]

  • H335: May cause respiratory irritation[2]

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.

PPE CategorySpecificationRationale
Eye and Face Protection ANSI Z87.1 compliant safety glasses with side shields or chemical splash goggles.[3] A face shield should be worn if there is a potential for splashing.[1][3]Protects against dust particles and splashes that can cause serious eye irritation.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).[4] Gloves must be inspected before use and removed using the proper technique to avoid skin contact.[1]Prevents skin irritation and potential absorption.
Body Protection A fully-buttoned laboratory coat.[4]Protects against accidental skin contact with the chemical.
Respiratory Protection Use in a well-ventilated area with appropriate exhaust ventilation, such as a certified laboratory chemical fume hood.[1][4] If dust formation is unavoidable, a NIOSH-approved respirator may be necessary.Minimizes the risk of respiratory tract irritation from inhaling dust particles.
Handling and Storage Procedures

Proper handling and storage are crucial to maintaining the integrity of the compound and the safety of the laboratory environment.

ProcedureProtocol
Safe Handling Avoid contact with skin and eyes.[1] Avoid the formation of dust and aerosols.[1] Work should be conducted in a well-ventilated area, preferably a chemical fume hood.[4] Wash hands thoroughly after handling.[2]
Storage Keep the container tightly closed in a dry and well-ventilated place.[5] Store at 2-8°C.[1] Keep away from incompatible materials such as strong oxidizing agents.[4]
First Aid Measures

Immediate and appropriate first aid is critical in the event of exposure.

Exposure RouteFirst Aid Protocol
Eye Contact Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids.[5] Seek immediate medical attention.[6]
Skin Contact Wash off immediately with plenty of soap and water for at least 15 minutes.[5] If skin irritation persists, consult a physician.[5]
Inhalation Move the person into fresh air.[1][5] If not breathing, give artificial respiration.[1] Consult a physician.[1]
Ingestion Rinse mouth with water.[2] Do NOT induce vomiting.[6] Call a poison center or doctor if you feel unwell.
Spill and Disposal Plan

A clear plan for managing spills and disposing of waste is essential for safety and environmental protection.

Spill Response:

  • Evacuate: Evacuate personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Use personal protective equipment.[1] Sweep up the spilled solid material, avoiding dust formation, and place it into a suitable, closed container for disposal.[1][5]

  • Clean: Clean the spill area thoroughly.

Waste Disposal:

  • Collection: Collect waste this compound in a designated, properly labeled, and sealed container.[4]

  • Labeling: The container must be clearly labeled with the chemical name and associated hazards.

  • Disposal: Dispose of the waste through an approved waste disposal plant.[5] Do not let the product enter drains.[1] All disposal activities must comply with federal, state, and local regulations.[7]

Operational Workflow

The following diagram outlines the standard operating procedure for the safe handling and disposal of this compound.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_cleanup Post-Handling prep_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood handle_weigh Weigh Compound in Fume Hood prep_hood->handle_weigh Proceed if Safe handle_exp Perform Experiment handle_weigh->handle_exp disp_collect Collect Waste in Labeled Container handle_exp->disp_collect clean_area Decontaminate Work Area handle_exp->clean_area disp_store Store in Designated Hazardous Waste Area disp_collect->disp_store disp_pickup Arrange for Waste Pickup disp_store->disp_pickup clean_ppe Doff and Dispose of Contaminated PPE clean_area->clean_ppe clean_wash Wash Hands Thoroughly clean_ppe->clean_wash

Caption: Standard operating procedure for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.